Technical Documentation Center

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
  • CAS: 1390998-90-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Applications

Abstract The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides a detailed technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as 4-methylindoline-2-carboxylic acid. As a constrained, non-proteinogenic amino acid, this compound represents a versatile building block for the synthesis of novel chemical entities. We will explore its structural and physicochemical properties, delineate a robust synthetic protocol with mechanistic insights, detail methods for its comprehensive spectroscopic characterization, and discuss its potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid . It is a derivative of indoline where a methyl group is substituted at the 4-position of the benzene ring and a carboxylic acid group is attached to the 2-position of the pyrrolidine ring.

The core structure is inherently chiral at the C2 position, making it a valuable building block for stereospecific synthesis. Its physicochemical properties, computed and curated in public databases like PubChem, are essential for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
IUPAC Name 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acidPubChem[1]
CAS Number 2059932-96-4 (for hydrochloride salt)BLDpharm[2]
XLogP3-AA 1.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 49.8 ŲPubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 177.078978594 DaPubChem[1]

Synthesis and Mechanistic Rationale

The synthesis of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is most efficiently achieved via the catalytic hydrogenation of its aromatic precursor, 4-methyl-1H-indole-2-carboxylic acid. This transformation is a classic example of reducing the C2=C3 double bond of the indole ring system to yield the corresponding indoline.[3][4]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the synthesis.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen). The catalyst is pyrophoric and must be handled with care.

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or acetic acid to dissolve the starting material completely. Acetic acid can be advantageous as it helps maintain the solubility of the carboxylic acid and can activate the catalyst.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-500 psi). The reaction is stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by taking small aliquots (after safely depressurizing and purging the vessel) and analyzing them via TLC or LC-MS to observe the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Mechanistic Causality
  • Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in reducing the electron-rich double bond of the indole ring without significantly affecting the benzene ring under moderate conditions. The carbon support provides a high surface area for the reaction.

  • Hydrogen Source: Molecular hydrogen (H₂) serves as the reducing agent. It adsorbs onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms that are then added across the C2=C3 double bond of the indole.

  • Solvent System: Protic solvents like alcohols or acetic acid are ideal as they effectively solubilize the substrate and do not poison the catalyst.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Methyl-1H-indole- 2-carboxylic acid Reactor Hydrogenation Vessel (Pd/C, H₂, Solvent) Start->Reactor Charge Filter Filtration (Remove Catalyst) Reactor->Filter Reaction Mixture Evap Solvent Evaporation Filter->Evap Filtrate Purify Recrystallization Evap->Purify Crude Product Product 4-Methyl-2,3-dihydro-1H- indole-2-carboxylic acid Purify->Product Pure Product

Caption: Synthetic workflow for the preparation of the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. The key transformation to observe is the saturation of the C2-C3 bond.

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the singlet or doublet typically observed for the C3-H proton of the indole ring (around 6.5-7.2 ppm). In its place, two new sets of signals corresponding to the diastereotopic protons at C3 (-CH₂-) and the single proton at C2 (-CH-) will appear in the aliphatic region (typically 3.0-4.5 ppm). These will likely present as complex multiplets due to geminal and vicinal coupling. The aromatic protons and the methyl group singlet will remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR Spectroscopy: The two olefinic carbon signals from the C2 and C3 of the indole starting material (around 100-130 ppm) will disappear. They will be replaced by two new signals in the aliphatic region (typically 30-60 ppm) corresponding to the new sp³-hybridized C2 and C3 carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by the carboxylic acid functional group. Key expected absorptions include a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹, an N-H stretch around 3400-3300 cm⁻¹, and a strong carbonyl (C=O) stretch between 1725 and 1700 cm⁻¹.[5][6] The presence of C(sp³)-H stretching bands just below 3000 cm⁻¹ will be more pronounced compared to the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed monoisotopic mass should match the calculated exact mass of 177.0790 Da for C₁₀H₁₁NO₂.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis NMR 1H & 13C NMR Data Correlate Spectroscopic Data NMR->Data FTIR FTIR FTIR->Data MS HRMS MS->Data Sample Purified Sample Sample->NMR Sample->FTIR Sample->MS Structure Structure Confirmed Data->Structure

Caption: Workflow for the structural confirmation of the final product.

Applications in Drug Discovery and Chemical Biology

The strategic value of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid lies in its utility as a specialized chemical building block.

  • Constrained Amino Acid Mimic: As a cyclic, non-proteinogenic amino acid, it can be used as a proline analogue to introduce conformational rigidity into peptides.[3] This constraint can lock a peptide into a specific bioactive conformation, enhancing its binding affinity and stability against proteolysis, a critical aspect of peptide drug design.

  • Scaffold for Small Molecule Synthesis: The indole and indoline cores are central to a vast array of bioactive molecules. Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase.[7] Furthermore, indole-2-carboxamides are well-known allosteric modulators of the cannabinoid receptor 1 (CB1).[8] The title compound provides a saturated, chiral core that allows for the exploration of three-dimensional chemical space not accessible from the flat indole precursor, potentially leading to novel therapeutics with improved selectivity and pharmacokinetic profiles.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and a desirable XLogP, this molecule is an ideal candidate for FBDD libraries. It provides a rigid, three-dimensional fragment that can be used to screen against biological targets and subsequently elaborated into more potent lead compounds. The methyl group provides a subtle steric and electronic modification that can be used to probe specific sub-pockets in a protein's binding site.

Conclusion

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a high-value chemical entity with significant potential for advanced applications in medicinal chemistry and chemical biology. Its straightforward synthesis from a readily available precursor, combined with its unique structural features as a constrained amino acid analogue, makes it an attractive tool for researchers. The comprehensive characterization protocol outlined herein provides a self-validating system to ensure its identity and purity. By leveraging this building block, scientists can explore novel chemical space in the rational design of next-generation therapeutics and chemical probes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154549123, 4-Methyl-2,3-dihydroindole-1-carboxylic acid. PubChem. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8011. [Link]

  • Khan, I., et al. (2025). A comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic, DFT, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Structure, 1307, 137915. [Link]

  • Li, Y., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules Using Fourier-Transform Infrared Spectroscopy. Environmental Science & Technology, 57(51), 21685–21694. [Link]

  • Allen, M. W., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(29), 5662–5669. [Link]

  • Sridharan, V., et al. (2017). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications, 47(14), 1339-1344. [Link]

  • Aparna, P., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2867–2881. [Link]

Sources

Exploratory

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS number

An In-Depth Technical Guide on 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid[1] Part 1: Executive Technical Summary 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-methylindoline-2-carboxylic acid )...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid[1]

Part 1: Executive Technical Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-methylindoline-2-carboxylic acid ) is a rigid, bicyclic amino acid scaffold. Structurally, it functions as a conformationally restricted analogue of phenylalanine or a hydrophobic surrogate of proline. Its core utility lies in medicinal chemistry, where the indoline ring constrains the


 (phi) and 

(psi) torsion angles of peptide backbones, stabilizing specific secondary structures such as

-turns.

The presence of the methyl group at the C4 position is critical. Unlike the unsubstituted parent, the C4-methyl introduces significant steric bulk proximal to the N1-H and C3 positions. This steric clash can enforce specific rotameric states in amide bonds, making this scaffold invaluable for designing peptidomimetics with high receptor selectivity, particularly in NMDA receptor antagonism and ACE inhibition research.

Part 2: Chemical Identity & Properties

PropertyData
Systematic Name 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Common Name 4-Methylindoline-2-carboxylic acid
CAS Number (HCl Salt) 2059932-96-4 (Commercially dominant form)
CAS Number (Indole Precursor) 18474-57-2 (4-Methyl-1H-indole-2-carboxylic acid)
Molecular Formula

(Free base)
Molecular Weight 177.20 g/mol (Free base)
Chirality Contains one chiral center at C2.[1][2] (S)-isomer is the common bioactive scaffold.
pKa (Predicted) Carboxyl: ~2.2
Solubility Soluble in DMSO, Methanol. Low solubility in non-polar solvents.

Structural Insight: The C4-methyl group is positioned "above" the bicyclic plane in 3D space relative to the C3 methylene protons. In the dihydro (indoline) form, the C2-C3 bond is saturated, allowing the ring to adopt a slight pucker, unlike the planar indole precursor.

Part 3: Synthetic Methodologies

The synthesis of 4-methylindoline-2-carboxylic acid presents a regiochemical challenge. The standard approach involves constructing the indole core followed by selective reduction.

A. The Fischer Indole / Reduction Pathway (Primary Route)

This route is preferred for scalability but requires careful separation of isomers in the first step.

  • Hydrazone Formation: Reaction of 3-methylphenylhydrazine with ethyl pyruvate yields the corresponding hydrazone.

  • Fischer Cyclization: Acid-catalyzed cyclization (e.g., PPA or

    
    ) rearranges the hydrazone.
    
    • Critical Control Point: Cyclization of the 3-methyl substrate yields a mixture of 4-methyl and 6-methyl indole-2-carboxylates. Isomers must be separated via column chromatography or fractional crystallization at this stage.

  • Selective Reduction (Indole

    
     Indoline):  The indole double bond (C2=C3) is reduced to the indoline.
    
B. Reduction Protocols

The reduction of the electron-rich indole ring to the indoline is the most technically demanding step.

  • Method 1: Ionic Hydrogenation (Silane/TFA)

    • Reagents: Triethylsilane (

      
      ) in Trifluoroacetic acid (TFA).
      
    • Mechanism:[1][2][3][4][5] Protonation of C3 generates an iminium ion, which is trapped by the hydride from silane.

    • Advantage:[1][4] High chemoselectivity; avoids reducing the benzene ring.

  • Method 2: Metal/Ammonia (Birch-Type)

    • Reagents: Lithium or Sodium in liquid

      
      .
      
    • Note: Can lead to over-reduction if not strictly controlled.

  • Method 3: Cyanoborohydride

    • Reagents:

      
       in Acetic Acid.[4]
      
    • Utility: Mild conditions, often used for small-scale medicinal chemistry.

C. Synthetic Workflow Diagram

Synthesis Start 3-Methylphenylhydrazine + Ethyl Pyruvate Hydrazone Arylhydrazone Intermediate Start->Hydrazone Cyclization Fischer Indolization (Acid Catalysis) Hydrazone->Cyclization Isomers Mixture: 4-Methyl & 6-Methyl Indoles Cyclization->Isomers Separation Chromatographic Separation Isomers->Separation Critical Step Indole 4-Methyl-1H-indole- 2-carboxylic ester Separation->Indole Reduction Selective Reduction (NaBH3CN/AcOH or H2/Pd) Indole->Reduction Product 4-Methylindoline- 2-carboxylic acid Reduction->Product

Caption: Step-wise synthesis emphasizing the critical regioisomer separation post-Fischer cyclization.

Part 4: Medicinal Chemistry Applications

Conformational Restriction (Peptidomimetics)

In peptide design, replacing Proline or Phenylalanine with 4-methylindoline-2-carboxylic acid restricts the conformational space of the backbone.

  • Mechanism: The fused bicyclic system locks the

    
     angle (N-C
    
    
    
    rotation).
  • 4-Methyl Effect: The methyl group at C4 sterically crowds the space typically occupied by the amide proton of the preceding residue (in a peptide chain), destabilizing cis-amide conformers and favoring trans-geometries.

Glycine Site Antagonism (NMDA Receptors)

Indole-2-carboxylic acid derivatives are classic antagonists for the glycine binding site of the NMDA receptor.

  • SAR Insight: The C2-carboxylate mimics the glycine carboxylate, while the aromatic ring engages hydrophobic pockets. The 4-methyl group has been explored to fill specific hydrophobic clefts in the GluN1 subunit, improving potency or selectivity against AMPA receptors.

HIV-1 Integrase Inhibition

Indole/Indoline-2-carboxylic acids serve as metal-chelating scaffolds.[6]

  • Mechanism: The free carboxylic acid and the proximal nitrogen (or adjacent functional groups) chelate the

    
     ions in the HIV-1 integrase active site, blocking viral DNA strand transfer.[6]
    

Part 5: Analytical Characterization

To validate the synthesis of the correct isomer (4-methyl vs 6-methyl), NMR spectroscopy is definitive.

  • 1H NMR (DMSO-d6) Diagnostic Signals:

    • C2-H (Chiral Center): Appears as a dd (doublet of doublets) around

      
       4.3 - 4.7 ppm.
      
    • C3-H2 (Methylene): Diastereotopic protons appearing as an ABX system around

      
       3.0 - 3.5 ppm.
      
    • C4-Methyl: Singlet around

      
       2.2 - 2.4 ppm.
      
    • Aromatic Region: The 4-methyl substitution pattern leaves a 1,2,3-trisubstituted benzene ring pattern (if 4-Me) vs. a 1,2,4-trisubstituted pattern (if 5-Me or 6-Me).

    • NOE (Nuclear Overhauser Effect): Strong NOE correlation between the C4-Methyl group and the C3-H protons confirms the regiochemistry (4-position).

References

  • Sigma-Aldrich / Merck . 4-Methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) Product Sheet. Retrieved from

  • BLD Pharm . 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS 2059932-96-4).[1] Retrieved from

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles". Journal of the American Chemical Society.[4] (Describes the NaBH4/AcOH reduction protocol).

  • Young, S. D., et al. (1990). "Indole-2-carboxylic acid inhibitors of the NMDA receptor glycine site". Journal of Medicinal Chemistry. (Establishes the scaffold's utility in neuropharmacology).
  • ChemicalBook . Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis. (Provides context on indoline ester synthesis). Retrieved from

Sources

Foundational

The Biological Versatility of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from essential amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from essential amino acids to potent pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide delves into the specific, yet underexplored, biological potential of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid . While direct experimental data on this particular molecule is nascent, a comprehensive analysis of its parent scaffolds—indole-2-carboxylic acid and indoline-2-carboxylic acid—provides a robust framework for predicting its bioactivity and guiding future research endeavors. This document will synthesize existing knowledge, elucidate structure-activity relationships (SAR), and propose detailed experimental workflows to unlock the therapeutic promise of this intriguing molecule.

The Indole-2-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The indole-2-carboxylic acid moiety is a recognized pharmacophore, a key structural feature responsible for a molecule's biological activity. Its rigid, bicyclic structure provides a template for the precise spatial arrangement of functional groups, enabling interactions with a variety of biological targets.

Antiviral Activity: Targeting HIV-1 Integrase

A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[5][6] The core mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2-carboxyl group.[5][7] This interaction effectively blocks the strand transfer step of integration, halting the viral life cycle.[5]

Structure-Activity Relationship Insights:

  • C3 Position: Introduction of a long-chain substituent at the C3 position of the indole ring has been shown to significantly enhance inhibitory activity. This is attributed to improved interactions with a hydrophobic pocket near the active site.[5]

  • C6 Position: The addition of a halogenated benzene ring at the C6 position can lead to a marked increase in potency, likely through π–π stacking interactions with viral DNA.[6]

Anticancer Potential: Modulating Key Cellular Pathways

Indole derivatives are well-established as anticancer agents.[3] The indole-2-carboxylic acid scaffold, in particular, has been explored for its ability to target various cancer-related proteins and pathways.

One notable target is the 14-3-3η protein , which is overexpressed in several cancers, including hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed to bind to this protein, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8]

Furthermore, derivatives of the reduced form, indoline-2-carboxylic acid, have been investigated as inhibitors of Nuclear Factor-kappaB (NF-κB) , a key transcription factor involved in inflammation and cancer progression.[9]

Antimicrobial and Anti-inflammatory Activities

The indole scaffold is a common feature in compounds with antimicrobial and anti-inflammatory properties.[3][10] While specific data for 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is limited, the general class of indole-2-carboxylic acid derivatives has shown promise in these areas. For instance, some derivatives have demonstrated the ability to inhibit bacterial dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism.[10] The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4]

The Influence of the 4-Methyl and 2,3-Dihydro Modifications: A Predictive Analysis

The specific biological profile of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid will be dictated by the interplay of its core scaffold and its unique substitutions.

The 2,3-Dihydro (Indoline) Core

The saturation of the 2,3-double bond, converting the indole to an indoline, introduces significant conformational flexibility. This "puckering" of the five-membered ring can alter the molecule's three-dimensional shape, potentially leading to:

  • Altered Target Binding: The change in geometry may allow for a better fit into the binding pockets of certain enzymes or receptors, or conversely, it may diminish binding to others.

  • Modified Physicochemical Properties: The indoline core is generally less aromatic and may have different solubility and metabolic stability profiles compared to the indole core.

The 4-Methyl Group

The methyl group at the 4-position of the benzene ring is a small, lipophilic substituent that can influence biological activity through several mechanisms:

  • Steric Effects: The methyl group can create steric hindrance, influencing the preferred conformation of the molecule and its ability to bind to a target.

  • Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the aromatic ring, which may impact interactions with biological targets.

  • Metabolic Blocking: The methyl group can block a potential site of metabolism, potentially increasing the compound's half-life and bioavailability.

Proposed Synthesis and Characterization

A plausible synthetic route to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be adapted from established methods for related indole and indoline-2-carboxylic acids.

Retrosynthetic Analysis and Proposed Forward Synthesis

Synthesis Target 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Intermediate1 Ethyl 4-Methyl-2,3-dihydro-1H-indole-2-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 4-Methyl-1H-indole-2-carboxylate Intermediate1->Intermediate2 Reduction StartingMaterial 3-Methylaniline Intermediate2->StartingMaterial Fischer Indole Synthesis

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Step-by-Step Protocol:

  • Fischer Indole Synthesis: React 3-methylaniline with ethyl pyruvate to form the corresponding hydrazone. Cyclization of the hydrazone under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) will yield ethyl 4-methyl-1H-indole-2-carboxylate.

  • Reduction of the Indole Ring: The indole ester can be reduced to the corresponding indoline ester. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Recommended Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, a tiered screening approach is recommended.

Initial Broad-Spectrum Screening

A preliminary assessment of the compound's activity against a diverse panel of biological targets is a cost-effective way to identify potential therapeutic areas. This can include:

  • Anticancer Cell Line Panel: Screen against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel) to identify antiproliferative activity.

  • Antimicrobial Assays: Test against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine its antimicrobial spectrum.

  • Enzyme Inhibition Assays: Evaluate its inhibitory activity against key enzymes such as HIV-1 integrase, COX-2, and various kinases.

In-Depth Mechanistic Studies

Based on the results of the initial screening, more focused studies can be designed to elucidate the mechanism of action.

Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Anticancer Anticancer Lead Compound Lead Compound Anticancer->Lead Compound Antimicrobial Antimicrobial Antimicrobial->Lead Compound Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Lead Compound Target Identification Target Identification Lead Compound->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis In vivo Models In vivo Models Pathway Analysis->In vivo Models

Caption: Experimental workflow for biological evaluation.

Example Protocol: HIV-1 Integrase Inhibition Assay

  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (vDNA), target DNA (tDNA), and the test compound.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.

  • Procedure: a. Pre-incubate the integrase enzyme with the test compound at various concentrations. b. Add the vDNA to the mixture to allow for the formation of the enzyme-DNA complex. c. Initiate the strand transfer reaction by adding the tDNA. d. Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based method.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Concluding Remarks and Future Directions

While the biological landscape of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is yet to be fully charted, the wealth of data on its parent scaffolds provides a compelling rationale for its investigation. The unique combination of the indoline core and the 4-methyl substituent offers the potential for novel pharmacological profiles. The strategic application of the synthetic and experimental workflows outlined in this guide will be instrumental in uncovering the therapeutic value of this promising molecule and its derivatives. Further exploration into the synthesis of a library of analogs with variations at the 1, 5, 6, and 7 positions of the indoline ring will be crucial for developing a comprehensive understanding of the structure-activity relationships and for optimizing lead compounds.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Peer Community in Biology. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Peer Community in Biology. Available at: [Link]

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available at: [Link]

  • Biomedical Importance of Indoles. PMC. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Peer Community in Journal. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery of Indole-2-Carboxylic Acid Derivatives as HIV-1 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The relentless evolution of HIV-1 and the emergence of drug-resistant strains necessitate a continuous search for novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of HIV-1 and the emergence of drug-resistant strains necessitate a continuous search for novel therapeutic agents. The viral enzyme integrase, which is essential for inserting the viral genome into the host cell's DNA, remains a prime target for antiretroviral drug development.[1][2] While integrase strand transfer inhibitors (INSTIs) are a critical component of modern highly active antiretroviral therapy (HAART), resistance-conferring mutations can impair their efficacy.[1][2][3] This guide provides a comprehensive overview of the discovery and preclinical development of a promising new class of inhibitors: indole-2-carboxylic acid derivatives. We will explore their mechanism of action, delve into the critical structure-activity relationships that govern their potency, and provide detailed protocols for their synthesis and evaluation, offering a field-proven framework for advancing this scaffold from hit to lead.

The Rationale: Targeting the HIV-1 Integrase Active Site

HIV-1 integrase (IN) is an attractive antiviral target because it is essential for viral replication and has no functional equivalent in human cells.[1] The enzyme catalyzes two key reactions: 3'-processing and strand transfer.[4] The strand transfer step, where the processed viral DNA is covalently inserted into the host genome, is the primary target of all clinically approved INSTIs.[5]

The active site of HIV-1 integrase contains a highly conserved D,D-35-E motif that coordinates two divalent magnesium ions (Mg²⁺).[1][6] These cations are critical for the catalytic activity of the enzyme. The core strategy behind INSTIs, including the indole-2-carboxylic acid scaffold, is to disrupt this catalytic dyad. These inhibitors act as metal chelators, binding to the Mg²⁺ ions and thereby preventing the binding and subsequent integration of the viral DNA.[1][6][7] The development of compounds that can effectively occupy this active site while maintaining favorable pharmacokinetic properties is a central goal in modern HIV research.

Mechanism of Inhibition by Indole-2-Carboxylic Acid Derivatives

The inhibitory power of the indole-2-carboxylic acid scaffold stems from its specific molecular geometry. The indole core and the C2 carboxyl group form a pharmacophore that effectively chelates the two Mg²⁺ ions within the integrase active site.[1][2][8] This strong metal-chelating interaction forms the foundation of their inhibitory activity against the strand transfer process.

G cluster_IN HIV-1 Integrase Active Site cluster_Inhibitor Indole-2-Carboxylic Acid Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 Binding Blocked vDNA->Mg2 Binding Blocked Indole Indole Core Indole->Mg1 Chelation Indole->Mg2 Chelation COOH C2-Carboxyl Group COOH->Mg1 Chelation COOH->Mg2 Chelation

Caption: Mechanism of HIV-1 Integrase Inhibition.

The Discovery Workflow: From Virtual Screening to Lead Optimization

The identification of potent indole-2-carboxylic acid derivatives follows a structured drug discovery cascade. This process is designed to efficiently screen, identify, synthesize, and validate novel chemical entities with the desired biological activity and drug-like properties.

Caption: Drug Discovery and Development Workflow.

This workflow begins with computational methods, such as molecular docking-based virtual screenings, to identify scaffolds that can bind favorably to the integrase active site.[1][2] Once a hit like indole-2-carboxylic acid is identified and its inhibitory activity confirmed, a cycle of chemical synthesis and biological testing begins to establish a robust Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR): The Key to Potency

Systematic structural modifications of the indole-2-carboxylic acid scaffold have revealed critical insights into the features required for potent anti-integrase activity. Optimizations at the C3 and C6 positions of the indole core have proven particularly fruitful.

  • C6 Position: Introducing a halogenated benzene ring at the C6 position can significantly enhance inhibitory activity. This modification allows for a π-π stacking interaction with the viral DNA (specifically, the dC20 nucleotide), strengthening the binding of the inhibitor within the active site.[3][6][7]

  • C3 Position: The introduction of a long branch at the C3 position has been shown to markedly increase the inhibitory effect.[1][2][8] This branch extends into a hydrophobic cavity near the integrase active site, forming favorable interactions with key amino acid residues such as Tyr143 and Asn117.[1][8]

The causality is clear: enhancing interactions with both the viral DNA and adjacent hydrophobic pockets on the enzyme, in addition to the core metal chelation, leads to a significant increase in binding affinity and, consequently, a lower IC₅₀ value.

Quantitative SAR Data

The following table summarizes the inhibitory activities of key derivatives, illustrating the impact of these structural modifications.

Compound IDKey Structural ModificationsIntegrase Inhibition IC₅₀ (µM)Citation(s)
1 Core Scaffold (Indole-2-carboxylic acid)32.37[3]
17a C6-halogenated benzene ring3.11[3][6][7]
20a Long branch at C3 position0.13[1][2][8]

Experimental Protocols: A Self-Validating System

The trustworthiness of preclinical data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate indole-2-carboxylic acid derivatives.

Protocol 4.1: HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the catalytic strand transfer step.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂).

    • Dilute recombinant HIV-1 integrase enzyme to a predetermined optimal concentration in the assay buffer.

    • Prepare a 3'-processed viral DNA substrate and a target host DNA substrate, typically labeled with biotin and a fluorescent tag (e.g., FAM), respectively.

    • Prepare serial dilutions of the test compounds (e.g., indole-2-carboxylic acid derivatives) in DMSO, then further dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound.

    • Add 40 µL of the diluted integrase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the DNA substrate mix.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition & Analysis:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

    • Wash the plate to remove unbound components.

    • Read the fluorescence of the captured FAM-labeled target DNA using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 4.2: TZM-bl Reporter Gene Assay (Cell-Based Antiviral Efficacy)

This cell-based assay quantifies HIV-1 infection by measuring the expression of a reporter gene (luciferase) under the control of the HIV-1 LTR promoter.[9][10]

  • Cell Preparation:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • Seed 1x10⁴ cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test inhibitor in growth medium.

    • Dilute HIV-1 virus stock in growth medium containing DEAE-Dextran to an optimal concentration that yields a high signal-to-noise ratio.[9]

  • Infection Procedure:

    • Remove the culture medium from the cells.

    • Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor (virus control) and wells with cells only (background control).[9]

    • Add 50 µL of the diluted virus to each well (except for the cell-only control wells).[9]

    • Incubate the plates for 48 hours at 37°C, 5% CO₂.[9]

  • Data Acquisition & Analysis:

    • After incubation, remove the supernatant.

    • Lyse the cells and add 100 µL of a luciferase assay reagent to each well.[9]

    • Incubate for 2 minutes at room temperature.[9]

    • Measure the luminescence using a luminometer.

    • Subtract the average background luminescence from all other values and calculate the percentage of inhibition to determine the EC₅₀ value.[9]

Protocol 4.3: p24 Antigen Capture ELISA (Viral Replication Assay)

This assay provides a direct measure of viral replication by quantifying the amount of the viral core protein p24 in cell culture supernatants.[9]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of a p24 standard according to the kit instructions.

    • Collect cell culture supernatants from the TZM-bl assay (or a similar cell-based assay) before cell lysis. If necessary, lyse the virus with the provided lysis buffer.[9]

  • ELISA Procedure:

    • Add standards and samples to the wells of an anti-p24 antibody-coated plate. Incubate for 60-120 minutes.

    • Wash the wells multiple times with wash buffer.

    • Add a biotinylated detector antibody and incubate for 60 minutes.[9]

    • Wash the wells and add a streptavidin-HRP conjugate, incubating for 30-60 minutes.[9]

    • Wash the wells again and add a TMB substrate solution until color develops.

    • Add a stop solution and read the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of p24 in the experimental samples from the standard curve. This provides a quantitative measure of viral production and the effect of the inhibitors.

The Path Forward: Overcoming Resistance and Future Directions

A significant challenge for all antiretroviral drugs is the development of resistance. While indole-2-carboxylic acid derivatives have shown potent activity against wild-type HIV-1, their efficacy against strains with known INSTI resistance mutations must be thoroughly investigated. Some indole-based allosteric inhibitors have shown promise in retaining activity against certain resistant mutants, suggesting that the broader indole scaffold is adaptable.[11][12][13]

Future work should focus on:

  • Broad-Spectrum Activity: Systematically testing lead compounds against a panel of clinically relevant INSTI-resistant HIV-1 strains.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for in vivo studies.

  • Dual-Target Inhibition: Exploring modifications to the scaffold that may confer dual inhibitory activity, for example, against both integrase and other viral enzymes like reverse transcriptase-associated Ribonuclease H, as has been seen with some dihydroxyindole-2-carboxylic acid derivatives.[14]

The indole-2-carboxylic acid scaffold represents a highly promising platform for the development of next-generation HIV-1 integrase inhibitors.[1][6][8] Through a disciplined approach combining computational design, synthetic chemistry, and rigorous biological evaluation, these compounds have the potential to become valuable new tools in the ongoing fight against AIDS.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. PubMed. [Link]

  • Indole-based allosteric inhibitors of HIV-1 integrase. National Institutes of Health. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Indole-Based Allosteric Inhibitors of HIV-1 Integrase. The Aquila Digital Community. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. [Link]

  • Indole-based Allosteric Inhibitors of HIV-1 Integrase. ResearchGate. [Link]

  • (A) Design strategy of indole-2-carboxylic acid (1) as a potential... ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]

  • Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. ACS Publications. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

  • Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Academia.edu. [Link]

  • Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. [Link]

  • Mechanism of action and resistant profile of anti-HIV-1 coumarin derivatives. ScienceDirect. [Link]

  • Biochemical screening assays to identify HIV-1 integrase inhibitors. PubMed. [Link]

Sources

Foundational

mechanism of action of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

This guide details the mechanistic profile, chemical utility, and pharmacological significance of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid or 4-Me-Idc ).[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic profile, chemical utility, and pharmacological significance of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid or 4-Me-Idc ).[1]

Executive Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic, non-proteinogenic amino acid used primarily as a conformationally restricted peptidomimetic and a pharmacophore scaffold in drug discovery.[1] Structurally, it is a 4-methyl-substituted analogue of Indoline-2-carboxylic acid (Idc) , which itself serves as a rigid surrogate for Proline and Phenylalanine .[1]

Its "mechanism of action" is context-dependent:

  • As a Chemical Building Block (Peptidomimetic): It functions by locking peptide backbones into specific secondary structures (e.g.,

    
    -turns), reducing entropic penalty upon receptor binding and enhancing proteolytic stability.[1]
    
  • As a Pharmacological Agent (Scaffold): Derivatives of this core exhibit biological activity as NMDA receptor glycine-site antagonists , HIV-1 Integrase inhibitors , and NF-

    
    B inhibitors .[1] The 4-methyl group specifically modulates lipophilicity and fills hydrophobic pockets within target proteins (e.g., the NR1 subunit of NMDA receptors).[1]
    

Part 1: Structural & Mechanistic Core[1]

Chemical Identity & Properties
  • IUPAC Name: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid[1][2][3][4]

  • CAS Number: 2059932-96-4 (Hydrochloride), 1390998-90-9 (Free Acid)[1]

  • Molecular Formula:

    
    [1]
    
  • Structural Class: Indoline (2,3-dihydroindole); Cyclic

    
    -amino acid.[1]
    
  • Chirality: The C2 position is chiral.[1] The (S)-enantiomer is most commonly used to mimic natural L-Proline.[1]

Mechanism 1: Conformational Restriction (The "Proline Effect")

In peptide engineering, 4-Me-Idc acts as a


-constrained  analogue.[1] Unlike flexible amino acids, the fusion of the pyrrolidine ring with the benzene ring restricts the rotation of the 

(phi) and

(psi) torsion angles.[1]
  • Entropy Reduction: By pre-organizing the molecule into a bioactive conformation, 4-Me-Idc reduces the entropic cost of binding to a receptor.[1]

  • Hydrophobic Anchoring: The 4-methyl group provides a specific steric handle. In protein-ligand interactions, this methyl group can displace "high-energy" water molecules from hydrophobic pockets, significantly increasing binding affinity (a phenomenon known as the hydrophobic effect ).[1]

Mechanism 2: Pharmacological Target Interaction

When incorporated into small molecule drugs, the 4-Me-Idc scaffold engages specific biological targets:

A. NMDA Receptor Antagonism (Glycine Site) Indole- and indoline-2-carboxylic acids are classic competitive antagonists at the glycine modulatory site of the NMDA receptor (GluN1 subunit).[1]

  • Binding Mode:

    • Carboxylate (

      
      ):  Forms an electrostatic salt bridge with Arg523  and H-bonds with Ser688 .[1]
      
    • Secondary Amine (

      
      ):  Donates a hydrogen bond to Pro516 .[1]
      
    • Aromatic Core: Engages in

      
      -stacking or van der Waals interactions with Phe484 .[1]
      
    • 4-Methyl Substituent: Targets a specific hydrophobic sub-pocket adjacent to the glycine binding cleft, enhancing selectivity over the glutamate site.[1]

B. HIV-1 Integrase Inhibition Derivatives of indole-2-carboxylic acids inhibit the strand transfer activity of HIV-1 Integrase.[1]

  • Mechanism: The structural motif acts as a metal-chelating pharmacophore, sequestering the catalytic

    
     or 
    
    
    
    ions required for viral DNA integration.[1] The 4-methyl group optimizes the orientation of the chelating carboxylate/amine dyad.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Rationale: This protocol uses the Fischer Indole Synthesis followed by reduction, the industry-standard route for high purity.[1]

Reagents: 4-Methylphenylhydrazine, Ethyl pyruvate, Polyphosphoric acid (PPA), Sodium cyanoborohydride (


), Acetic acid.[1]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine (1.0 eq) in ethanol.

    • Add ethyl pyruvate (1.1 eq) dropwise at

      
      .[1]
      
    • Stir for 2 hours at room temperature. Result: Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate.[1]

  • Fischer Cyclization:

    • Mix the hydrazone with Polyphosphoric acid (PPA) .[1]

    • Heat to

      
       for 3 hours. Critical Step: Temperature control prevents polymerization.[1]
      
    • Pour into ice water, extract with ethyl acetate.[1]

    • Purify via column chromatography. Result: Ethyl 4-methyl-1H-indole-2-carboxylate .

  • Reduction (Indole

    
     Indoline): 
    
    • Dissolve the indole ester in glacial acetic acid.[1]

    • Add Sodium cyanoborohydride (3.0 eq) in portions at

      
      .
      
    • Stir for 12 hours.

    • Neutralize with

      
       and extract.
      
  • Saponification:

    • Treat the ester with

      
       in 
      
      
      
      (1:1).[1]
    • Acidify with

      
       to precipitate the final product: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid .
      
Protocol B: In Vitro NMDA Receptor Binding Assay

Rationale: To validate the antagonistic activity of the scaffold.[1]

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4).[1] Centrifuge at 48,000

    
     g for 20 min.
    
  • Incubation:

    • Mix membrane suspension (

      
       protein) with radioligand 
      
      
      
      (specific for glycine site) and varying concentrations of 4-Me-Idc (
      
      
      ).[1]
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Part 3: Visualization & Data

Comparative Pharmacophore Data

The following table illustrates the impact of the 4-methyl substituent compared to the unsubstituted parent compound in typical binding assays (Hypothetical representative data based on SAR trends).

CompoundStructureLogP (Lipophilicity)NMDA Glycine Site Ki (

)
Conformational Flexibility
Proline Pyrrolidine Ring-0.6>1000 (Inactive)High
Indoline-2-COOH (Idc) Bicyclic1.25.4Low (Rigid)
4-Me-Indoline-2-COOH 4-Me-Bicyclic 1.8 1.2 Low (Rigid + Steric Lock)
4-Cl-Indoline-2-COOH 4-Cl-Bicyclic2.10.8Low
Mechanistic Pathway Diagram

MechanismOfAction cluster_chemical Chemical Entity cluster_biological Biological Targets cluster_outcome Therapeutic Outcome Compound 4-Methyl-2,3-dihydro-1H- indole-2-carboxylic acid Scaffold Rigid Bicyclic Scaffold (Indoline Core) Compound->Scaffold Substituent 4-Methyl Group (Hydrophobic Handle) Compound->Substituent NMDA NMDA Receptor (NR1 Glycine Site) Scaffold->NMDA Electrostatic Interaction (Arg523, Pro516) HIV HIV-1 Integrase (Active Site) Scaffold->HIV Mg2+ Chelation Peptide Peptide Backbone (Beta-Turn Mimic) Scaffold->Peptide Phi/Psi Angle Lock Substituent->NMDA Hydrophobic Pocket Fill (Phe484) Neuro Neuroprotection (Excitotoxicity Blockade) NMDA->Neuro Inhibits Ca2+ Influx Viral Viral Replication Inhibition HIV->Viral Prevents Strand Transfer Stability Enhanced Metabolic Stability Peptide->Stability Resists Proteolysis

Caption: Mechanistic flow illustrating how the chemical features of 4-Me-Idc translate into specific biological activities across neuropharmacology and virology.[1]

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry.

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Indole-2-carboxylic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry.

  • Synthesis and conformational analysis of 4-substituted indoline-2-carboxylic acids. Tetrahedron.

  • PubChem Compound Summary: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Introduction & Strategic Analysis The synthesis of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid presents a specific regiochemical challenge. The methyl group at the C4 position sterically influences the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid presents a specific regiochemical challenge. The methyl group at the C4 position sterically influences the formation of the indole core. While the classic Fischer Indole Synthesis is common, it suffers from poor regioselectivity when synthesizing 4-substituted indoles, typically yielding difficult-to-separate mixtures of 4- and 6-isomers.

To ensure scientific integrity and operational efficiency , this protocol utilizes the Reissert Indole Synthesis . This route is regiospecific, leveraging the condensation of 2-nitro-m-xylene with diethyl oxalate. This guarantees the placement of the methyl group at the C4 position without the need for complex isomer separation. The subsequent transformation to the indoline (dihydroindole) is achieved via a chemoselective reduction of the C2-C3 double bond using Magnesium in Methanol, a mild and scalable method superior to harsh catalytic hydrogenations or zinc/acid reductions.

Retrosynthetic Logic
  • Target: 4-Methylindoline-2-carboxylic acid[1]

  • Precursor: Ethyl 4-methylindole-2-carboxylate

  • Key Intermediate: Ethyl 3-(2-nitro-6-methylphenyl)-2-oxopropanoate

  • Starting Material: 2-Nitro-m-xylene (2,6-dimethylnitrobenzene)

Experimental Workflow Diagram

SynthesisPath SM 2-Nitro-m-xylene (Starting Material) Step1 Step 1: Reissert Condensation (Diethyl Oxalate, KOEt) SM->Step1 Inter1 Pyruvate Intermediate (Potassium Salt) Step1->Inter1 Condensation Step2 Step 2: Reductive Cyclization (Zn / AcOH) Inter1->Step2 IndoleEst Ethyl 4-methylindole- 2-carboxylate Step2->IndoleEst Cyclization Step3 Step 3: Selective Reduction (Mg / MeOH) IndoleEst->Step3 IndolineEst Methyl 4-methylindoline- 2-carboxylate Step3->IndolineEst C2-C3 Saturation & Transesterification Step4 Step 4: Hydrolysis (LiOH / THF) IndolineEst->Step4 Target TARGET: 4-Methylindoline- 2-carboxylic acid Step4->Target Saponification

Figure 1: Step-wise synthetic pathway from commercially available 2-nitro-m-xylene to the target indoline acid, ensuring regiochemical purity.

Detailed Experimental Protocols

Phase 1: Synthesis of the Indole Core (Reissert Method)[2]

Objective: Synthesize Ethyl 4-methylindole-2-carboxylate. Principle: Base-catalyzed condensation of the acidic methyl group (ortho to nitro) with diethyl oxalate, followed by reductive cyclization.

Reagents & Stoichiometry (Batch Size: 50 mmol)
ReagentMW ( g/mol )Equiv.AmountRole
2-Nitro-m-xylene 151.161.07.56 gSubstrate
Diethyl Oxalate 146.141.28.77 g (8.1 mL)Electrophile
Potassium Ethoxide 84.161.24.20 gBase
Diethyl Ether --100 mLSolvent (Anhydrous)
Zinc Dust 65.388.026.1 gReductant
Glacial Acetic Acid 60.05-80 mLSolvent/Proton Source
Protocol Steps:
  • Condensation:

    • In a flame-dried 500 mL 3-neck flask under Nitrogen, suspend Potassium Ethoxide (4.20 g) in anhydrous Diethyl Ether (100 mL).

    • Add Diethyl Oxalate (8.77 g) dropwise. The solution may turn yellow.[2]

    • Add 2-Nitro-m-xylene (7.56 g) dropwise over 15 minutes.

    • Stir at room temperature for 24 hours. A dark red precipitate (the potassium salt of the enol pyruvate) will form.

    • Filtration: Filter the red solid under inert atmosphere if possible, or rapidly in air. Wash with cold anhydrous ether (2 x 30 mL) to remove unreacted starting material. Dry the solid in a vacuum desiccator. Note: This intermediate is sensitive to moisture.

  • Reductive Cyclization:

    • Transfer the dried red solid into a 500 mL flask containing Glacial Acetic Acid (80 mL).

    • Caution: The reaction is exothermic. Place the flask in a water bath at 20°C.

    • Add Zinc Dust (26.1 g) in small portions over 45 minutes with vigorous stirring. Maintain temperature below 40°C.

    • After addition, heat the mixture to 80°C for 2 hours. The red color should fade to a pale yellow/brown.

    • Workup: Filter off the excess Zinc through a Celite pad. Wash the pad with hot Acetic Acid (20 mL).

    • Pour the filtrate into ice-water (400 mL). The ethyl indole-2-carboxylate product usually precipitates.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Sat. NaHCO3 (carefully, gas evolution) until neutral, then Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc 9:1).

Checkpoint: Product should be a crystalline solid. 1H NMR will show the indole NH (broad, ~9-10 ppm) and the C3-H signal (~7.2 ppm).

Phase 2: Selective Reduction to Indoline

Objective: Reduce the C2-C3 double bond to yield Methyl 4-methylindoline-2-carboxylate. Note: Using Methanol as solvent typically results in transesterification from Ethyl to Methyl ester, which is acceptable as it will be hydrolyzed.

Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 4-methylindole-2-carboxylate 1.0Substrate
Magnesium Turnings 10.0Single-Electron Reductant
Methanol (Anhydrous) 0.2M Conc.Solvent/Proton Source
Protocol Steps:
  • Dissolve the indole ester (from Phase 1) in anhydrous Methanol (approx. 20 mL per gram of substrate).

  • Place the flask in a water bath (room temperature).

  • Add Magnesium turnings (activated by scratching or iodine vapor) in portions.

    • Observation: Hydrogen gas evolution will occur. The reaction is moderately exothermic.

  • Stir for 4-6 hours. If Mg is consumed and starting material remains (check TLC), add more Mg (2-3 equiv).

  • Quench: Cool the mixture to 0°C. Slowly add 2M HCl until the pH is acidic (~2) and all salts dissolve.

  • Extraction: Neutralize with Sat. NaHCO3 to pH 8. Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over MgSO4 and concentrate.

  • Result: The product is now the Indoline ester. The C2-C3 double bond is saturated.

Phase 3: Hydrolysis to Final Acid

Objective: Saponify the ester to obtain 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Protocol Steps:
  • Dissolve the Indoline ester in THF:Water (3:1 ratio).

  • Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 equiv).[3]

  • Stir at room temperature for 3-5 hours. Monitor by TLC (disappearance of ester).

  • Workup: Remove THF under reduced pressure.

  • Extract the aqueous residue with Ether (to remove non-acidic impurities). Discard the Ether layer.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 3-4.

    • Critical: The amino acid can be zwitterionic. Do not go too acidic (pH < 1) or the amine will form a hydrochloride salt which is water-soluble. pH 4 is the isoelectric target for precipitation.

  • Isolation: If a solid precipitates, filter and dry. If no precipitate, extract with n-Butanol or Ethyl Acetate, dry, and concentrate.

Characterization & Quality Control

Expected Data
  • Appearance: Off-white to pale beige powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Indoline Core: The diagnostic change from Indole to Indoline is the appearance of the C2 and C3 protons.

    • C2-H: Triplet or dd at ~4.2 - 4.5 ppm.

    • C3-H2: Two multiplets at ~2.9 - 3.4 ppm (diastereotopic protons).

    • C4-Methyl: Singlet at ~2.2 ppm.

    • NH: Broad singlet, significantly upfield compared to indole NH (typically ~5-6 ppm for indolines vs 10+ for indoles).

  • MS (ESI): [M+H]+ = 178.09 (Calc. for C10H11NO2).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents.Use freshly cut Potassium metal to make KOEt; ensure ether is anhydrous.
Incomplete Reduction (Step 3) Mg surface passivation.Activate Mg with Iodine crystals or use mechanically crushed turnings. Ensure MeOH is dry.
Product is Oil after Step 4 pH incorrect during isolation.The amino acid is amphoteric. Adjust pH precisely to ~4-5 to induce precipitation.
Mixture of Esters in Step 3 Transesterification.This is expected (Ethyl -> Methyl). Proceed immediately to hydrolysis; do not purify the intermediate ester mixture.

References

  • Reissert Indole Synthesis Mechanism & Scope

    • Noland, W. E.; Baude, F. J.[4] "Ethyl Indole-2-carboxylate".[5] Organic Syntheses, 1963 , 43,[4] 40. Link

  • Magnesium-Methanol Reduction of Conjugated Esters

    • Youn, I. K.; Yon, G. H.; Pak, C. S. "Magnesium-methanol as a simple convenient reducing agent for α,β-unsaturated esters".[6] Tetrahedron Letters, 1986 , 27(21), 2409-2410. Link

  • Stanton, J. L., et al. "Synthesis and configuration of the isomers of octahydroindole-2-carboxylic acid". Journal of the American Chemical Society, 1983, 105(4), 1067-1068.
  • Regioselectivity in Indole Synthesis

    • Gribble, G. W.[7] "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. Link

Sources

Application

column chromatography for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid purification

Executive Summary & Molecule Profile 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid ) represents a challenging class of purification targets. As a cyclic -amino acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid ) represents a challenging class of purification targets. As a cyclic


-amino acid derivative, it exhibits zwitterionic behavior  and significant susceptibility to oxidative dehydrogenation .

Standard normal-phase silica chromatography is often unsuitable for the free acid form due to strong adsorption of the amine moiety to acidic silanols and poor solubility in non-polar solvents. This guide prioritizes Reverse Phase (C18) Flash Chromatography as the "Gold Standard" for purity and recovery, while providing a specialized Normal Phase protocol for specific synthetic workflows.

Physicochemical Profile
FeaturePropertyChromatographic Implication
Structure Bicyclic secondary amine with carboxylic acid.[1][2]Amphoteric; exists as zwitterion at neutral pH.
pKa (Est.)

,

pH control is critical to suppress ionization or ensure solubility.
Stability High Oxidation Risk Indolines spontaneously oxidize to Indoles (aromatization) on silica or in air.
Chirality C2 is a chiral center.Enantiomers (S/R) cannot be separated on achiral C18/Silica.

Critical Mechanistic Insights (The "Why")

The Zwitterion Trap

On standard Silica Gel 60, the free amino acid exists in an equilibrium of charged states. The protonated amine interacts strongly with deprotonated silanol groups (


), leading to irreversible adsorption  or severe peak tailing (streaking).
  • Solution: We must use an acidic mobile phase modifier (Formic Acid or TFA) to keep both the analyte's carboxylic acid and the silica surface protonated, or switch to a bonded phase (C18) that eliminates silanol interactions.

The Oxidation Hazard

The 2,3-dihydro-1H-indole (indoline) core is thermodynamically driven to aromatize into the indole.

  • Causality: Silica gel can act as a mild Lewis acid catalyst for oxidation, especially if the column runs dry or the elution is slow.

  • Mitigation: Rapid elution strategies and the use of inert gas (Nitrogen) for solvent purging are recommended.

Decision Matrix & Workflow

The following flowchart illustrates the decision process for selecting the optimal purification route based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture CheckSol Solubility Check (MeOH/Water) Start->CheckSol Soluble Soluble CheckSol->Soluble High Polarity Insoluble Insoluble/Oily CheckSol->Insoluble Low Polarity MethodA Method A: Reverse Phase (C18) (Recommended) Soluble->MethodA Purity > 50% MethodC Method C: Isoelectric Precipitation (Bulk Scale >10g) Soluble->MethodC Purity < 50% (Bulk) MethodB Method B: Normal Phase (DCM/MeOH + Acid) Insoluble->MethodB If RP unavailable

Figure 1: Strategic decision tree for selecting the purification method based on solubility and scale.

Protocol A: Reverse Phase (C18) Flash Chromatography (Recommended)

This method utilizes "hydrophobic subtraction." The C18 chains retain the hydrophobic methyl-indoline core, while the polar mobile phase washes away salts and highly polar byproducts.

Materials
  • Stationary Phase: C18-bonded Silica (spherical, 20–40 µm). Example: RediSep® Rf Gold C18 or Biotage® SNAP Ultra C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).

    • Note: Formic acid is preferred over TFA for LC-MS compatibility and gentler pH (~2.7).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve the crude 4-methylindoline-2-carboxylic acid in a minimum volume of Mobile Phase A (Water/Formic Acid).

    • Tip: If solubility is low, add Methanol or DMSO dropwise (max 10% of total load volume).

    • Filter through a 0.45 µm PTFE filter to remove particulates.

  • Column Conditioning:

    • Flush column with 100% B for 2 CV (Column Volumes) to remove storage solvents.

    • Equilibrate with 0% B (100% A) for 5 CV until pressure stabilizes.

  • Gradient Elution Program:

    • Flow rate: Optimized for column diameter (e.g., 15 mL/min for a 12g column).

Time / CV% Mobile Phase BRationale
0–2 CV 0%Load sample; elute salts and non-retained polar impurities.
2–10 CV 0%

40%
Shallow gradient to separate the zwitterion from early eluters.
10–12 CV 40%

100%
Wash out hydrophobic impurities (e.g., oxidized indoles).
12–15 CV 100%Column wash.
  • Detection:

    • Monitor UV at 254 nm (aromatic ring) and 280 nm .

    • Note: Indolines have distinct UV spectra compared to indoles. Collect the major peak.

  • Post-Run Workup:

    • Pool fractions. Do not use heat to evaporate solvent (risk of oxidation).

    • Lyophilize (freeze-dry) to obtain the formate salt or free acid as a stable powder.

Protocol B: Normal Phase Silica (Alternative)

Warning: Only use this method if C18 is unavailable. Yields are typically lower (60-70%) due to irreversible adsorption.

Materials
  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a base solvent of DCM:MeOH (90:10).

    • Add 1% Acetic Acid to the total volume. Crucial: The acid suppresses the ionization of the carboxylic acid and blocks silanol sites.

  • Sample Loading:

    • Solid Load: Dissolve crude in MeOH/DCM, adsorb onto Celite 545 or loose silica (ratio 1:2), and dry under vacuum (room temperature) until a free-flowing powder forms.

    • Load the powder into a solid load cartridge.

  • Isocratic/Gradient Strategy:

    • Start with DCM:MeOH:AcOH (95:4:1) .

    • Gradient to DCM:MeOH:AcOH (80:19:1) over 15 CV.

    • Observation: The product will likely streak. Collect a wide cut.

  • Workup (Critical):

    • Evaporate solvents.[3][4][5]

    • To remove residual acetic acid: Co-evaporate with Toluene (3x) or redissolve in minimal water and lyophilize.

Analytical Validation & Troubleshooting

Self-Validating the Purification

Before pooling fractions, perform a TLC Purity Check :

  • Plate: Silica Gel 60 F254.[3][4]

  • Eluent: n-Butanol / Acetic Acid / Water (3:1:1). This system is specific for amino acids.

  • Visualization:

    • UV (254 nm): Dark spot.

    • Ninhydrin Stain: Heat gently. Indolines often turn yellow/orange (secondary amine), whereas primary amino acids turn purple.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing (RP) Amine interaction with residual silanols.Increase Formic Acid to 0.2% or add 5mM Ammonium Formate.
Product turns brown Oxidation to Indole.Use degassed solvents; keep fractions on ice; avoid rotary evaporation at

C.
Double Peaks Enantiomer separation (rare on achiral) or Rotamers.If using NMR, check for rotamers. If HPLC, check if column is chiral. Likely diastereomers if salts were used.[6]

References

  • Teledyne ISCO. (2012).[7] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Link

  • Vali, S. J., et al. (2015). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. J Chromatograph Separat Techniq, 6:2. Link

  • Kim, D. H., et al. (1983).[8] Synthesis of Indoline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 26(3), 394.[8] (Foundational chemistry for indoline purification).

  • PrepChem. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid. (Analogous precipitation methods). Link

  • Sigma-Aldrich. 4-Amino-2-methylquinoline-6-carboxylic acid Technical Data. (Handling of zwitterionic aromatic acids). Link

Sources

Method

NMR characterization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Application Note: High-Resolution NMR Characterization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Executive Summary 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Methyl-2-indolinecarboxylic acid) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Methyl-2-indolinecarboxylic acid) is a critical bicyclic scaffold used in the synthesis of bioactive alkaloids and antihypertensive agents (e.g., ACE inhibitors). Its characterization presents specific NMR challenges due to the zwitterionic nature of the amino acid moiety and the diastereotopicity of the C3-methylene protons induced by the C2 chiral center.

This guide provides a definitive protocol for the complete assignment of this molecule. It moves beyond basic spectral acquisition to address the complex ABX spin systems and solvent-dependent conformational dynamics that often lead to misinterpretation of the aliphatic region.

Structural Analysis & Spin Systems

Before acquisition, the molecule must be deconstructed into its constituent spin systems to anticipate coupling patterns.

  • The Chiral Anchor (C2): The carbon at position 2 is a chiral center. Even in a racemic mixture, this internal chirality renders the adjacent protons at C3 chemically non-equivalent (diastereotopic).

  • The Aliphatic ABX System: The C2 methine proton (

    
    ) couples to the two non-equivalent C3 protons (
    
    
    
    and
    
    
    ). This results in a complex splitting pattern (dd or ddd) rather than simple triplets/doublets.
  • The Aromatic AMX System: The 4-methyl substitution breaks the symmetry of the benzene ring, leaving three aromatic protons (H5, H6, H7) with distinct ortho/meta couplings.

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable for this compound.

SolventSuitabilityMechanism & Rationale
DMSO-d6 Recommended Zwitterion Suppression: The high dielectric constant and H-bond accepting nature of DMSO stabilize the distinct non-zwitterionic form (or a stable solvated zwitterion), allowing observation of the NH and COOH protons.
D₂O + NaOD SecondarySkeletal Confirmation: Basification ensures the molecule is fully anionic (carboxylate/free amine). This simplifies the spectrum by exchanging out NH/COOH protons but is excellent for resolving the C2-C3 coupling constants without broadening.
CDCl₃ PoorAvoid: The compound acts as a zwitterionic amino acid and is typically insoluble in non-polar chlorinated solvents.
Sample Preparation (Standard Protocol)
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

  • Additives: If peaks are broad due to trace acid/water exchange, add 1 drop of activated molecular sieves directly to the tube, or 10 µL of D₂O to force exchange (if NH signals are not required).

  • Temperature: Acquire at 298 K (25°C) . If rotamers are suspected (unlikely for this rigid system but possible in N-acylated derivatives), elevate to 323 K.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is needed).

  • Spectral Width: 14 ppm (to capture COOH).

  • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the aromatic vs. methyl protons).

  • Scans: 16–64 (depending on concentration).

Data Interpretation & Assignment

1H NMR Chemical Shift Assignments (DMSO-d6)

Note: Chemical shifts are estimates based on indoline-2-carboxylic acid derivatives and substituent effects.

PositionTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Interpretation
COOH Acid10.0 – 13.0br s-Highly variable; broad due to exchange.
H-5 Arom6.8 – 7.0t / dd

,

Pseudo-triplet or dd. Meta to N, Ortho to Me.
H-6 Arom6.4 – 6.6d / dd

Ortho to N (via C7). Upfield due to resonance donation from N.
H-7 Arom6.3 – 6.5d

Ortho to N. Most shielded aromatic proton.
N-H Amine5.5 – 6.5br s-Broad. May couple to H-2 if exchange is slow.
H-2 Methine4.2 – 4.6dd

,

Chiral Center. The "X" part of the ABX system.
H-3a Methylene3.2 – 3.4dd / m

,

Diastereotopic. Downfield partner (usually cis to COOH).
H-3b Methylene2.8 – 3.0dd / m

,

Diastereotopic. Upfield partner.
4-Me Methyl2.1 – 2.3s-Attached to aromatic ring.
The "Diagnostic" C2-C3 Coupling

The most common error in analyzing this molecule is misidentifying the C3 protons as a simple doublet or triplet.

  • Because C2 is chiral,

    
     and 
    
    
    
    are magnetically non-equivalent.
  • They exhibit a large Geminal Coupling (

    
     Hz).
    
  • They exhibit distinct Vicinal Couplings to H-2 (

    
     Hz), depending on the dihedral angle (Karplus equation).
    
  • Visual Result: Two distinct "doublet of doublets" (dd) separated by ~0.4 ppm in the 2.8–3.4 ppm region.

13C NMR Assignments
Carbon TypeShift (δ ppm)Notes
C=O (Carboxyl) 170 – 175Most deshielded signal.
C-7a (Quat) 150 – 152Aromatic carbon attached to Nitrogen.
C-3a (Quat) 125 – 130Aromatic carbon at ring junction.
C-4 (Quat) 130 – 135Attached to Methyl group.
Ar-CH (5,6,7) 108 – 128Aromatic methines. C7 usually most upfield (~108 ppm).
C-2 (Methine) 58 – 62Chiral center, adjacent to N and COOH.
C-3 (Methylene) 30 – 35Benzylic methylene.
4-Me (Methyl) 18 – 20Distinct high-field signal.

Advanced Validation: 2D NMR Workflow

To rigorously prove the structure, specifically the position of the methyl group and the integrity of the indoline ring, run the following 2D experiments.

Workflow Logic (Graphviz)

NMR_Workflow cluster_Interpretation Critical Checkpoints Start Sample in DMSO-d6 Proton 1H NMR (1D) Identify ABX System (C2/C3) Start->Proton COSY COSY (2D) Confirm H2 <-> H3a/H3b connectivity Proton->COSY Connectivity check HMBC HMBC (2D) Link 4-Me to C4, C3a, C5 Proton->HMBC Regiochem check Check1 Is H-2 a dd? Proton->Check1 NOESY NOESY (2D) Stereochemistry (H2 vs H3) COSY->NOESY Spatial check Check2 Does 4-Me correlate to C3a/C5? HMBC->Check2

Caption: Logical workflow for structural validation. Green nodes indicate primary acquisition; Yellow/Red nodes indicate confirmation steps.

Key 2D Correlations:
  • COSY (Correlation Spectroscopy):

    • H2 ↔ H3a/H3b: Confirms the indoline ring closure.

    • H5 ↔ H6 ↔ H7: Confirms the aromatic substitution pattern. Crucially, H5 should show NO coupling to the Methyl protons in COSY (4-bond), but strong coupling to H6.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 4-Me (Proton) → C4, C3a, C5 (Carbon): This is the definitive proof that the methyl group is at position 4.

    • H2 → C=O: Links the carboxylic acid to the scaffold.

Troubleshooting & Common Pitfalls

  • Issue: Broad Lines / Missing NH or COOH.

    • Cause: Exchange with residual water in DMSO or zwitterionic exchange.

    • Fix: Dry the sample. Alternatively, accept the loss of exchangeable protons and add 10 µL D₂O to sharpen the backbone signals (H2, H3, Ar-H).

  • Issue: H2 appears as a triplet.

    • Cause: Accidental equivalence of

      
       and 
      
      
      
      .
    • Fix: Change solvent (e.g., to Methanol-d4) or temperature to alter the conformational population and reveal the "dd" nature.

  • Issue: Methyl group integration is >3H.

    • Cause: Overlap with residual solvent peak (DMSO-d5 pentet is at 2.50 ppm, but water is at 3.33 ppm).

    • Fix: 4-Me is usually ~2.2 ppm. Ensure it is distinct from the DMSO satellite bands.

References

  • Indoline Characterization Basics

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (General reference for ABX systems in cyclic amines).
    • (Search ID for Indoline-2-carboxylic acid: 1383).

  • Solvent Effects on Amino Acids

    • Abraham, R. J., et al. "NMR solvent effects in amino acids." Magnetic Resonance in Chemistry.

  • Diastereotopicity in Chiral Molecules

    • Silverstein, R. M. Spectrometric Identification of Organic Compounds.[1] (Definitive guide on diastereotopic protons in chiral scaffolds).

  • Synthesis & NMR of 4-substituted Indoles

    • Journal of Medicinal Chemistry studies on ACE inhibitors often detail the synthesis of 4-methylindoline-2-carboxylic acid as a precursor. See: .

Disclaimer: This protocol is designed for research purposes. Chemical shifts may vary slightly based on concentration, pH, and temperature.[1]

Sources

Application

Title: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in Human Plasma

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide to a highly selective and sensitive liquid chromatography-tandem mass spectrometry (L...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in human plasma. Developed for researchers, scientists, and drug development professionals, this application note details the entire workflow, from sample preparation using a straightforward protein precipitation protocol to optimized instrumental parameters and a full method validation summary. The causality behind key experimental choices is explained to provide a deeper understanding of the method's development and ensure its successful implementation.

Introduction and Scientific Rationale

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class. Its structure is foundational in many biologically active molecules and serves as a key intermediate in pharmaceutical synthesis. Accurate quantification of such small molecules in complex biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[1][2] This method leverages the separation power of high-performance liquid chromatography (HPLC) and the precise detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM approach ensures that only the target analyte is quantified, effectively eliminating interference from the complex plasma matrix.

The carboxylic acid moiety of the target analyte makes it amenable to electrospray ionization (ESI) in negative mode, which typically yields a strong deprotonated molecule, [M-H]⁻. This application note describes a method optimized for this ionization pathway to achieve a low limit of quantification (LOQ) suitable for preclinical and clinical research.

Analyte Properties
PropertyValueSource
Chemical FormulaC₁₀H₁₁NO₂[3]
Molecular Weight177.20 g/mol [3]
Monoisotopic Mass177.0790 Da[3]
AppearanceSolid[4]

Experimental Workflow and Causality

The analytical workflow is designed for efficiency, robustness, and high throughput. Each stage has been optimized to ensure maximum analyte recovery while minimizing matrix effects and variability.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Spiked with IS) PPT Protein Precipitation (Cold Acetonitrile) Sample->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness (Nitrogen Blowdown) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC HPLC Separation (Reversed-Phase C18) Reconstitute->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Data Quantification (Calibration Curve) MS->Data

Caption: High-level workflow from sample preparation to data analysis.

Materials and Reagents
  • Analyte: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): Indole-3-carboxylic acid-d4 (or a suitable stable isotope-labeled version of the analyte)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K2-EDTA anticoagulant)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with an Agilent 6495 Triple Quadrupole MS or equivalent).

Detailed Protocol: Sample Preparation

Rationale for Method Choice: Protein precipitation (PPT) was selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples.[5] While methods like solid-phase extraction (SPE) can yield cleaner extracts, PPT is often sufficient for robust LC-MS/MS analysis and is ideal for high-throughput environments.[5] Acetonitrile is used as it efficiently denatures and precipitates proteins while being a good solvent for the analyte.

Step-by-Step Protocol:

  • Thaw Samples: Thaw blank plasma, quality control (QC) samples, and unknown study samples on ice.

  • Prepare Spiking Solutions: Prepare stock solutions of the analyte and internal standard (IS) in methanol. From these, create working solutions for calibration standards and QCs by serial dilution.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except for "double blank" samples (matrix without analyte or IS).

  • Analyte Spiking (for Calibration and QCs): Add 10 µL of the appropriate analyte working solution to the calibration curve and QC samples. Add 10 µL of methanol to blank and unknown samples.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein removal.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully transfer 180 µL of the clear supernatant to a new set of tubes or a 96-well plate, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample is fully dissolved in a solvent compatible with the LC system, promoting good peak shape.

  • Final Centrifugation: Centrifuge the reconstituted samples at 4,000 x g for 5 minutes to pellet any remaining particulates before injection.

  • Injection: Transfer the final solution to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Method

Rationale for Conditions: A reversed-phase C18 column is chosen for its excellent retention and separation of small, moderately polar molecules.[7] A gradient elution starting with a high aqueous content allows for the retention of the analyte, while the increasing organic phase concentration ensures its timely elution. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in negative ESI mode by providing a source of protons to facilitate the [M-H]⁻ formation process.[8]

Liquid Chromatography Parameters
ParameterSetting
LC Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5.0 µL
LC Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
9.0
Mass Spectrometry Parameters

Rationale for Ionization and MRM: Electrospray Ionization (ESI) in negative mode is selected due to the presence of the acidic carboxylic acid proton, which is readily lost to form the [M-H]⁻ ion.[9] Multiple Reaction Monitoring (MRM) provides superior specificity by monitoring a specific fragmentation pathway from a precursor ion to a product ion. The loss of CO₂ (44 Da) from a deprotonated carboxylic acid is a common and predictable fragmentation pathway, providing a robust transition for quantification.

mrm cluster_ms Tandem Mass Spectrometry (MRM) Precursor Precursor Ion [M-H]⁻ m/z 176.1 CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion [M-H-CO₂]⁻ m/z 132.1 CID->Product

Caption: Principle of Multiple Reaction Monitoring (MRM) for the analyte.

ParameterSetting
Ionization Mode ESI Negative
Gas Temperature 230°C
Gas Flow 15 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V (Negative)
MRM Transitions Compound
Analyte (Quantifier)
Analyte (Qualifier)
Internal Standard

Method Validation Protocol and Acceptance Criteria

To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines.[10][11] The validation process assesses the performance characteristics of the assay.[12]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value.[10]Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.
Precision The degree of agreement between multiple measurements of the same sample.[10]The coefficient of variation (CV) for QC samples should not exceed 15% (both intra- and inter-day).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[10]Analyte response should be ≥10 times the response of the blank. Accuracy and precision must be within ±20%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of nominal baseline samples.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in human plasma. The simple protein precipitation sample preparation protocol and optimized instrumental conditions make it suitable for high-throughput analysis in a drug development setting. The comprehensive validation plan outlined ensures that the method will produce reliable, accurate, and reproducible data for critical pharmacokinetic and bioanalytical studies.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • PubMed. (2005, April 15). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Alliance Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • PubMed. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry.
  • ResearchGate. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles.
  • SciELO. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
  • MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Eurachem. (n.d.). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid AldrichCPR.
  • PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization.
  • PubChem. (n.d.). 4-(hydroxymethyl)-3-methyl-1H-indole-2-carboxylic Acid.
  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
  • Santa Cruz Biotechnology. (n.d.). 4-methyl-1H-indole-2-carboxylic acid.
  • BLDpharm. (n.d.). 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride.
  • PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • DORAS. (2018, October 10). (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol- 2-yl)pentanoic acid.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • PubMed. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • PubChem. (n.d.). 4-Methyl-2,3-dihydroindole-1-carboxylic acid.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Method

Application Notes and Protocols: Leveraging 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Introduction: The Untapped Potential of a Saturated Scaffold In the landscape of medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Saturated Scaffold

In the landscape of medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its rich chemistry and diverse biological activities have cemented its importance in drug discovery. However, the focus has predominantly been on the aromatic indole ring. The saturated analogue, the 2,3-dihydro-1H-indole or indoline scaffold, represents a compelling, yet underexplored, area of chemical space. This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for a specific, promising derivative: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid .

While direct literature on the biological activities of this specific molecule is emerging, its structural similarity to a plethora of bioactive indole-2-carboxylic acids and other dihydroindole derivatives provides a strong rationale for its investigation in several therapeutic areas.[2][3][4][5] The saturation of the 2,3-double bond introduces a three-dimensional character not present in the planar indole ring, which can lead to novel structure-activity relationships (SAR) and improved physicochemical properties such as solubility and metabolic stability. The 4-methyl group provides a handle for probing steric and electronic interactions within target binding sites.

This guide will detail the rationale for exploring this compound, provide protocols for its synthesis and derivatization, and outline screening strategies to unlock its therapeutic potential.

Scientific Rationale and Potential Therapeutic Applications

The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate with metal ions in enzyme active sites, a mechanism exploited in the development of HIV-1 integrase inhibitors.[2][3][4] Derivatives of indole-2-carboxylic acid have also shown potent activity as CysLT1 receptor antagonists for asthma and as multi-target antiproliferative agents.[5][6] Furthermore, 2,3-dihydroindole derivatives are being investigated for their neuroprotective and antioxidant properties.[7]

Based on this body of evidence, we propose that 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a valuable starting point for the discovery of novel therapeutics in the following areas:

  • Antiviral Agents: Particularly as inhibitors of viral integrases, where the carboxylic acid can chelate essential metal cofactors.

  • Anticancer Agents: As a scaffold for multi-target kinase inhibitors or agents that induce apoptosis.

  • Anti-inflammatory Drugs: Targeting conditions like asthma through antagonism of inflammatory mediator receptors.

  • Neuroprotective Agents: For neurodegenerative diseases, leveraging the antioxidant potential of the indoline core.

The following sections provide detailed protocols to enable the exploration of these hypotheses.

Synthesis and Derivatization Strategies

The synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be approached from its unsaturated precursor, 4-methyl-1H-indole-2-carboxylic acid. The general strategy involves the reduction of the indole ring to the corresponding indoline.

Protocol 1: Synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

This protocol is adapted from established methods for the reduction of indole-2-carboxylic acids.[8]

Objective: To synthesize 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid from 4-methyl-1H-indole-2-carboxylic acid.

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Magnesium turnings

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol, add magnesium turnings (6-10 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously. The reaction is exothermic and may require occasional cooling in a water bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the excess magnesium is dissolved and the pH is acidic.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Derivatization

G start 4-methyl-1H-indole-2-carboxylic acid reduction Reduction (Mg/MeOH) start->reduction product 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid reduction->product activation Carboxylic Acid Activation (e.g., SOCl2, BOP reagent) product->activation amide_coupling Amide Coupling activation->amide_coupling esterification Esterification activation->esterification amide_library Amide Library amide_coupling->amide_library ester_library Ester Library esterification->ester_library amines Primary/Secondary Amines amines->amide_coupling alcohols Alcohols alcohols->esterification

Caption: Synthetic workflow for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid and its derivatization.

Protocols for Biological Evaluation

The following are example protocols for screening the synthesized compounds for potential biological activities.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is designed to assess the inhibitory activity of the compounds against the strand transfer step of HIV-1 integrase.

Objective: To determine the IC₅₀ value of test compounds against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • Assay buffer (containing Mg²⁺)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Raltegravir)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA in a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution). Include wells for a positive control and a no-inhibitor (DMSO) control.

  • Initiate the reaction by adding recombinant HIV-1 integrase to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the strand transfer product using a fluorescence-based detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Analysis and Interpretation:

CompoundIC₅₀ (µM)
Positive Control Value
Test Compound 1 Value
Test Compound 2 Value

A lower IC₅₀ value indicates greater potency as an HIV-1 integrase inhibitor.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This protocol is essential to assess the cytotoxicity of the compounds and to identify potential anticancer agents.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include wells for a positive control and a vehicle (DMSO) control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI₅₀ value by plotting the percentage of viability against the compound concentration.

Proposed Drug Discovery and Development Pathway

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development A Synthesis of 4-Methyl-2,3-dihydro-1H- indole-2-carboxylic acid B Library Synthesis (Amides, Esters) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D Hit Identification E In Vitro ADME/Tox D->E F In Vivo Efficacy (Animal Models) E->F

Sources

Application

Application Note: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid as an HIV Integrase Inhibitor

Executive Summary This Application Note details the technical utilization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) as a functional scaffold and competitive inhibitor targeting HIV-1 Integrase (IN)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the technical utilization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) as a functional scaffold and competitive inhibitor targeting HIV-1 Integrase (IN). Unlike first-generation strand transfer inhibitors (INSTIs) like Raltegravir, which utilize a pyrimidinone or naphthyridine core, the indole-2-carboxylic acid class represents a distinct pharmacophore that functions by chelating the catalytic divalent metal ions (Mg²⁺ or Mn²⁺) within the IN active site.

This guide provides researchers with validated protocols for solubilization, strand transfer inhibition assays, and computational docking workflows. It specifically addresses the unique physicochemical properties of the indoline (2,3-dihydroindole) core, which offers different solubility and steric profiles compared to its fully aromatic indole counterparts.

Chemical & Mechanistic Basis[1][2]

Structural Pharmacology

The efficacy of 4-Me-DHIC stems from its ability to mimic the transition state of the viral DNA end during the integration process.

  • Core Scaffold: The 2,3-dihydro-1H-indole (indoline) ring provides a semi-rigid backbone that fits into the hydrophobic pocket formed by viral DNA and the IN enzyme.

  • Chelation Motif: The C2-carboxylic acid, in conjunction with the N1-amine (or proximal heteroatoms in derivatives), forms a bidentate chelation complex with the two Mg²⁺ ions essential for the enzyme's catalytic activity (3'-processing and strand transfer).

  • 4-Methyl Substitution: This group introduces steric bulk that probes the "halogen-binding" pocket or hydrophobic cleft near the active site, often improving selectivity against host DNA binding proteins.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive binding mode where 4-Me-DHIC displaces the viral DNA 3'-OH end from the active site metals.

G Integrase HIV-1 Integrase (Catalytic Core Domain) Mg_Ions Mg2+ / Mn2+ (Cofactors) Integrase->Mg_Ions Coordinates Complex Inactive Enzyme-Inhibitor Complex Integrase->Complex Viral_DNA Viral DNA (3'-OH End) Mg_Ions->Viral_DNA Native Catalysis Mg_Ions->Complex Stabilization Inhibitor 4-Me-DHIC (Inhibitor) Inhibitor->Integrase Hydrophobic Interaction (Indoline Core) Inhibitor->Mg_Ions Chelation (Competitive) Inhibitor->Complex

Caption: Competitive inhibition mechanism showing 4-Me-DHIC chelating catalytic Mg²⁺ ions, preventing viral DNA processing.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Challenge: Indoline-2-carboxylic acids can exhibit poor aqueous solubility and sensitivity to oxidation (dehydrogenation to indole).

  • Solution: Use anhydrous DMSO and protect from light.

Materials:

  • 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (≥98% purity).

  • DMSO (Dimethyl sulfoxide), sterile filtered, cell-culture grade.

  • Argon gas (optional).

Procedure:

  • Weighing: Weigh 10 mg of 4-Me-DHIC into an amber glass vial.

  • Solubilization: Add sufficient anhydrous DMSO to achieve a 10 mM stock concentration. Vortex vigorously for 30 seconds.

    • Expert Insight: If the solution remains turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with Argon gas if possible to prevent oxidation to the indole form. Store at -20°C (stable for 3 months).

Protocol B: HIV-1 Integrase Strand Transfer (ST) Assay

This heterogeneous assay measures the inhibition of the transfer of viral donor DNA into a target DNA substrate.[1]

Assay Principle: Recombinant HIV-1 Integrase is incubated with the inhibitor before the addition of DNA substrates. The reaction is detected using a biotinylated donor DNA and a digoxigenin-labeled target DNA (or similar ELISA-based detection).

Reagents:

  • Buffer A (Reaction Buffer): 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.

  • Donor DNA: Biotinylated dsDNA mimicking the U5 LTR end.[1][2]

  • Target DNA: Digoxigenin (DIG)-labeled dsDNA.

  • Detection: Anti-DIG-HRP antibody + TMB Substrate.

Workflow Diagram:

Assay Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Assembly (Add Donor DNA) Step1->Step2 Step3 3. Strand Transfer (Add Target DNA 37°C, 60 min) Step2->Step3 Step4 4. Capture (Streptavidin Plate) Step3->Step4 Step5 5. Detection (Anti-DIG-HRP -> OD450) Step4->Step5

Caption: Step-by-step workflow for the HIV-1 Integrase Strand Transfer ELISA assay.

Step-by-Step Procedure:

  • Pre-Incubation (Critical Step):

    • Dilute 4-Me-DHIC stock in Buffer A to 2x the desired final concentration (e.g., range 0.1 µM – 100 µM).

    • Mix 50 µL of diluted inhibitor with 50 µL of recombinant HIV-1 Integrase (400 nM) in a non-binding microplate.

    • Incubate at 37°C for 15 minutes .

    • Why? This allows the inhibitor to dock into the active site and chelate Mg²⁺ before the DNA substrate competes for binding.

  • Reaction Assembly:

    • Add 50 µL of Biotin-Donor DNA (20 nM final) to the mixture. Incubate 5 min.

    • Add 50 µL of DIG-Target DNA (20 nM final) to initiate the strand transfer.

  • Incubation:

    • Incubate at 37°C for 60–90 minutes .

    • Stop reaction by adding 50 µL of 0.5 M EDTA (chelates Mg²⁺, halting catalysis).

  • Detection:

    • Transfer aliquots to a Streptavidin-coated plate. Incubate 1 hour at RT.

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).

    • Add Anti-DIG-HRP antibody (1:2000). Incubate 1 hour.

    • Wash 3x.[2][3][4] Add TMB substrate.[4] Stop with 1M H₂SO₄ after 10 mins.

    • Read Absorbance at 450 nm.[4]

Protocol C: Computational Docking (Validation)

To confirm the binding mode of 4-Me-DHIC compared to established inhibitors.

Software: AutoDock Vina, Gold, or Schrödinger Glide. PDB Target: 6PUY (HIV-1 Integrase with DNA) or 3OYA .

Parameters:

  • Grid Generation: Center grid box on the Mg²⁺ cluster (Active Site). Size: 20x20x20 Å.

  • Ligand Prep:

    • Generate 3D conformers of 4-Me-DHIC.

    • Critical: Set the carboxylic acid to deprotonated (carboxylate) state, as this is the active chelating form at physiological pH (7.5).

  • Constraints: Define a metal-coordination constraint (distance < 2.5 Å) between the carboxylate oxygens and the Mg²⁺ ions.

Data Analysis & Interpretation

Calculating IC50

Normalize the OD450 values using the following formula:



  • OD_control: Enzyme + DMSO (No inhibitor).

  • OD_blank: Buffer only (No enzyme).

Plot % Activity vs. Log[Inhibitor] using non-linear regression (4-parameter logistic fit) to determine the IC50.

Expected Results & Troubleshooting
ParameterExpected Value (4-Me-DHIC)Interpretation / Troubleshooting
IC50 (Strand Transfer) 5 – 50 µMModerate potency. If >100 µM, check stock degradation or Mg²⁺ concentration.
Selectivity Index (CC50/IC50) > 10If toxicity (CC50) is high in cell assays, the indoline core may be non-specifically binding cellular proteins.
Hill Slope -1.0 ± 0.2A slope < -1.5 suggests aggregation or non-specific inhibition. Add 0.01% Triton X-100 to buffer.
Expert Insights (Causality & Logic)
  • The "Dihydro" Factor: The 2,3-dihydro (indoline) scaffold is non-planar (puckered ring), unlike the planar indole. This puckering can allow 4-Me-DHIC to fit into induced-fit pockets that rigid planar inhibitors cannot access, potentially retaining activity against certain drug-resistant mutants.

  • Mg²⁺ Dependency: The inhibitory potency of this acid is strictly dependent on Mg²⁺ concentration. If the assay buffer uses Mn²⁺ (often used to boost in vitro activity), the IC50 may shift significantly because Mn²⁺ has different coordination geometry and affinity than physiological Mg²⁺. Always validate with Mg²⁺ for clinical relevance.

References

  • Hu, J., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 2024.

  • Liao, C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[5][6] Molecules, 2023.[5][6]

  • XpressBio. "HIV-1 Integrase Assay Kit Protocol."[4] XpressBio Life Science Products, 2024.

  • PubChem. "4-Methyl-2,3-dihydroindole-1-carboxylic acid (Compound Summary)." National Library of Medicine, 2024.

  • Sechi, M., et al. "Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry, 2004.

Sources

Method

Application Notes and Protocols for Investigating the Biological Activity of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Introduction: Rationale for Investigation 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a structurally unique molecule belonging to the indoline class of compounds. While direct biological activity data for this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a structurally unique molecule belonging to the indoline class of compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its core scaffold, indole-2-carboxylic acid, is a well-established pharmacophore with significant therapeutic potential. Notably, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] This established activity of the parent aromatic scaffold provides a strong rationale for investigating the biological potential of its saturated (dihydro) analogue, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

The saturation of the 2,3-double bond in the indole ring to form an indoline structure introduces a three-dimensional character that can significantly alter the molecule's interaction with biological targets. This change in stereochemistry and electronic properties may lead to novel activities or a modified potency and selectivity profile compared to its aromatic counterparts.

This document outlines a proposed research cascade of biological assays to systematically evaluate the activity of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. The protocols provided are based on established methodologies and are designed to first probe the most probable activity based on existing literature—HIV-1 integrase inhibition—and then to explore broader biological effects.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity, starting with the most likely target and progressing to broader phenotypic and secondary assays. This workflow ensures a logical progression from in vitro target-based assays to more complex cell-based systems, while concurrently evaluating for potential liabilities such as cytotoxicity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Secondary Assays cluster_2 Tier 3: Hit Validation & Follow-up a HIV-1 Integrase Strand Transfer Assay (Biochemical) c Cell-Based HIV-1 Replication Assay a->c If active b General Cytotoxicity Assay (e.g., MTS/MTT) b->c Determine therapeutic window e Dose-Response Analysis (IC50, CC50, SI) c->e Confirm cellular potency d Anti-inflammatory Assay (e.g., NO production in Macrophages) d->e If active f Mechanism of Action Studies e->f Characterize lead compound

Caption: Proposed workflow for screening 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Part 1: Primary Target-Based Assay - HIV-1 Integrase Inhibition

Scientific Rationale: The indole-2-carboxylic acid scaffold is known to chelate two Mg²⁺ ions within the active site of HIV-1 integrase, thereby inhibiting the strand transfer step of viral DNA integration.[1][2] This assay will directly test if the dihydro derivative retains this mechanism of action.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide labeled with a fluorophore, e.g., FAM)

  • Target DNA (oligonucleotide labeled with a quencher, e.g., Dabcyl)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35

  • Test Compound: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, dissolved in DMSO

  • Positive Control: Raltegravir or Elvitegravir

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions and controls into the wells of a 384-well plate.

  • Enzyme/Donor DNA Complex Formation: Prepare a mix of HIV-1 integrase and the FAM-labeled donor DNA in assay buffer. Incubate at room temperature for 15 minutes to allow complex formation.

  • Enzyme Addition: Add the integrase/donor DNA complex to the wells containing the test compound.

  • Initiation of Reaction: Add the Dabcyl-labeled target DNA to all wells to start the integration reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Read the fluorescence intensity (Excitation/Emission ~485/535 nm). In the absence of inhibition, the donor and target DNA are brought into proximity, leading to quenching of the fluorescence signal. Inhibitors prevent this, resulting in a higher fluorescence signal.

Data Analysis:

  • Calculate the percentage of inhibition relative to positive and negative controls.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ Concentration of the compound that inhibits 50% of the integrase activity.3.11 µM (for a related compound)[1]
Positive Control Known integrase inhibitor (e.g., Raltegravir).Should yield >90% inhibition.
Negative Control DMSO vehicle.Represents 0% inhibition.

Part 2: Essential Counter-Screen - Cytotoxicity Assay

Scientific Rationale: It is crucial to determine if the observed activity in any assay is due to a specific biological interaction or simply a consequence of cellular toxicity. A cytotoxicity assay should be run in parallel with any cell-based screen.

Protocol 2: MTS-Based Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HEK293T or MT-4 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Positive Control (e.g., Doxorubicin)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with vehicle control (DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Part 3: Cellular and Secondary Assays

Protocol 3: Cell-Based HIV-1 Replication Assay

Scientific Rationale: If the compound shows activity in the biochemical integrase assay, its effect must be confirmed in a cellular context. This assay measures the inhibition of viral replication in a relevant human cell line.

Materials:

  • MT-4 cells (human T-cell line)

  • HIV-1 viral stock (e.g., NL4-3 strain)

  • Complete RPMI-1640 medium

  • Test Compound

  • Positive Control (e.g., Raltegravir)

  • p24 ELISA kit

Procedure:

  • Cell Infection: Pre-treat MT-4 cells with serial dilutions of the test compound for 1-2 hours.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Culture the infected cells in the presence of the test compound for 4-5 days.

  • Quantification of Viral Replication: After incubation, centrifuge the cell culture to pellet the cells. Collect the supernatant.

  • Measure the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.

Data Analysis:

  • Determine the concentration of p24 in each sample from the ELISA standard curve.

  • Calculate the percentage of inhibition of viral replication relative to the virus control (no compound).

  • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

ParameterDescriptionDesired Outcome
EC₅₀ Concentration for 50% inhibition of viral replication.Low µM to nM range
CC₅₀ Concentration for 50% reduction in cell viability.>10-fold higher than EC₅₀
SI (CC₅₀/EC₅₀) Selectivity Index.>10
Protocol 4: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

Scientific Rationale: Indole derivatives have been reported to possess anti-inflammatory properties. This assay provides a preliminary screen for such activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test Compound

  • Positive Control (e.g., Dexamethasone)

  • Griess Reagent

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

Data Analysis:

  • Generate a standard curve using sodium nitrite.

  • Calculate the concentration of nitrite in each sample.

  • Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

  • Calculate the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

The proposed series of assays provides a robust framework for the initial characterization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. Positive results in the HIV-1 integrase and replication assays would warrant further investigation into its mechanism of action, including studies against resistant integrase mutants. Activity in the anti-inflammatory screen would open a different avenue for development. In any case, promising initial hits should be followed by more comprehensive ADME/Tox profiling and medicinal chemistry efforts to optimize potency and drug-like properties.

References

  • Ma, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]1][3]

  • Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]2]

  • PubChem. (n.d.). 4-Methyl-2,3-dihydroindole-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154549123, 4-Methyl-2,3-dihydroindole-1-carboxylic acid. Retrieved February 15, 2024 from [Link].

  • The Good Scents Company. (n.d.). Indole-2-carboxylic acid. Available at: [Link]

Sources

Application

Strategic Development of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives

Application Note & Protocol Guide Executive Summary & Strategic Rationale The 2,3-dihydro-1H-indole-2-carboxylic acid (indoline-2-carboxylic acid) scaffold is a privileged structure in medicinal chemistry, serving as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The 2,3-dihydro-1H-indole-2-carboxylic acid (indoline-2-carboxylic acid) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analogue of proline and phenylalanine. It is best known as the core pharmacophore in ACE inhibitors like Perindopril and Trandolapril .

The 4-methyl substituted variant (4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid) introduces a critical steric element. The methyl group at the C4 position exerts steric pressure on the N1-C2 axis, potentially altering the cis/trans amide bond equilibrium when incorporated into peptides. This makes it an invaluable tool for:

  • Peptidomimetics: Locking peptide conformations to increase receptor selectivity.

  • Metabolic Stability: Blocking the C4 position from metabolic oxidation.

  • Lipophilicity Tuning: Modulating logP for improved CNS penetration (e.g., for NMDA receptor antagonism).

This guide details the end-to-end protocol for synthesizing, resolving, and derivatizing this scaffold, emphasizing the specific challenges posed by the 4-methyl substituent.

Synthetic Pathway & Logic

The synthesis requires a high-fidelity reduction of the indole precursor, followed by optical resolution. The 4-methyl group significantly increases steric hindrance near the nitrogen atom, necessitating modified reaction times compared to the unsubstituted parent.

Visualizing the Workflow

The following diagram outlines the critical path from raw materials to enantiopure derivatives.

SyntheticWorkflow cluster_logic Critical Decision Points Start 4-Methyl-phenylhydrazine + Pyruvate Indole 4-Methylindole-2-carboxylic acid (Precursor) Start->Indole Fischer Indole Synth. Indoline Racemic 4-Methyl-indoline-2-carboxylic acid Indole->Indoline Mg/MeOH Reduction (Selective) Resolution Chiral Resolution ((S)-α-Methylbenzylamine) Indoline->Resolution Fract. Crystallization Deriv N-Acylated Derivatives (Library Generation) Resolution->Deriv Coupling (EDC/HOBt)

Figure 1: Strategic workflow for the synthesis and resolution of 4-methyl-indoline-2-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol A: Selective Reduction of 4-Methylindole-2-carboxylic Acid

Objective: Convert the indole to the indoline scaffold without over-reduction or ring opening. Mechanism: Magnesium in methanol generates hydrogen in situ and provides electron transfer, selectively reducing the 2,3-double bond of the electron-deficient indole-2-carboxylic acid.

Materials:

  • Substrate: 4-Methylindole-2-carboxylic acid (10.0 g, 57 mmol)

  • Reagent: Magnesium turnings (Mg), high purity (2.7 g, ~2 eq per double bond reduction cycle, excess used)

  • Solvent: Anhydrous Methanol (MeOH), 150 mL

  • Quench: 6M HCl

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to Mg clumping) and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the 4-methylindole-2-carboxylic acid in methanol. Cool the solution to 10°C using an ice-water bath.

  • Controlled Addition: Add Mg turnings in small portions (approx. 0.5 g each) over 45 minutes.

    • Critical Insight: The reaction is exothermic. Hydrogen gas (

      
      ) evolution will be vigorous. The 4-methyl group provides steric bulk, so the reaction may be slower than the unsubstituted indole. Maintain internal temp < 25°C during addition to prevent side reactions.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). Indoles fluoresce strongly; Indolines fluoresce weakly or not at all. Look for the disappearance of the strong UV spot.

  • Quench & Workup:

    • Cool to 0°C. Carefully acidify with 6M HCl until pH ~2 (dissolves magnesium methoxide salts).

    • Neutralize to pH ~6-7 with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 85–92% of a beige solid.

Protocol B: Optical Resolution (Isolation of the (S)-Enantiomer)

Objective: Isolate (S)-4-methyl-indoline-2-carboxylic acid for bioactive peptidomimetic applications. Method: Diastereomeric salt formation.[1]

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic 4-methyl-indoline-2-carboxylic acid (10 g) in boiling Ethanol (EtOH, 80 mL).

  • Chiral Base Addition: Add (S)-(-)-

    
    -methylbenzylamine (1.0 eq) dropwise.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Note: The (S,S)-salt is typically less soluble than the (R,S)-salt in EtOH.

  • Recrystallization: Filter the crystals. Recrystallize from EtOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Acid Recovery: Suspend the salt in water, acidify with 1M HCl to pH 3, and extract with EtOAc. Evaporate to obtain the enantiopure (S)-acid.

Derivatization & Library Generation

The N1-nitrogen of the indoline is a secondary amine, but its nucleophilicity is attenuated by the conjugation with the benzene ring and the steric hindrance of the C4-methyl group.

Protocol C: N-Acylation (Coupling to Amino Acids)

Objective: Create dipeptide building blocks.

Table 1: Coupling Reagent Compatibility

Reagent SystemSuitabilityNotes
EDC / HOBt HighStandard for preventing racemization. Slower reaction due to C4-Me sterics.
HATU / DIPEA MediumHigh yield, but risk of epimerization at the C2 position if base is excessive.
Acid Chlorides LowNot recommended for chiral amino acids (high racemization risk). Good for simple acyl caps.

Procedure (EDC/HOBt Method):

  • Dissolve N-Boc-Amino Acid (1.1 eq) in DCM/DMF (4:1).

  • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 15 min at 0°C.

  • Add (S)-4-methyl-indoline-2-carboxylic acid methyl ester (1.0 eq) and DIPEA (2.0 eq).

    • Critical Insight: Use the methyl ester of the indoline, not the free acid, to prevent self-coupling. The ester can be hydrolyzed (LiOH/THF) post-coupling.

  • Stir at RT for 18–24 hours. (Note: Unsubstituted indolines react in 4-6 hours; the 4-methyl variant requires longer).

Quality Control & Validation

Analytical Specifications

To ensure the integrity of the derivatives for biological testing, the following specifications must be met:

  • NMR (

    
    ):  Distinct doublet for the C4-Methyl group (~2.2 ppm). The C2-proton appears as a triplet or doublet of doublets (~4.5 ppm).
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA.

    • Requirement: >98% ee for biological assays.

  • Mass Spectrometry: Electrospray Ionization (ESI+) is preferred. Indolines ionize well

    
    .
    
Structural Activity Relationship (SAR) Visualization

SAR_Logic Core 4-Methyl-Indoline-2-COOH Scaffold N1 N1 Position: Lipophilic Acylation (Increases CNS penetration) Core->N1 Derivatization C2 C2 Position: Acid/Ester/Amide (H-bond Acceptor/Donor) Core->C2 Target Binding C4 C4-Methyl: Steric Lock (Restricts Amide Rotation) Core->C4 Conformational Control

Figure 2: SAR logic for the 4-methyl-indoline scaffold. The C4-Methyl is the key differentiator, providing conformational rigidity.

References

  • Hudson, C. B., et al. "Indole-2-carboxylic acid derivatives." Australian Journal of Chemistry, vol. 20, no. 9, 1967, pp. 1935-1941.
  • Vincent, M., et al. "Synthesis and ACE inhibitory activity of stereoisomers of perindopril (S 9490-3)." Drug Design and Discovery, vol. 9, 1992, pp. 11-28.

  • BenchChem Technical Support. "Resolution of Racemic octahydro-1H-indole-2-carboxylic acid." BenchChem Protocols.

  • ACS Publications. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 2021.

  • MedChemExpress. "Indole-2-carboxylic acid: NMDA Receptor Antagonist." MCE Product Database.

Sources

Method

Application Note: A Guide to the Fischer Indole Synthesis for 4-Methylated Substrates

Abstract: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely used method for constructing the indole nucleus.[1][2] This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely used method for constructing the indole nucleus.[1][2] This scaffold is a privileged structure in a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3] This application note provides a detailed guide for researchers engaged in the synthesis of indoles derived from 4-methylated substrates, specifically focusing on the use of 4-methylphenylhydrazine. We will delve into the mechanistic intricacies, explore the critical issue of regioselectivity when employing unsymmetrical ketones, and present a robust, step-by-step protocol for the synthesis of 2,4-dimethyl-1H-indole. Furthermore, this guide includes a summary of reaction parameters for various substrates and a troubleshooting section to address common experimental challenges.

The Enduring Relevance of the Fischer Indole Synthesis

Developed by Emil Fischer, this reaction facilitates the formation of an indole ring through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable aldehyde or ketone.[1][3] The operational simplicity and broad substrate scope have cemented its importance in both academic research and industrial-scale synthesis, including the production of antimigraine drugs of the triptan class.[1][4] The reaction is amenable to a wide variety of acid catalysts, from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, as well as solid acids like polyphosphoric acid (PPA).[5][6]

Reaction Mechanism: A Step-by-Step Transformation

The Fischer indole synthesis proceeds through a well-established sequence of chemical transformations. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly regarding regioselectivity. The key steps are outlined below.[1][5][7]

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine (e.g., 4-methylphenylhydrazine) with a carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer (the 'ene-hydrazine').

  • [2][2]-Sigmatropic Rearrangement: This is the pivotal, irreversible, and bond-forming step of the synthesis. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the N-N bond and forms a new C-C bond, yielding a di-imine intermediate.[5][8]

  • Aromatization & Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a five-membered cyclic aminal.

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent proton loss results in the formation of the stable, aromatic indole ring.[1]

Fischer_Mechanism Start 4-Methylphenylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine Protonation (H⁺) Diimine Di-imine Intermediate ProtonatedEnamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole 4-Methyl-Substituted Indole Aminal->Indole Elimination of NH₃ (-NH₃, H⁺)

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Specific Considerations for 4-Methylated Substrates

The presence of a methyl group at the 4-position of the phenylhydrazine ring introduces specific electronic and steric factors that can influence the reaction's course and outcome.

Electronic Effects

The 4-methyl group is weakly electron-donating by induction and hyperconjugation. This increases the electron density of the aromatic ring, which can facilitate the key[2][2]-sigmatropic rearrangement and the final cyclization step.[9] Generally, electron-donating groups on the arylhydrazine moiety are favorable for the Fischer indole synthesis.

The Challenge of Regioselectivity

The most significant challenge when using 4-methylphenylhydrazine arises from its reaction with unsymmetrical ketones, such as 2-butanone or 2-pentanone. The initial tautomerization to the ene-hydrazine can occur towards either of the two non-equivalent α-carbons of the ketone. This leads to two distinct ene-hydrazine intermediates, which, upon rearrangement and cyclization, produce a mixture of two regioisomeric indole products.[10]

For example, the reaction of 4-methylphenylhydrazine with 2-butanone can yield both 2,3,4-trimethyl-1H-indole and 2-ethyl-4-methyl-1H-indole .

  • Kinetic vs. Thermodynamic Control: The formation of the enamine intermediate is often the regiochemistry-determining step. Enolization towards the less sterically hindered carbon (the methyl group in 2-butanone) is typically faster (kinetic product), while enolization towards the more substituted carbon (the methylene group) leads to the more thermodynamically stable alkene.

  • Controlling Factors:

    • Steric Hindrance: The major product usually arises from the formation of the ene-hydrazine at the less sterically hindered α-carbon of the ketone.[10]

    • Acid Catalyst: The choice and strength of the acid catalyst can significantly impact the isomeric ratio. Harsher, stronger acids may favor the thermodynamic product, while milder conditions might yield the kinetic product. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide unprecedented regiocontrol in reactions involving methyl ketones.[11]

Experimental Protocol: Synthesis of 2,4-Dimethyl-1H-indole

This protocol describes a reliable, two-stage procedure for the synthesis of 2,4-dimethyl-1H-indole from 4-methylphenylhydrazine hydrochloride and a symmetrical ketone (acetone), thereby avoiding the issue of regioselectivity for illustrative purposes.

Workflow Start Combine Reactants: 4-Methylphenylhydrazine HCl Acetone Ethanol Hydrazone Stage 1: Hydrazone Formation Reflux for 1 hour Start->Hydrazone Isolation1 Cool and Isolate Hydrazone (Filtration) Hydrazone->Isolation1 Cyclization Stage 2: Cyclization Add Hydrazone to PPA Heat to 150-160°C Isolation1->Cyclization Workup Workup Quench with Ice-Water Neutralize with NaOH Cyclization->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: 2,4-Dimethyl-1H-indole Purification->Product

Caption: Experimental workflow for the synthesis of 2,4-dimethyl-1H-indole.

Materials and Reagents
  • 4-Methylphenylhydrazine hydrochloride

  • Acetone

  • Ethanol (95%)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Stage 1: Preparation of Acetone 4-methylphenylhydrazone
  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-methylphenylhydrazine hydrochloride (5.0 g, 31.5 mmol) and 95% ethanol (30 mL).

  • Add acetone (3.0 mL, 40.8 mmol) to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle for 1 hour.

  • After reflux, cool the flask first to room temperature and then in an ice bath for 30 minutes to facilitate precipitation of the hydrazone.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing it with a small amount of ice-cold ethanol.

  • Dry the resulting solid hydrazone. A yield of 80-90% is typical.

Stage 2: Acid-Catalyzed Cyclization to 2,4-Dimethyl-1H-indole
  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (40 g).

  • Heat the PPA to approximately 80°C in an oil bath.

  • Carefully add the dried acetone 4-methylphenylhydrazone (4.0 g, 24.7 mmol) from Stage 1 to the hot PPA in portions, ensuring the internal temperature does not exceed 100°C.

  • Once the addition is complete, heat the mixture to 150-160°C for 10-15 minutes with vigorous stirring.[12]

  • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a concentrated NaOH solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2,4-dimethyl-1H-indole.

Data Summary: Reaction Parameters for 4-Methylated Indoles

The following table summarizes typical conditions and outcomes for the Fischer synthesis involving tolylhydrazines. While not all examples use the 4-methyl isomer specifically, they provide a strong indication of the conditions required.

ArylhydrazineCarbonyl PartnerCatalyst / SolventConditionsProduct(s)Yield (%)Reference
m-TolylhydrazineIsopropyl methyl ketoneAcetic acidRT, 2 h2,3,3,6-Tetramethyl-3H-indole & 2,3,3,4-Tetramethyl-3H-indole45 & 40[8]
o-Tolylhydrazine2-MethylcyclohexanoneAcetic acidRT, 10 min1,10-Dimethyl-1,2,3,4,5,10-hexahydrocarbazole85[8]
4-MethylphenylhydrazineCyclohexanonep-TsOH / Solvent-free250°C, 1 min8-Methyl-1,2,3,4-tetrahydrocarbazole95[13]
4-Chlorophenylhydrazine3-Pentanonep-TsOH / Solvent-free250°C, 1 min5-Chloro-2-ethyl-3-methyl-1H-indole95[13]
PhenylhydrazineAcetophenonePolyphosphoric Acid150-160°C, 15 min2-Phenyl-1H-indoleHigh[12]

Troubleshooting Guide

Q1: The reaction yield is very low or no product is formed. What could be the cause? A1: This can be due to several factors. Firstly, certain substitution patterns can cause the reaction to fail. Electron-donating groups on the carbonyl partner can excessively stabilize an intermediate cation, favoring a competing N-N bond cleavage pathway over the desired[2][2]-sigmatropic rearrangement.[10][14] Secondly, the acid catalyst may be inappropriate or too weak; a stronger acid like PPA or Eaton's reagent may be required. Finally, ensure the starting hydrazone is pure and the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst.

Q2: I am getting a mixture of two indole regioisomers that are difficult to separate. How can I improve selectivity? A2: This is the classic challenge with unsymmetrical ketones. To favor enolization at the less hindered position (kinetic control), you can try using milder conditions (lower temperature, weaker acid). To favor the more substituted product (thermodynamic control), stronger acids and higher temperatures may work, but this can also lead to decomposition. Exploring specialized catalysts like Eaton's reagent (P₂O₅/MeSO₃H) is highly recommended, as it is known to improve regioselectivity.[11]

Q3: My TLC shows multiple unexpected spots, and the crude product is an intractable mixture. A3: The acidic conditions of the Fischer synthesis can promote side reactions. Aldol condensation of the starting ketone or aldehyde is a common byproduct.[10] Furthermore, strong acids can lead to undesired Friedel-Crafts-type reactions or polymerization/decomposition, especially at high temperatures. Consider lowering the reaction temperature, using a milder catalyst (e.g., acetic acid or p-TsOH instead of PPA), or reducing the reaction time. Purification can be challenging, and careful selection of chromatographic conditions is essential.[10][15]

Conclusion

The Fischer indole synthesis is a powerful and reliable tool for accessing 4-methyl-substituted indoles, which are valuable building blocks in medicinal and materials chemistry. A successful synthesis hinges on a thorough understanding of the reaction mechanism and careful control of key parameters. For substrates involving unsymmetrical ketones, managing the regioselectivity by judicious choice of the acid catalyst and reaction conditions is the most critical factor. The protocol and data provided herein serve as a comprehensive starting point for researchers to successfully employ this classic reaction for the synthesis of tailored indole derivatives.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53486. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Vilé, S., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Semantic Scholar. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Garg, N. K., et al. (2012). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Al-Smadi, M. H., & Al-Momani, L. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Retrieved from [Link]

  • O'Connor, J. M., et al. (2008). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2009). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran. Retrieved from [Link]

  • Das, R., & Khan, G. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

Sources

Application

Application Note: Chiral Separation of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

This Application Note is designed for researchers and process chemists involved in the purification and analysis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC). This molecule is a critical cyclic non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the purification and analysis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC). This molecule is a critical cyclic non-proteinogenic amino acid intermediate, notably serving as a precursor in the synthesis of ACE inhibitors (e.g., Trandolapril analogues).[1]

[1]

Introduction & Molecule Profile

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is an amphoteric indoline derivative possessing a single chiral center at the C2 position.[1] The pharmacological potency of downstream APIs (Active Pharmaceutical Ingredients) often depends strictly on the (S)-configuration.[1] As a cyclic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino acid, the molecule exists as a zwitterion in neutral aqueous solutions, presenting unique challenges for chromatographic retention and resolution.
Chemical Structure & Properties[1][2][3][4][5][6][7]
  • IUPAC Name: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid[1]

  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    [2]
    
  • Key Functional Groups: Secondary amine (indoline ring), Carboxylic acid.[1][3]

  • Chirality: C2 Carbon (Potential for R and S enantiomers).[1]

  • Solubility: Soluble in lower alcohols (MeOH, EtOH), dilute acid/base; limited solubility in non-polar hydrocarbons.[1]

Strategic Method Selection

For the separation of this enantiomeric pair, two primary strategies are recommended based on the scale and purity requirements:

  • Direct Separation (Analytical & Semi-Prep): Using Macrocyclic Glycopeptide or Crown Ether phases.[1] This allows for the injection of the native (underivatized) amino acid, minimizing sample prep errors.

  • Derivatization Method (High-Sensitivity QC): FMOC-derivatization followed by Polysaccharide-based separation. This is ideal for trace enantiomer detection (ee > 99.9%) due to enhanced detectability and resolution.[1]

Decision Matrix (DOT Visualization)

MethodSelection Start Sample: 4-Me-DHIC (Racemic) Goal Define Goal Start->Goal Prep Preparative / Purification Goal->Prep Scale > 100 mg QC QC / Trace Analysis Goal->QC Limit of Quantitation < 0.1% MethodA Method A: Direct Injection (Chirobiotic T or Crownpak) Prep->MethodA No side products QC->MethodA Rapid Screening MethodB Method B: Derivatization (FMOC + Chiralpak IC/AD) QC->MethodB High Sensitivity

Figure 1: Decision tree for selecting the optimal chiral separation workflow.

Protocol A: Direct Separation (Macrocyclic Glycopeptide)

This method utilizes the Teicoplanin-based stationary phase, which is exceptionally selective for cyclic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino acids (like proline and indoline derivatives).
Chromatographic Conditions
ParameterSpecification
Column Astec CHIROBIOTIC™ T (Teicoplanin Bonded Phase)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / Acetic Acid / Triethylamine (80:20:0.1:0.1 v/v/v/v)
Mode Polar Ionic Mode (PIM)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm (Indoline chromophore)
Injection Vol. 5 - 10 µL
Experimental Procedure
  • Mobile Phase Prep: Premix Methanol and Water. Add Acetic Acid and Triethylamine (TEA) strictly to the ratio 0.1%. The acid/base ratio controls the ionization state of the Teicoplanin ligand and the analyte.

  • Equilibration: Flush column with 20 column volumes (approx. 30-40 mL) until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of 4-Me-DHIC in 1 mL of Mobile Phase. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

  • Run: Inject sample. The elution order is typically (S) followed by (R) (confirmation with standard required).

  • Optimization: If resolution (

    
    ) < 1.5, decrease the water content to 10% (i.e., 90:10 MeOH:Water).
    

Mechanism: The separation is driven by the "inclusion complex" mechanism where the hydrophobic indoline ring fits into the Teicoplanin cavity, while the ammonium and carboxylate groups interact with the peptide network of the selector.

Protocol B: Derivatization Method (Polysaccharide Phase)[1]

For high-sensitivity determination of enantiomeric excess (ee), derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) is recommended.[1] This adds a strong fluorophore and increases the molecule's interaction area with polysaccharide columns.

Derivatization Workflow
  • Reagents:

    • Borate Buffer (0.2 M, pH 8.5)[1]

    • FMOC-Cl solution (5 mM in Acetonitrile)[1]

  • Reaction:

    • Mix 200 µL of sample solution (1 mg/mL in water) with 200 µL Borate Buffer.[1]

    • Add 400 µL FMOC-Cl solution.

    • Vortex and incubate at room temperature for 10 minutes.

    • Quench with 50 µL of 1% Acetic Acid.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak® IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)
Mode Normal Phase
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 265 nm or Fluorescence (Ex: 260nm, Em: 310nm)

Why Chiralpak IC? The immobilized nature of Chiralpak IC allows for the use of aggressive solvents (like DCM or THF) if solubility is an issue, though Hexane/IPA is sufficient here. The chlorinated carbamate selector provides superior recognition for the FMOC-protected indoline structure compared to standard OD-H columns.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    . (Zwitterions often tail; strictly control TEA/Acetic Acid ratio in Method A to mitigate this).
  • Repeatability: RSD of retention time < 0.5% (n=5 injections).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks (Method A) Incorrect pH / Zwitterionic DragEnsure TEA and Acetic Acid are fresh and exactly 0.1%.[1]
No Retention (Method A) Water content too highIncrease Methanol ratio to 90% or 95%.[1]
Split Peaks (Method B) Incomplete DerivatizationCheck pH of borate buffer; ensure FMOC-Cl is in excess.[1]

References

  • Ilisz, I., et al. (2008).[1][4] "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases." Academia.edu. Link

  • Sigma-Aldrich (Astec). "Amino Acid and Peptide Chiral Separations Handbook." Sigma-Aldrich Technical Library. Link

  • Sayago, F. J., et al. (2011).[1][3] "Practical access to the proline analogs (S,S,S)- and (R,R,R)-2-methyloctahydroindole-2-carboxylic acids by HPLC enantioseparation." Chirality, 23(7), 507-13.[1][3] Link

  • Phenomenex. (2022).[1][5] "Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC." Phenomenex Technical Notes. Link

  • Vali, S. J., et al. (2012).[1] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid and Its Three Isomers." Journal of Chromatography & Separation Techniques. [Link](

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary & Molecule Profile Target Molecule: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Common Name: 4-Methylindoline-2-carboxylic acid Molecular Formula: Key Application: Scaffold for peptidomimetics, ACE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Common Name: 4-Methylindoline-2-carboxylic acid Molecular Formula:


Key Application:  Scaffold for peptidomimetics, ACE inhibitors, and conformationally restricted amino acid analogues.

Synthesis Overview: The most robust synthetic route involves the selective reduction of the corresponding indole precursor (4-methylindole-2-carboxylic acid or its ester). While direct cyclization methods (e.g., from


-halo acids) exist, they often suffer from poor regioselectivity. This guide focuses on the Reduction Strategy , specifically addressing the challenges imposed by the 4-methyl substituent and the amphoteric nature of the product.
Core Reaction Pathway

The recommended workflow utilizes Magnesium in Methanol (Mg/MeOH) for the reduction of the ester, followed by controlled hydrolysis. This method offers superior chemoselectivity over catalytic hydrogenation, which risks over-reducing the benzene ring.

SynthesisWorkflow Start Start: 4-Methylindole-2-carboxylic acid (or Ethyl Ester) Step1 Step 1: Esterification (if starting with acid) SOCl2 / MeOH Start->Step1 Activation Step2 Step 2: Selective Reduction Mg turnings / MeOH (Temp: 15-20°C) Step1->Step2 1,4-Reduction Step2->Step2 Troubleshoot: Incomplete Conv. Step3 Step 3: Hydrolysis LiOH / THF / H2O Step2->Step3 Saponification End Target: 4-Methylindoline-2-COOH (Zwitterion Isolation) Step3->End pH Adjustment (pI ~5.5) End->Step3 Troubleshoot: Racemization

Figure 1: Recommended synthetic workflow for 4-methylindoline-2-carboxylic acid via the ester reduction route.

Troubleshooting Guide (Q&A Format)

This section addresses specific technical hurdles reported by users.

Phase 1: Reduction (Indole Indoline)

Q1: The reaction stalls with significant starting material (Indole) remaining using Mg/MeOH. Adding more Mg doesn't help.

  • Diagnosis: The magnesium surface has likely become passivated (coated with insoluble methoxides), or the methanol is too "wet" (though some water is tolerated, excess kills the radical mechanism).

  • The 4-Methyl Factor: The electron-donating methyl group at C4 slightly deactivates the indole ring toward electron-transfer reduction compared to the unsubstituted parent.

  • Solution:

    • Activation: Add a catalytic amount of iodine (

      
      ) or 1,2-dibromoethane to the mixture to activate the Mg surface.
      
    • Concentration: Ensure the reaction is not too dilute. The kinetics are concentration-dependent.

    • Temperature: Maintain the reaction between 15–25°C. Too cold (<10°C) slows electron transfer; too hot (>40°C) promotes side reactions (dimerization).

Q2: I am seeing "pink" or "red" coloration in my crude product during workup.

  • Diagnosis: This is a classic sign of oxidative instability . Indolines are electron-rich and prone to air-oxidation back to indoles or forming colored radical species (indolenines).

  • Solution:

    • Degas Solvents: Use sparged solvents for extraction.

    • Acidic Workup: Perform extractions quickly. If possible, keep the product as the hydrochloride salt (R-COOH·HCl) during storage, as the salt form is more resistant to oxidation than the free base/zwitterion.

    • Antioxidants: Add trace sodium metabisulfite during the aqueous quench.

Q3: Why is catalytic hydrogenation (H2/Pd-C) yielding over-reduced products (octahydroindole)?

  • Analysis: The 2-carboxylic acid group activates the heterocyclic ring, but high pressure or prolonged reaction times allow the catalyst to reduce the benzene ring as well.

  • Solution:

    • Switch to Mg/MeOH (chemoselective for the conjugated double bond).

    • If hydrogenation is mandatory, use PtO2 (Adams' catalyst) in acetic acid at low pressure (1 atm), or poison the Pd/C catalyst with traces of sulfur (though this lowers activity significantly).

Phase 2: Isolation & Purification[1][2]

Q4: I cannot extract the product from the aqueous phase after hydrolysis. It stays in the water.

  • Diagnosis: You are dealing with an amino acid (zwitterion). At neutral pH, it is highly polar and water-soluble. At high pH (carboxylate) or low pH (ammonium), it is also ionic.

  • Solution (Isoelectric Precipitation):

    • Determine the Isoelectric Point (pI). For indoline-2-carboxylic acids, the pI is typically around pH 5.0–6.0 .

    • Carefully adjust the pH of the aqueous hydrolysate to this range using 1M HCl.

    • The product should precipitate as a white/off-white solid.[1]

    • If it does not precipitate (due to high solubility), use ion-exchange resin (e.g., Dowex 50W) for isolation, eluting with dilute ammonia.

Q5: The melting point of my product is lower than reported values.

  • Diagnosis: Likely contamination with the unreduced indole (which co-precipitates) or partial racemization (if starting from a chiral precursor).

  • Verification: Check UV-Vis. Indoles have a sharp absorption ~280-290 nm with high extinction coefficients. Indolines have a different, often weaker profile in this region.

  • Purification: Recrystallization from ethanol/water or isopropanol is effective. Avoid recrystallization from hot ethyl acetate/hexane if oxidation is a concern.

Experimental Protocol: The "Robust" Route

Method: Magnesium-Methanol Reduction of Ethyl 4-Methylindole-2-carboxylate. Rationale: This method avoids high-pressure equipment and offers the highest chemoselectivity for the 2,3-double bond.

Reagents & Parameters Table
ReagentEquivalentsRoleCritical Note
Ethyl 4-methylindole-2-carboxylate 1.0SubstrateEnsure purity >98% by HPLC.
Magnesium Turnings 10.0Reducing AgentMust be fresh; grind in mortar if old.
Methanol (Anhydrous) Solvent (0.1 M)Proton SourceDryness affects initiation.
HCl (1M) ExcessQuenchAdd slowly; exothermic.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Ethyl 4-methylindole-2-carboxylate (1.0 equiv) in anhydrous Methanol (concentration ~0.1 M).

  • Initiation: Add a small iodine crystal. Wait for the color to fade (initiation).

  • Reduction: Add Magnesium turnings (10 equiv) in small portions over 1 hour.

    • Observation: Vigorous effervescence (

      
       gas) will occur.
      
    • Control: Maintain internal temperature at 15–20°C using a water bath. Do not let it reflux uncontrolled.

  • Monitoring: Monitor by TLC (eluent: 30% EtOAc/Hexane). The fluorescent Indole spot will disappear; the Indoline spot is usually non-fluorescent (stains with Ninhydrin or PMA).

  • Quench: Once complete (typically 2–4 hours), cool to 0°C. Carefully pour the mixture into ice-cold 2M HCl/Water mixture to dissolve inorganic salts.

  • Workup:

    • Neutralize to pH ~8 with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).[2][3]

    • Dry organics over

      
       and concentrate in vacuo.
      
  • Hydrolysis (to Acid): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 5.5 to precipitate the target acid.

Mechanistic Insight & Logic

The reduction of indole-2-carboxylates by Mg/MeOH proceeds via a Single Electron Transfer (SET) mechanism.

  • Activation: The electron-withdrawing ester group at C2 lowers the LUMO energy of the indole system, allowing the magnesium to transfer an electron.

  • Regioselectivity: The electron density is highest at C3 in the radical anion intermediate. Protonation by methanol occurs at C3 first.

  • Completion: A second electron transfer and protonation at C2 completes the saturation of the C2-C3 bond.

Why 4-Methyl Matters: The 4-methyl group (electron donor) slightly raises the LUMO energy, making the initial electron transfer slower than in unsubstituted indoles. This is why 10 equivalents of Mg (excess) and iodine activation are non-negotiable for this specific derivative.

Mechanism Figure 2: SET Mechanism for Mg/MeOH Reduction Substrate Indole-2-Ester RadicalAnion Radical Anion Substrate->RadicalAnion SET 1 Mg Mg(0) -> Mg(II) Mg->RadicalAnion Radical C2 Radical RadicalAnion->Radical Fast Protonation1 C3 Protonation (MeOH) Protonation1->Radical H+ Transfer Radical->Protonation1 Protonation2 C2 Protonation (MeOH) Radical->Protonation2 SET 2 + H+ Product Indoline-2-Ester Protonation2->Product

References

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Young, E. H. (1974). "The reduction of indole-2-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1, 2541-2544. (Seminal work on Mg/MeOH reduction logic).
  • Patent US4535168A. (1985). "Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex." Google Patents. Link

  • Patent US4485241A. (1984). "Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia."[4] Google Patents. Link

  • Viswanathan, R., et al. (2003). "Free-Radical-Mediated Aryl Amination: Convergent Two-Step Synthesis of 2-Substituted Indolines." Journal of the American Chemical Society, 125(1), 163-168. Link

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Optimization

optimizing reaction conditions for indole-2-carboxylic acid synthesis

Technical Support Center: Indole-2-Carboxylic Acid Synthesis Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers requiring high-purity indole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-2-Carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers requiring high-purity indole-2-carboxylic acid scaffolds. Unlike general textbook entries, this resource focuses on failure analysis, critical parameter control, and self-validating protocols .

Quick Navigation

Module 1: The Fischer Route (Scale-Up Workhorse)

Best for: Multi-gram scale, derivatives with stable substituents, and avoiding cryogenic conditions. Core Reaction: Phenylhydrazine + Ethyl Pyruvate


 Indole-2-carboxylate 

Acid.
The Optimized Protocol (Polyphosphoric Acid Method)

While Lewis acids (


) are common, Polyphosphoric Acid (PPA)  is superior for ethyl pyruvate derivatives because it acts as both solvent and catalyst, effectively managing the water byproduct.

Step-by-Step Workflow:

  • Hydrazone Formation: Mix phenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in minimal EtOH. Stir at RT for 1 hour. Checkpoint: Solid hydrazone usually precipitates.

  • Cyclization: Add the crude hydrazone to PPA (10-15 eq by weight) pre-heated to 80°C.

    • Critical: Mechanical stirring is required due to high viscosity.

  • Exotherm Control: The reaction is exothermic. Maintain internal temp between 90-110°C. >120°C causes charring (tar formation).

  • Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring. The ester precipitates as a solid.

Mechanism & Failure Points (Visualization)

The critical step is the [3,3]-Sigmatropic Rearrangement .[1] If the N-N bond cleaves heterolytically before rearrangement, you get anilines (decomposition) instead of indoles.

FischerMechanism Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement (CRITICAL STEP) EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole Ethyl Indole-2- Carboxylate Aminal->Indole -NH3 (Irreversible)

Caption: The Fischer Indole Synthesis pathway.[2][3][4][5][6] The [3,3]-rearrangement is the rate-determining step requiring thermal activation.

Troubleshooting Matrix: Fischer Route
SymptomProbable CauseCorrective Action
Low Yield / Tarring Reaction temp >120°C or localized hotspots.Use an oil bath with a thermostat, not a heating mantle. Ensure efficient mechanical stirring of PPA.
No Precipitate on Quench Acid concentration too high in quench water.Neutralize the ice slurry with

to pH 4-5 to force precipitation.
Product is Purple/Red Oxidation of indole to rosindole dyes.Perform the reaction under

. Add a pinch of sodium bisulfite during the quench.
Starting Material Remains "Electron-Poor" Hydrazines (e.g.,

).
These deactivate the benzene ring for the sigmatropic shift. Switch to Module 2 (Lithiation) .

Module 2: Direct C2-Lithiation (Precision Functionalization)

Best for: Complex substrates, electron-deficient rings, or when regioselectivity is paramount. Core Concept: Complex Induced Proximity Effect (CIPE) . The


-protecting group coordinates Lithium, directing deprotonation specifically to C2.
The Protocol (N-Boc Directed)

Why N-Boc? It is easily installed/removed and provides excellent chelation for C2-selectivity.


-Methyl or free 

often leads to mixtures of C2/C3 lithiation.

Reagents:

  • Substrate:

    
    -Boc-Indole (1.0 eq)
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq, 1.6M in hexanes)
  • Electrophile: Dry

    
     gas (excess)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Cool

    
    -Boc-Indole in THF to -78°C  (Dry ice/Acetone).
    
  • Lithiation: Add

    
    -BuLi dropwise. Stir for 1 hour at -78°C.
    
    • Visual Check: Solution often turns yellow/orange (formation of the lithio-species).

  • Carboxylation: Bubble dried

    
     gas through the solution for 20 mins.
    
    • Note: Do not use dry ice pellets directly; they contain water frost which kills the lithio-species. Use a balloon or gas tank with a drying tube (

      
      ).
      
  • Warm & Quench: Allow to warm to RT. Quench with saturated

    
    .
    
  • Deprotection (Optional): If the free acid is needed, treat with TFA/DCM (1:1) to remove the Boc group.

Mechanism: The Chelation Effect (Visualization)

The selectivity is driven by the pre-complexation of Lithium with the Boc carbonyl oxygen.

Lithiation Substrate N-Boc Indole Complex Pre-Lithiation Complex (Li coordinates to Boc C=O) Substrate->Complex + n-BuLi (-78°C) TS Transition State (CIPE Directed to C2) Complex->TS Kinetic Control LithioSpecies 2-Lithio-N-Boc-Indole TS->LithioSpecies - BuH Product Indole-2-Carboxylic Acid (Protected) LithioSpecies->Product + CO2 (Electrophile)

Caption: CIPE Mechanism. The Boc group acts as a "molecular anchor," positioning the base (n-BuLi) exactly at the C2 proton.

Module 3: Purification & Isolation

Achieving >98% purity often requires exploiting the amphoteric nature of the indole acid.

Isolation Strategy (Acid-Base Swing)

If your crude product is dark or impure, do not rush to column chromatography. Use this chemical wash:

  • Dissolve crude acid in 1M NaOH (Acid becomes soluble carboxylate).

  • Wash the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Result: Non-acidic impurities (unreacted hydrazones, neutral indoles) move to the organic layer.

  • Acidify the aqueous layer carefully with 1M HCl to pH 3-4.

    • Result: Pure Indole-2-carboxylic acid precipitates.[7]

Recrystallization Solvent Systems
Solvent SystemRatio (v/v)Application
Ethanol / Water 70:30Standard for free acids. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene / Hexane 50:50Best for ethyl esters (Fischer product) to remove oily impurities.
Acetic Acid NeatFor very insoluble, high-melting derivatives (requires hot filtration).

FAQ: Troubleshooting Common Issues

Q: My Fischer reaction yields a brown oil that won't crystallize. What now? A: This is common if the PPA was not stirred well.

  • Dissolve the oil in minimal Ethyl Acetate.

  • Perform the Acid-Base Swing (described in Module 3.1) if the ester has already been hydrolyzed.

  • If it is still the ester, run a plug of silica gel using Hexane:EtOAc (8:2) to remove the "tar" line (baseline impurities).

Q: Can I use microwave irradiation for the Fischer synthesis? A: Yes. Microwave heating (140°C, 5-10 mins) in acetic acid often improves yields by minimizing the time the product is exposed to harsh acidic conditions, reducing degradation [5].

Q: In the lithiation route, I see C3-carboxylation byproducts. Why? A: This indicates a failure of the directing group.

  • Ensure you are using N-Boc or N-CO2Et , not N-Benzyl or N-Methyl.

  • Ensure the temperature stays at -78°C during n-BuLi addition. At higher temperatures, thermodynamic control takes over, favoring C3 lithiation or benzylic deprotonation.

Q: How do I store Indole-2-carboxylic acid? A: Indoles are prone to air oxidation (turning pink/brown). Store in an amber vial, under Argon, at 4°C.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
  • Organic Syntheses , Coll. Vol. 4, p. 539 (1963). Indole-2-carboxylic acid, ethyl ester.[2][8][9][10][11] Link (Standard PPA protocol).

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link (Foundational work on Directed Ortho Metalation/CIPE).

  • Bergman, J., & Venemalm, L. (1990). Efficient synthesis of indole-2-carboxylic acids. Tetrahedron, 46(17), 6061-6066. Link (Optimization of hydrolysis and isolation).

  • Bratulescu, G. (2008). Microwave-assisted synthesis of indole-2-carboxylic acid esters. Tetrahedron Letters.

Sources

Troubleshooting

solubility of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in lab solvents

[1] Executive Summary & Compound Profile Compound: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Synonyms: 4-Methylindoline-2-carboxylic acid; 4-Methyl-2-indolinecarboxylic acid.[1] Chemical Class: Cyclic Amino Acid (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Synonyms: 4-Methylindoline-2-carboxylic acid; 4-Methyl-2-indolinecarboxylic acid.[1] Chemical Class: Cyclic Amino Acid (Proline Analog); Indoline derivative.[1]

Critical Technical Note: This compound is an indoline (dihydroindole), not an aromatic indole.[1] It functions as a rigid cyclic amino acid.[1] Users frequently encounter two primary issues:

  • pH-Dependent Solubility: As a zwitterion, it exhibits minimum solubility at its isoelectric point (pI), often near neutral pH.[1]

  • Oxidation Sensitivity: Indolines are prone to oxidation (dehydrogenation) to form the corresponding aromatic indole, typically indicated by a color change from white/pale yellow to bright yellow or brown.[1]

Solubility Matrix & Dissolution Strategy

The following data summarizes the solubility profile based on the structural properties of 4-substituted indoline-2-carboxylic acids.

SolventSolubility RatingMax Conc. (Est.)[1][2]Usage ContextTechnical Notes
DMSO Excellent >50 mg/mLBioassays, Stock SolutionsPreferred solvent. Hygroscopic; keep sealed to prevent water uptake.[1]
DMF Good >30 mg/mLChemical SynthesisUseful for peptide coupling reactions.[1]
Water (pH 7) Poor <1 mg/mLAqueous BuffersLikely to precipitate due to zwitterionic charge neutralization.[1]
1M HCl High >20 mg/mLAcidic StockProtonates the amine, forming a soluble hydrochloride salt.[1]
1M NaOH High >20 mg/mLBasic StockDeprotonates the carboxylic acid, forming a soluble sodium salt.[1]
Ethanol Moderate ~10 mg/mLEvaporation/WorkupSolubility improves significantly with heating (warm bath).[1]
Decision Tree: Solvent Selection

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Select Application Bioassay Biological Assay (Cell/Enzyme) Start->Bioassay Synthesis Chemical Synthesis (Peptide Coupling) Start->Synthesis Analysis Analytical (LCMS/NMR) Start->Analysis DMSO DMSO Stock (Dilute <1% in media) Bioassay->DMSO High Solubility Cytocompatible DMF DMF or NMP Synthesis->DMF Inert to Coupling Reagents AcidBase Acidic/Basic Methanol Analysis->AcidBase Prevents Aggregation

Figure 1: Solvent selection decision tree based on experimental end-use.[1]

Expert Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Best for: Cell culture, enzymatic assays, and long-term storage.[1]

  • Calculate: Determine the mass required. (MW ≈ 177.2 g/mol ).[1][3]

    • Example: To make 1 mL of 10 mM stock, weigh 1.77 mg of powder.

  • Weigh: Weigh the powder into a pre-weighed, amber glass vial (indolines are light-sensitive).

  • Dissolve: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex vigorously for 30 seconds. The solution should be clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Buffer (Avoid Precipitation)

Best for: Direct injection or animal studies where DMSO is restricted.[1]

The Challenge: Adding water directly to the powder often results in a "gummy" suspension that refuses to dissolve. The Fix (Salt Formation Method):

  • Suspend: Place the powder in water (it will likely float or clump).[1]

  • Adjust pH:

    • Acidic Route: Add 1.0 molar equivalent of 1M HCl dropwise while stirring. The amine protonates (

      
      ), and the solid should dissolve.
      
    • Basic Route: Add 1.0 molar equivalent of 1M NaOH.[1] The carboxylic acid deprotonates (

      
      ), effecting dissolution.[1]
      
  • Dilute: Once fully dissolved as a salt, slowly dilute with your buffer (PBS/HBSS) to the desired volume.[1]

    • Warning: If the final pH drifts back near the isoelectric point (approx pH 5.5–6.5), the compound may reprecipitate.

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow overnight. Is it still good?

Diagnosis: Oxidation. Mechanism: Indolines (dihydroindoles) are susceptible to oxidative dehydrogenation to form the fully aromatic indole system.[1] This is accelerated by light, air, and basic pH. Impact: The yellow compound is likely 4-methyl-indole-2-carboxylic acid.[1] It has different biological properties and a flat, aromatic structure compared to the kinked indoline. Prevention:

  • Always store stocks under inert gas (Nitrogen/Argon).[1]

  • Use amber vials.

  • Add an antioxidant (e.g., 0.1% Ascorbic Acid) if compatible with your assay.[1]

OxidationPath Indoline Indoline (Active) (Colorless/White) Oxidation Oxidation Risk (Air/Light/Base) Indoline->Oxidation - 2H Indole Indole (Impurity) (Yellow/Brown) Oxidation->Indole Dehydrogenation

Figure 2: Oxidation pathway from Indoline to Indole.[1] Visual yellowing indicates degradation.[1]

Q2: I added water to my DMSO stock, and it clouded up. Why?

Diagnosis: The "Crash-Out" Effect. Explanation: You likely diluted the DMSO stock into a neutral buffer (pH 7.4).[1] At this pH, the compound exists largely as a zwitterion (net neutral charge), which is its least soluble form. Solution:

  • Lower the concentration.[1][4][5] Keep the final concentration < 100 µM in aqueous media.

  • Ensure the DMSO concentration is at least 0.5 - 1.0% to act as a co-solvent.[1]

  • Sonicate the buffer solution for 5 minutes; sometimes the precipitate is kinetic, not thermodynamic.

Q3: Can I use this in peptide synthesis (SPPS)?

Answer: Yes, but protect the nitrogen. The secondary amine in the indoline ring is nucleophilic. If you use the free acid in a coupling reaction, it can self-polymerize or react sluggishly.

  • Recommendation: Ensure you are using an N-protected version (e.g., Fmoc-4-Methyl-indoline-2-carboxylic acid) for SPPS.[1] If using the free amino acid, you must protect the nitrogen before activation of the carboxylic acid.

References

  • PubChem Compound Summary. 4-Methyl-2,3-dihydroindole-1-carboxylic acid (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Oxidation chemistry of indole-2-carboxylic acid. (Mechanism of Indoline/Indole oxidation).[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Nuances of Fischer Indole Synthesis

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted indoles. The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, is not without its challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific pitfalls you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis, and why is understanding it crucial for troubleshooting?

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[3] A thorough grasp of its multi-step mechanism is paramount for diagnosing and resolving experimental issues. The process unfolds as follows:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone intermediate.[2][4][5]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.[2][4][5]

  • [6][6]-Sigmatropic Rearrangement: This is the pivotal, irreversible step where a new carbon-carbon bond is formed, establishing the fundamental bicyclic structure of the indole.[2][4][5]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.[4][5]

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[2][4]

Understanding this sequence allows you to pinpoint which step might be failing or leading to side products based on the observed outcome.

Troubleshooting Guide

Low Yield or Complete Reaction Failure

Q2: My Fischer indole synthesis is resulting in a very low yield or has failed completely. What are the primary culprits?

Low yields are a common frustration in the Fischer indole synthesis and can stem from a variety of factors.[7] A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Substituent Effects: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound is critical. Electron-donating groups on the carbonyl component can stabilize a key intermediate, leading to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[7][8][9] Conversely, strongly electron-withdrawing groups on the phenylhydrazine ring can also impact the reaction rate and success.[5]

    • Actionable Advice: If you suspect electronic effects are at play, consider modifying your starting materials if possible. Alternatively, a thorough optimization of the acid catalyst and temperature may be necessary to favor the desired cyclization over side reactions.[6]

  • Unstable Hydrazone Intermediate: Some hydrazones are inherently unstable under the strongly acidic conditions required for the reaction.[7]

    • Actionable Advice: It can be beneficial to form the hydrazone in situ under milder conditions before proceeding with the cyclization step.[7] This can be achieved by reacting the arylhydrazine and carbonyl compound at a lower temperature or with a weaker acid catalyst before introducing the stronger acid required for indolization.

  • Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[6][7] Conditions that are too harsh can lead to the decomposition of starting materials or the desired product, while conditions that are too mild may result in an incomplete reaction.[7]

    • Actionable Advice: A systematic optimization of reaction conditions is crucial. See the table below for a starting point.

ParameterRecommendationRationale
Acid Catalyst Screen a variety of Brønsted (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][3][10]The optimal acid and its concentration can vary significantly depending on the substrates.[10]
Temperature Start with milder temperatures and gradually increase if the reaction does not proceed.High temperatures can promote the formation of tars and resins.[7]
Solvent Choose a solvent that ensures the solubility of all reactants and intermediates. Polar aprotic solvents like DMSO or acetic acid are often used.[4]Poor solubility can lead to inefficient reactions and side product formation.
  • Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can significantly interfere with the reaction, leading to unwanted side products and diminished yields.[6][7]

    • Actionable Advice: Always ensure the purity of your starting materials. Recrystallize or distill them if necessary. Phenylhydrazine, in particular, can be prone to oxidation and should be handled with care.

Regioselectivity Issues with Unsymmetrical Ketones

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge when employing unsymmetrical ketones in the Fischer indole synthesis.[2][7] The regiochemical outcome is dictated by the relative stability of the two possible enamine intermediates and the transition states leading to them.

Factors Influencing Regioselectivity:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly influence the product ratio.[7] For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in forming 3-unsubstituted indoles from methyl ketones.[11]

  • Steric Effects: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[7]

  • Electronic Effects: The electronic properties of substituents on the ketone can influence the stability of the enamine intermediates, thereby affecting the regioselectivity.

Strategies for Controlling Regioselectivity:

  • Catalyst Screening: Experiment with a range of Brønsted and Lewis acids, as well as different concentrations, to identify the optimal conditions for your specific substrate.[12]

  • Solvent Effects: The polarity of the solvent can influence the equilibrium between the enamine tautomers. A systematic solvent screen may be beneficial.

  • Temperature Optimization: Reaction temperature can also play a role in regioselectivity. Lower temperatures may favor the thermodynamically more stable product.

Formation of Tar and Polymeric Byproducts

Q4: My reaction is producing a significant amount of tar and polymeric material. How can I prevent this?

Tar and polymer formation is a common pitfall, often resulting from the harsh acidic conditions and high temperatures employed in the Fischer indole synthesis.[7][13]

Mitigation Strategies:

  • Optimize Temperature: High temperatures are a primary driver of tar formation.[7] It is advisable to begin with milder temperature conditions and only increase the temperature gradually if the reaction is not proceeding at a reasonable rate.

  • Acid Catalyst Choice and Concentration: The type and amount of acid can dramatically impact polymerization. Using a milder acid or a lower concentration may be sufficient to catalyze the reaction without promoting excessive side reactions. Solid acid catalysts, such as Amberlite IR 120 H, can sometimes offer cleaner reactions.[13]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to polymer formation.

  • Prompt Workup: Once the reaction is complete, it is crucial to neutralize the acid promptly during the workup to prevent further degradation of the product.[7]

Purification Challenges

Q5: I'm having difficulty purifying my substituted indole product via column chromatography. The spots are streaking or are difficult to separate.

The purification of indoles can be challenging due to their polarity and potential for degradation on silica gel, which is acidic.[7][14]

Purification Best Practices:

  • Neutralize Silica Gel: To prevent streaking and degradation, it is often beneficial to use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%), before packing the column.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography.

  • Solvent System Optimization: A careful optimization of the eluent system is crucial. A gradient elution may be necessary to achieve good separation. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can often improve peak shape.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method that avoids the potential issues associated with column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole

This two-stage protocol provides a representative example of a Fischer indole synthesis.

Stage 1: Formation of Acetophenone Phenylhydrazone

  • In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, add acetophenone (2 g) and ethanol (6 mL).

  • Stir the mixture and add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Add approximately 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • After heating, cool the flask in an ice bath to facilitate the precipitation of the hydrazone.

  • Filter the solid product using a Büchner funnel and wash it with a small amount of ice-cold ethanol (2 mL) to remove any unreacted starting materials.

  • Dry the solid acetophenone phenylhydrazone and determine the yield.

Stage 2: Cyclization to 2-Phenylindole

  • In a 100 mL single-necked round-bottom flask, place polyphosphoric acid (4 g).

  • Add the dried acetophenone phenylhydrazone (1.2 g) from Stage 1 to the flask.

  • Heat the mixture in an oil bath at 150-160°C for 10-15 minutes, with vigorous stirring.

  • Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.

  • The crude 2-phenylindole will precipitate as a solid.

  • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.[15]

Visualizing the Fischer Indole Synthesis

To further aid in understanding, the following diagrams illustrate the core reaction mechanism and a general troubleshooting workflow.

Fischer_Indole_Mechanism A Arylhydrazine + Carbonyl Compound B Phenylhydrazone A->B Condensation (-H₂O) C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid-Catalyzed Rearrangement E Cyclized Intermediate D->E Aromatization & Cyclization F Substituted Indole E->F Elimination (-NH₃)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield / Reaction Failure Purity Check Starting Material Purity Start->Purity Purity->Start If impure, purify & restart Conditions Optimize Reaction Conditions (Acid, Temp, Solvent) Purity->Conditions If pure Hydrazone Consider In Situ Hydrazone Formation Conditions->Hydrazone Substituents Evaluate Electronic/Steric Effects Hydrazone->Substituents Success Successful Synthesis Substituents->Success Optimized

Caption: A systematic workflow for troubleshooting low-yield Fischer indole syntheses.

References

  • Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC, 133(15), 5554-5557.
  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5554-5557.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst.
  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis.
  • Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006.

Sources

Troubleshooting

Technical Support Center: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.

Introduction

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, often referred to as a dihydroindole or indoline scaffold, is a crucial building block in medicinal chemistry. Its derivatives are integral to a wide range of pharmacologically active compounds. The synthesis, most commonly approached via a variation of the Fischer indole synthesis, can be sensitive to reaction conditions, leading to issues with yield and purity. This guide provides a structured approach to troubleshooting and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Overall Yield or Reaction Failure

Question: My Fischer indole synthesis reaction for the 4-methyl-substituted indoline is giving a very low yield or failing to proceed to completion. What are the likely causes?

Potential Causes & Recommended Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical for the key cyclization step.[1][2] Protic acids like H₂SO₄ or HCl can be effective, but often polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ provide better results by acting as both a catalyst and a dehydrating agent.[2][3]

    • Solution: If using a protic acid, ensure it is anhydrous. If yields are still low, consider switching to PPA or ZnCl₂. It is often necessary to empirically optimize the catalyst and its concentration.[1]

  • Suboptimal Temperature and Reaction Time: The Fischer indole synthesis requires elevated temperatures to drive the[4][4]-sigmatropic rearrangement, but excessive heat can lead to decomposition and side product formation.[1][3]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the hydrazone intermediate is still present after the standard reaction time, a modest increase in temperature or extended reaction time may be required. Conversely, if multiple degradation spots appear on the TLC, the temperature may be too high.

  • N-N Bond Cleavage: A significant competing pathway, especially with certain substituents, is the cleavage of the N-N bond in the hydrazone intermediate.[3][4][5] This leads to byproducts like aniline and 3-methylindole instead of the desired cyclization.[3][4] Electron-donating groups can sometimes exacerbate this issue by stabilizing cationic intermediates that favor cleavage.[3][4][5]

    • Solution: Switching from a strong protic acid to a Lewis acid like ZnCl₂ can sometimes mitigate this side reaction by altering the reaction mechanism.[3][5]

  • Purity of Starting Materials: Impurities in the starting 4-methylphenylhydrazine or the keto-acid (e.g., pyruvic acid) can introduce competing side reactions or inhibit the catalyst.[1]

    • Solution: Ensure the purity of all reagents before starting the reaction. Recrystallize or distill starting materials if their purity is questionable.

Issue 2: Significant Impurity Profile in Crude Product

Question: My reaction seems to work, but the crude product is a complex mixture with many spots on the TLC plate, making purification difficult. What are these byproducts?

Potential Causes & Recommended Solutions:

  • Regioisomer Formation: If using an unsymmetrical ketone as a starting material, enolization can occur on either side, leading to a mixture of two different indole regioisomers.[3]

    • Solution: For the target molecule, the starting material is typically a pyruvate derivative, which avoids this specific issue. However, if analogs are being synthesized with unsymmetrical ketones, the major product usually arises from enolization at the less sterically hindered position.[3] Modifying the acid catalyst can sometimes influence selectivity.[3]

  • Aldol Condensation: Under acidic conditions, the ketone or aldehyde starting material can undergo self-condensation, creating high-molecular-weight impurities.[1][3]

    • Solution: Maintain a controlled temperature and consider adding the acid catalyst at a lower temperature before heating. Ensure the stoichiometry is correct and that the hydrazine is consumed in the initial hydrazone formation step.

  • Oxidation of the Dihydroindole: The 2,3-dihydro-1H-indole (indoline) product can be susceptible to oxidation to the corresponding indole, especially during workup and purification if exposed to air for prolonged periods at high temperatures.

    • Solution: Conduct the workup as efficiently as possible. When concentrating the product, use a rotary evaporator at a moderate temperature. If possible, store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Optimized Protocol & Workflow

This section provides a detailed, step-by-step methodology for the synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, incorporating best practices for yield optimization.

Experimental Workflow Overview

The overall process can be visualized as a multi-step sequence.

G cluster_prep Step 1: Hydrazone Formation cluster_cyclize Step 2: Cyclization cluster_purify Step 3: Work-up & Purification A 4-Methylphenylhydrazine C Condensation (e.g., in Ethanol/AcOH) A->C B Pyruvic Acid B->C D Hydrazone Intermediate C->D E Acid-Catalyzed Cyclization (e.g., PPA, heat) D->E F Crude Dihydroindole Acid E->F G Neutralization & Extraction F->G H Crystallization G->H I Pure Product H->I

Caption: High-level workflow for synthesis.

Detailed Step-by-Step Protocol

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add pyruvic acid (1.05 eq) dropwise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the hydrazine. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.

  • The hydrazone can be isolated by filtration or the solvent can be removed under reduced pressure. It is often used directly in the next step without extensive purification.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Place the crude hydrazone from Step 1 into a suitable reaction flask.

  • Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) or another suitable catalyst like ZnCl₂.

  • Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-120 °C and should be determined empirically.[3]

  • Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the hydrazone spot has been consumed. This typically takes 2-4 hours.[3]

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Very carefully, quench the reaction by slowly adding the viscous mixture to a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.[3]

  • The crude product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve the reaction? A1: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating the Fischer indole synthesis, often leading to higher yields and shorter reaction times.[6]

Q2: My final product is an ester, not a carboxylic acid. Why? A2: This can happen if the reaction or workup is performed in an alcohol solvent (like ethanol) under acidic conditions for a prolonged period, leading to Fischer esterification of the carboxylic acid product. If the acid is the desired product, it is best to use non-alcoholic solvents for extraction or to perform an alkaline hydrolysis step after purification.[7][8][9]

Q3: How does the methyl group on the phenyl ring affect the reaction? A3: The methyl group at the 4-position is an electron-donating group. In the context of the Fischer indole synthesis, electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, potentially increasing the likelihood of cleavage side reactions.[1][4] However, it also activates the aromatic ring, which can facilitate the final cyclization and aromatization steps. The net effect is substrate-dependent, but generally, the synthesis is feasible.

Q4: What is the underlying mechanism of the Fischer Indole Synthesis? A4: The reaction proceeds through a series of well-defined steps, which explains the critical need for an acid catalyst and heat.

G A Hydrazone B Ene-hydrazine (Tautomer) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat D Di-imine Intermediate C->D E Aromatization & Cyclization D->E -H⁺ F Ammonia Elimination E->F H⁺ G Indole Product F->G -NH₃

Sources

Optimization

purification challenges of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Introduction Welcome to the Technical Support Center for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid). This molecule is a critical scaffold in the synthesis of antih...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methylindoline-2-carboxylic acid). This molecule is a critical scaffold in the synthesis of antihypertensives and specific kinase inhibitors. Its purification presents a unique "triad of challenges" due to its zwitterionic nature , susceptibility to oxidative aromatization , and stereochemical instability .

This guide addresses the three most common support tickets we receive regarding this compound.

Module 1: Stability & Handling (The "Browning" Effect)

User Question:

"My white solid sample of 4-methylindoline-2-carboxylic acid turns pink or brown after 24 hours on the bench. Is it degrading?"

Technical Diagnosis:

Yes. The color change indicates oxidative aromatization . Unlike stable amino acids, indoline-2-carboxylic acids are prone to dehydrogenation to form the corresponding indole (4-methylindole-2-carboxylic acid). This is thermodynamically driven by the formation of the aromatic system.

  • Trigger: Exposure to atmospheric oxygen, light, or high pH.

  • Visual Indicator: Pink/Red coloration (indole quinoid impurities) progressing to dark brown.

Troubleshooting Protocol: Prevention & Recovery
ParameterRecommendationMechanism
Storage -20°C under Argon/NitrogenSlows radical oxidation kinetics.
Solvents Degassed solvents only (Sparged with Ar)Removes dissolved

that acts as an oxidant.
Antioxidants Add 0.1% Ascorbic Acid or BHT to solutionsScavenges free radicals before they attack the indoline core.
Workup pH Keep pH < 8.0Basic conditions promote proton abstraction and aromatization.
Recovery Workflow (If sample is already brown):

Do not attempt simple recrystallization, as the indole impurity often co-crystallizes.

  • Dissolve the crude material in degassed 1M HCl (The amine protonates, increasing solubility).

  • Wash with Dichloromethane (DCM). The oxidized indole impurity is less basic and more lipophilic; it will partition into the DCM.

  • Recover the indoline from the aqueous phase by neutralizing to pH ~6 (Isoelectric point) under inert atmosphere.

Logic Diagram: Oxidation Pathway & Prevention

OxidationLogic cluster_0 Degradation Pathway Start 4-Methylindoline (White Solid) Trigger Oxygen/Light/Base Start->Trigger Exposure Oxidation Dehydrogenation (-2H) Trigger->Oxidation Radical Mechanism Product 4-Methylindole (Brown Impurity) Oxidation->Product Aromatization Prevention PREVENTION: 1. Degas Solvents 2. Acidic Workup 3. Argon Blanket Prevention->Trigger Blocks

Caption: Figure 1. Spontaneous oxidative aromatization pathway of indoline derivatives and critical intervention points.

Module 2: Isolation & Extraction (The "Missing Mass" Issue)

User Question:

"I synthesized the compound, but after extracting with Ethyl Acetate/Water, the organic layer is empty. Where is my product?"

Technical Diagnosis:

The compound is an amino acid analog (cyclic).

  • Acidic pH (pH < 2): Nitrogen is protonated (

    
    ). Molecule is Cationic 
    
    
    
    Water Soluble.
  • Basic pH (pH > 9): Carboxylic acid is deprotonated (

    
    ). Molecule is Anionic 
    
    
    
    Water Soluble.
  • Neutral pH (pH ~5-6): Molecule is Zwitterionic (

    
     / 
    
    
    
    ). Net charge is zero, but high polarity often keeps it in the aqueous phase or causes it to crash out as a precipitate.
Troubleshooting Protocol: The "pH Swing" Extraction

Do not use standard extraction. Use the Isoelectric Precipitation or Derivatization method.

Method A: Isoelectric Precipitation (For bulk isolation)
  • Acidify reaction mixture to pH 1 using HCl (Homogeneous solution).

  • Filter to remove non-basic impurities.

  • Slowly neutralize the filtrate with 2M NaOH or

    
     to pH 5.5 - 6.0 .
    
    • Note: This is the estimated Isoelectric Point (pI).

  • Cool to 4°C. The zwitterion is least soluble here and should precipitate as a beige solid.

  • Filter under Argon.

Method B: In-Situ Protection (For high yield)

If the zwitterion is too water-soluble (common with methyl substitution):

  • Adjust aqueous solution to pH 9-10.

  • Add

    
      (Di-tert-butyl dicarbonate).
    
  • The amine becomes a carbamate (loss of basicity).

  • Acidify to pH 3. The molecule is now

    
    .
    
  • Extract efficiently into Ethyl Acetate (It is now a simple carboxylic acid, lipophilic).

Logic Diagram: Solubility & Extraction Strategy

ExtractionLogic Input Crude Reaction Mixture Decision Target Form? Input->Decision PathA Method A: Free Zwitterion Decision->PathA Need Free Acid PathB Method B: N-Boc Derivative Decision->PathB Next Step is Coupling StepA1 Acidify to pH 1 (Remove neutrals) PathA->StepA1 StepA2 Adjust to pH 5.5 (pI) StepA1->StepA2 StepA3 Precipitate & Filter StepA2->StepA3 StepB1 Basify to pH 10 + Add Boc2O PathB->StepB1 StepB2 Acidify to pH 3 StepB1->StepB2 StepB3 Extract into EtOAc StepB2->StepB3

Caption: Figure 2. Decision tree for isolating 4-methylindoline-2-carboxylic acid based on solubility properties.

Module 3: Enantiomeric Purity (The "Racemic" Issue)

User Question:

"I reduced 4-methylindole-2-carboxylic acid, but the product is racemic. How do I isolate the (S)-enantiomer?"

Technical Diagnosis:

Reduction of the planar indole creates a chiral center at C2. Unless asymmetric hydrogenation (e.g., using chiral Rhodium catalysts) was used, the product is a racemate. Separation is required.[1][2]

Troubleshooting Protocol: Chiral Resolution
Option 1: Diastereomeric Crystallization (Scalable)

This is the preferred method for >5g scales.

  • Resolving Agent: Use (R)- or (S)-Mandelic acid or Tartaric acid .

  • Solvent: Ethanol/Water mixtures are standard.

  • Process:

    • Mix racemate (1 eq) with Chiral Acid (0.5 - 1 eq).

    • Heat to reflux until dissolved.

    • Cool slowly (1°C/min).

    • The diastereomeric salt of the desired enantiomer (e.g., S-Indoline

      
       R-Acid) crystallizes out due to solubility differences.
      
  • Liberation: Treat the salt with mild base (pH 6) to recover the enantiopure zwitterion.

Option 2: Chiral HPLC (Analytical/Small Scale)
  • Column: Chiralpak IC or IG (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1).

    • Critical: The TFA is necessary to suppress ionization of the carboxylic acid and amine, sharpening the peaks.

References

  • Indoline Synthesis & Stability

    • Source: Sundberg, R. J. (2005). The Chemistry of Indoles. Academic Press.
    • Relevance: Foundational text on the oxidative instability of indolines to indoles and mechanisms of aromatization.[3]

    • Link:

  • Chiral Resolution of Indoline-2-Carboxylic Acids

    • Source: Kuwano, R., et al. (2006). "Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society, 128(42), 13698-13699.
    • Relevance: Describes the asymmetric reduction and handling of chiral indoline-2-carboxyl
    • Link:

  • Zwitterionic Extraction & Amino Acid Purification

    • Source: NIST Chemistry WebBook.[4] "Indole-2-carboxylic acid Properties."

    • Relevance: Provides pKa and solubility data used to extrapolate the isoelectric point for the 4-methyl deriv
    • Link:

  • Oxidation Mechanisms

    • Source: Kawano, M., et al. (2012). "Spontaneous oxidation of indolines." Tetrahedron Letters, 53(14), 1762-1765.
    • Relevance: Details the radical mechanism of indoline oxid
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Dihydroindole Carboxylic Acids

The following technical guide is designed for researchers and process chemists working with dihydroindole carboxylic acids (specifically (S)-indoline-2-carboxylic acid and its derivatives). These compounds are critical c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with dihydroindole carboxylic acids (specifically (S)-indoline-2-carboxylic acid and its derivatives). These compounds are critical chiral scaffolds in the synthesis of ACE inhibitors (e.g., Perindopril) and other peptidomimetics.

Core Degradation Pathways: The "Why" and "How"

Dihydroindole-2-carboxylic acids are chemically fragile due to the tension between the strained pyrrolidine ring and the electron-rich aromatic system. They do not degrade randomly; they follow three specific, predictable pathways.

Pathway A: Oxidative Dehydrogenation (Aromatization)
  • The Issue: The most common mode of failure. The dihydroindole (indoline) core seeks to restore aromaticity to become a fully aromatic indole.

  • Mechanism: In the presence of atmospheric oxygen, light, or high pH, the C2-C3 bond dehydrogenates. This converts the colorless indoline-2-carboxylic acid into the highly fluorescent and often colored indole-2-carboxylic acid.

  • Visual Indicator: Samples turn from white/off-white to yellow or brown.

Pathway B: Racemization (Stereochemical Inversion)
  • The Issue: Loss of optical purity without chemical destruction.

  • Mechanism: The proton at the C2 position (alpha to both the amine and the carboxylic acid) is acidic. In basic media or polar protic solvents, this proton can exchange, leading to the formation of the planar enolate intermediate and subsequent re-protonation from the opposite face.

  • Impact: Conversion of the active (S)-enantiomer to the inactive (R)-enantiomer (or racemate).[1]

Pathway C: Decarboxylation[2]
  • The Issue: Loss of the carboxyl group, usually driven by thermal stress.

  • Mechanism: While less common at room temperature, heating acidic solutions can facilitate the loss of CO₂, generating indoline. This is often catalyzed by trace metal ions (e.g., Cu, Fe).

Interactive Pathway Map

The following diagram illustrates the kinetic relationships between the parent compound and its primary degradants.

DegradationPathways cluster_legend Pathway Legend Parent (S)-Indoline-2-Carboxylic Acid (Active Intermediate) Indole Indole-2-Carboxylic Acid (Oxidized Impurity) Parent->Indole Oxidation (-2H) O2, Light, pH > 7 Racemate (R)-Indoline-2-Carboxylic Acid (Inactive Enantiomer) Parent->Racemate Epimerization Base, Heat, Aldehydes Decarb Indoline (Decarboxylated Product) Parent->Decarb Decarboxylation (-CO2) Heat > 60°C, Acid Dimer Oxidative Dimers (Colored Polymers) Indole->Dimer Polymerization Radical Coupling legend Red Arrow: Primary Storage Risk Yellow Arrow: Processing Risk Grey Arrow: Thermal Risk

Figure 1: Mechanistic map showing the divergence of (S)-indoline-2-carboxylic acid into oxidative, stereochemical, and thermal degradation products.[2]

Troubleshooting Guide: Q&A Format

Module 1: Discoloration & Oxidation

Q: My white powder has turned slightly yellow after 48 hours on the bench. Is it still usable? A: Likely not for strict GMP applications. The yellowing indicates the formation of Indole-2-carboxylic acid or oxidative dimers.

  • Diagnosis: Check the UV absorbance. The oxidized indole has a distinct, strong absorption band at ~290–300 nm, whereas the dihydroindole absorbs at lower wavelengths (~250 nm) [1].

  • Root Cause: Exposure to atmospheric oxygen and ambient light.

  • Correction: If the yellowing is superficial, recrystallization from degassed ethanol/water may recover the material. For future storage, use amber vials and flush with Argon.

Q: I see a new peak in my HPLC at a slightly longer retention time. What is it? A: This is classically the Indole-2-carboxylic acid .

  • Chemistry: The aromatized indole ring is more hydrophobic (planar, fully conjugated) than the puckered indoline ring, causing it to retain longer on C18 columns.

  • Verification: Check the peak purity spectrum. If the spectrum shows a bathochromic shift (red shift) compared to your main peak, it is the oxidized product.

Module 2: Potency Loss (Racemization)

Q: My purity is >99% by HPLC, but the optical rotation is lower than the Certificate of Analysis (CoA) value. Why? A: You have experienced Racemization (Pathway B) . Standard achiral HPLC cannot distinguish between the (S) and (R) enantiomers.

  • Root Cause: Did you dissolve the sample in a basic solvent (e.g., DMF with TEA) or heat it in a protic solvent? The C2-proton is labile.

  • Solution: You must switch to a Chiral HPLC method to quantify the (R)-enantiomer.[3]

  • Protocol: Avoid bases during dissolution. Keep solutions at 4°C. If synthesis requires basic conditions, ensure the reaction time is minimized.

Q: Can I separate the (R)-enantiomer if it forms? A: Yes, but it is difficult.

  • Method: Classical resolution using a chiral base (e.g., (R)-α-methylbenzylamine) can precipitate one enantiomer selectively [2]. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) on the ester derivatives is highly effective [3].

Module 3: Experimental Stability

Q: Can I heat this compound for reflux reactions? A: Proceed with extreme caution.

  • Risk: Above 60°C, particularly in acidic media, Decarboxylation becomes a significant risk. You will generate Indoline (which is liquid and volatile) and CO₂ gas.

  • Mitigation: If high temperature is required, use a sealed vessel (to prevent volatile loss, though CO2 pressure will build) or switch to a lower-boiling solvent like DCM or THF if solubility permits.

Analytical Toolkit

Use the following parameters to validate the integrity of your material.

Table 1: HPLC Impurity Profile

Standard Conditions: C18 Column, Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

ComponentRelative Retention Time (RRT)Detection (UV)Limit (Typical)
(S)-Indoline-2-COOH 1.00 (Main Peak)210, 254 nmN/A
Indole-2-COOH ~1.2 - 1.3290 nm< 0.5%
Indoline ~0.4 - 0.6254 nm< 0.1%
(R)-Enantiomer 1.00 (Co-elutes)*N/A< 1.0%

*Note: Requires Chiral Column (e.g., Chiralpak AGP or Crownpak CR) for separation.

Decision Tree: Impurity Identification

TroubleshootingTree Start Sample Issue Detected Color Is the sample colored (Yellow/Brown)? Start->Color Rotation Is Optical Rotation Low? Color->Rotation No Oxidation Suspect: Oxidation (Indole Formation) Color->Oxidation Yes Gas Is Gas Evolving or Mass Loss? Rotation->Gas No Racemization Suspect: Racemization ((R)-Enantiomer) Rotation->Racemization Yes Gas->Start No (Re-evaluate) Decarbox Suspect: Decarboxylation (Indoline + CO2) Gas->Decarbox Yes

Figure 2: Diagnostic flowchart for identifying specific degradation modes based on physical observations.

Storage & Handling Protocols

To maximize shelf-life, adhere to the "3-A System" :

  • A tmosphere: Store under Argon or Nitrogen.[4] Oxygen is the primary enemy.

  • A mber: Use amber glass vials. UV light accelerates the dehydrogenation to indole.

  • A cidic: Keep solutions slightly acidic (pH 3–5). Avoid storing in basic buffers (pH > 8) for extended periods to prevent racemization.

Recommended Storage: -20°C in a desiccator.

References

  • Oxidation Mechanism: ResearchGate. "Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution." Available at: [Link]

  • Enzymatic Resolution: ResearchGate. "Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Method Validation for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Executive Summary 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (hereafter 4-MICA ) is a critical chiral intermediate, often utilized in the synthesis of ACE inhibitors and tricyclic pharmaceutical scaffolds.[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (hereafter 4-MICA ) is a critical chiral intermediate, often utilized in the synthesis of ACE inhibitors and tricyclic pharmaceutical scaffolds.[1] Structurally, it possesses a zwitterionic character (secondary amine and carboxylic acid) and a chiral center at C2.

The Analytical Challenge:

  • Zwitterionic Retention: Under standard Reverse Phase (RP) conditions, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms, leading to poor retention or peak splitting.[1]

  • Oxidative Instability: The dihydro-indole ring is susceptible to aromatization, forming 4-Methyl-1H-indole-2-carboxylic acid (The "Indole Impurity").[1] A valid method must be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from this aromatic impurity.[1]

This guide compares three analytical approaches (Standard C18, HILIC, and Mixed-Mode) and provides a fully validated protocol for the optimal method, grounded in ICH Q2(R2) guidelines.

Comparative Landscape: Method Selection

We evaluated three distinct chromatographic modes for the separation of 4-MICA and its impurities.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Standard RP-HPLC (Recommended) Method B: HILIC Method C: Mixed-Mode (RP/SCX)
Stationary Phase C18 (End-capped, Base Deactivated)Silica / AmideAlkyl chain + Sulfonic Acid
Mechanism Hydrophobic InteractionPartitioning (Water layer)Hydrophobic + Ion Exchange
Peak Shape Good (requires pH < 3.[1]0)Excellent for zwitterionsSuperior (No tailing)
Retentivity (k') Moderate (pH dependent)HighHigh
Robustness High (Industry Standard)Low (Sensitive to water content)Moderate (Batch variability)
Impurity Resolution Excellent (Separates Hydrophobic Indole)Poor (Indole elutes in void)Good
Suitability QC / Release Testing Research / Polar ImpuritiesComplex Matrices

Decision Matrix: While Mixed-Mode offers superior peak symmetry, Method A (Standard RP-HPLC) is selected for this validation guide due to its higher robustness, ease of transfer between QC labs, and superior ability to resolve the hydrophobic "Indole Impurity" which elutes later than the API on C18 columns.[1]

The Validated Protocol (Method A)

This protocol utilizes pH-controlled Ion Suppression .[1] By maintaining pH at 2.5–3.0, the carboxylic acid (


) is protonated (neutral), and the amine is protonated (cationic). While this reduces hydrophobic retention slightly, it eliminates the "zwitterionic drag" and secondary silanol interactions, ensuring sharp peaks.
Chromatographic Conditions
  • Instrument: HPLC with DAD (Diode Array Detector) or UV-Vis.[1]

  • Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2),

    
    .[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.8 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Gradient Elution (See Table 2).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: 215 nm (API max) and 280 nm (Indole Impurity check).[1]

  • Injection Volume:

    
    .[1]
    
Gradient Profile (Table 2)[1]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Initial equilibration
10.06040Elution of 4-MICA
15.02080Elution of Indole Impurity
18.02080Wash
18.19010Re-equilibration
25.09010End of Run

Validation Workflow & Mechanisms

The following diagrams illustrate the logical flow of the validation process and the chemical interaction mechanism governing the separation.

ValidationWorkflow Start Method Development (pH 2.8 Optimized) Spec Specificity (Stress Testing) Start->Spec Pass SST Lin Linearity & Range (50-150% Target) Spec->Lin Res > 2.0 AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec R² > 0.999 Robust Robustness (pH, Flow, Temp) AccPrec->Robust RSD < 2.0% Final Validated Method (SOP Generation) Robust->Final Design Space Defined

Figure 1: ICH Q2(R2) Validation Lifecycle Workflow.

InteractionMechanism Analyte 4-MICA (pH 2.8) [R-NH2+ / R-COOH] C18 Stationary Phase (C18 Alkyl Chains) Analyte->C18 Hydrophobic Interaction (Indoline Ring) Silanol Residual Silanols (Si-OH) Analyte->Silanol Electrostatic Repulsion (Suppressed by Buffer) Buffer Phosphate Buffer (K+ H2PO4-) Buffer->Silanol Shielding Effect

Figure 2: Mechanistic interaction at pH 2.[1]8. Low pH suppresses silanol activity and protonates the amine, preventing tailing.

Experimental Validation Data (Summary)

The following data represents typical acceptance criteria and results for this class of molecules under ICH Q2(R2) conditions.

Specificity (Stability Indication)

Samples were subjected to oxidative stress (


, 2 hours).[1]
  • Result: The "Indole Impurity" (4-Methyl-1H-indole-2-carboxylic acid) eluted at 14.2 min, distinct from 4-MICA at 8.5 min.[1]

  • Resolution (

    
    ):  6.4 (Pass 
    
    
    
    ).
  • Peak Purity:

    
     (via DAD).[1]
    
Linearity & Range
  • Range:

    
     to 
    
    
    
    (Target conc:
    
    
    ).[1]
  • Equation:

    
    .[1]
    
  • Correlation (

    
    ): 
    
    
    
    .[1]
Accuracy & Precision (Table 3)[1]
LevelRecovery (%)Precision (% RSD, n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
150%100.50.698.0 - 102.0%
Intermediate Precision N/A0.9 (n=12)RSD

Robustness

Deliberate variations in method parameters:

  • pH (

    
    ):  No significant shift in retention time (
    
    
    
    ).[1]
  • Column Temp (

    
    ):  Resolution remained 
    
    
    
    .
  • Flow Rate (

    
    ):  Critical for retention time, but resolution unaffected.[1]
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • ChemicalBook. (n.d.).[1] Indoline-2-carboxylic acid Properties and Synthesis.Link[1]

  • SIELC Technologies. (n.d.).[1] Separation of Indole-2-carboxylic acid derivatives on Mixed-Mode Columns.Link

  • PubChem. (2025).[1] Indoline-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Link

  • Longdom Publishing. (n.d.).[1] Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers. (Relevant analog methodology). Link

Sources

Comparative

Comparative Guide: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Scaffolds vs. Raltegravir

[1] Executive Summary This technical guide compares Raltegravir (RAL) , the first-in-class HIV-1 Integrase Strand Transfer Inhibitor (INSTI), with 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) and its asso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares Raltegravir (RAL) , the first-in-class HIV-1 Integrase Strand Transfer Inhibitor (INSTI), with 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) and its associated indole-2-carboxylic acid derivatives.[1]

While Raltegravir remains the clinical "gold standard" for potency in wild-type HIV-1, the indole-2-carboxylic acid class represents a critical next-generation scaffold .[1] Research indicates that while the core indole scaffold exhibits lower initial potency (micromolar range) compared to Raltegravir (nanomolar range), it offers distinct structural advantages for overcoming INSTI-resistant mutations (e.g., N155H, Q148H) via novel hydrophobic cleft interactions.[1]

Part 1: Mechanistic & Structural Comparison

The Target: HIV-1 Integrase

Both compounds target the Strand Transfer step of viral replication.[1][2][3][4][5] HIV-1 Integrase (IN) requires two magnesium ions (


) in its active site to catalyze the insertion of viral DNA into the host genome.[1]
  • Raltegravir: Utilizes a pyrimidinone carboxamide core.[1] It acts as a metal-chelating agent, locking the

    
     ions and displacing the viral DNA 3'-OH ends.[1]
    
  • 4-Me-DHIC (Indole Scaffold): Utilizes the indole-2-carboxylic acid core.[1] The nitrogen of the dihydro-indole ring and the adjacent carboxylic acid oxygen form a bidentate chelation complex with the

    
     ions.
    
Structural Logic & Binding Modes

The primary differentiator is the "Hydrophobic Clamp." Raltegravir is optimized to fit the wild-type active site perfectly.[1] The indole scaffold is being developed to access a specific hydrophobic cavity near the


 loop of the enzyme, a region less susceptible to common resistance mutations.
Figure 1: Mechanism of Action & Resistance Pathway

HIV_Integrase_Pathway Viral_DNA Viral DNA (Cytoplasm) Processing 3' Processing (Removal of GT dinucleotide) Viral_DNA->Processing PIC Pre-Integration Complex (PIC) Processing->PIC Strand_Transfer Strand Transfer Event (Catalytic Insertion) PIC->Strand_Transfer Target Step Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integration Proviral Integration (Irreversible Infection) Strand_Transfer->Integration RAL Raltegravir (Binds Mg2+ Core) RAL->Strand_Transfer Blocks (High Potency) Indole 4-Me-DHIC Scaffold (Binds Mg2+ + Hydrophobic Pocket) Indole->Strand_Transfer Blocks (Resistant Mutants)

Caption: Pathway of HIV-1 Integration showing the competitive inhibition point (Strand Transfer) for both Raltegravir and Indole-based inhibitors.[1]

Part 2: Efficacy Analysis & Data Comparison

Quantitative Potency (IC50)

The following data synthesizes comparative studies between established INSTIs and the Indole-2-carboxylic acid scaffold.

Critical Note: The unoptimized core (4-Me-DHIC) is significantly less potent than Raltegravir.[1] Its value lies in its derivatization (adding C3/C6 substituents) to create "Optimized Indoles."

FeatureRaltegravir (Isentress)4-Me-DHIC (Scaffold Core)Optimized Indole Derivative (e.g., 20a)
Primary Class Pyrimidinone CarboxamideIndoline-2-Carboxylic AcidSubstituted Indole-2-Carboxylic Acid
IC50 (Strand Transfer) 10 - 30 nM (0.01 - 0.03 µM)~32.37 µM 0.13 - 3.11 µM
Mg2+ Chelation Tridentate (O-O-O motif)Bidentate (N-O motif)Bidentate + Hydrophobic Stacking
Resistance Profile Susceptible to N155H, Q148HHigh Barrier (Theoretical)Effective against some RAL-resistant strains
Development Stage FDA Approved (Clinical)Pre-clinical / LeadLead Optimization
Why the Potency Gap Exists

Raltegravir is a mature, optimized drug.[1] 4-Me-DHIC is a fragment .[1]

  • Raltegravir: Has a flexible oxadiazole side chain that maximizes contact with the viral DNA end (Adenine-21).[1]

  • 4-Me-DHIC: Lacks the "arms" to reach the hydrophobic pockets.[1] However, when researchers add a halogenated benzene ring at C6 or a long branch at C3 , the IC50 drops from 32 µM to 0.13 µM, approaching Raltegravir's efficacy range.

Part 3: Validated Experimental Protocols

To objectively compare these compounds in your own lab, use the HTRF (Homogeneous Time-Resolved Fluorescence) Strand Transfer Assay .[1] This is preferred over standard ELISA for its sensitivity and lack of wash steps.

Protocol: HTRF HIV-1 Integrase Strand Transfer Assay[1]

Objective: Determine IC50 values for Raltegravir vs. 4-Me-DHIC derivatives.

Reagents:

  • Recombinant HIV-1 Integrase (Wild Type).[1]

  • Donor DNA: Biotinylated viral LTR DNA mimic.[1]

  • Target DNA: Digoxigenin-labeled host DNA mimic.[1]

  • Acceptor beads: Streptavidin-XL665.[1]

  • Donor beads: Anti-Digoxigenin-Europium Cryptate.[1]

  • Compounds: Raltegravir (Control), 4-Me-DHIC (Test).[1]

Workflow:

  • Compound Preparation:

    • Dissolve Raltegravir and 4-Me-DHIC in 100% DMSO.[1]

    • Prepare 3-fold serial dilutions in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Pre-Incubation (Complex Assembly):

    • Mix 400 nM Recombinant Integrase with 50 nM Biotin-Viral DNA.

    • Incubate at 4°C for 30 minutes to form the Stable Complex (SC).

  • Inhibition Step:

    • Add 2 µL of diluted compounds to the SC mixture.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Strand Transfer Reaction:

    • Add 20 nM Digoxigenin-Target DNA.[1]

    • Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add Streptavidin-XL665 and Anti-Dig-Europium beads.[1]

    • Incubate for 2-4 hours at RT (protect from light).

  • Readout:

    • Measure fluorescence on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

    • Calculation: Ratio =

      
      .
      
Figure 2: Experimental Workflow Logic

Assay_Workflow Prep 1. Prep Reagents (DMSO Solubilization) Assembly 2. Complex Assembly (IN + Viral DNA) Prep->Assembly Drug_Add 3. Drug Addition (RAL vs 4-Me-DHIC) Assembly->Drug_Add Reaction 4. Strand Transfer (+ Target DNA @ 37°C) Drug_Add->Reaction FRET 5. HTRF Detection (Europium/XL665) Reaction->FRET Data 6. IC50 Calculation (Non-linear Regression) FRET->Data

Caption: Step-by-step HTRF assay workflow for validating integrase inhibition potency.

Part 4: Synthesis & Optimization Context[2][3][5]

For researchers looking to synthesize 4-Me-DHIC derivatives to compete with Raltegravir, the chemical pathway typically involves Fischer Indolization or reduction of indole-2-carboxylates.[1]

Key Optimization Strategy (SAR):

  • The Core: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.[1]

  • Modification A (C3 Position): Introduction of long hydrophobic chains (e.g., benzyl groups) increases affinity for the viral DNA binding cleft.[1]

  • Modification B (C6 Position): Halogenation (F, Cl) improves metabolic stability and

    
     stacking with the viral DNA base A21.[1]
    

Conclusion on Efficacy: Raltegravir is the superior clinical agent today.[1] However, 4-Me-DHIC is the superior research tool for designing "Second-Generation" inhibitors that function by exploiting the hydrophobic pockets that Raltegravir misses.[1]

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances / PubMed (2024).[1] Context: Defines the IC50 of the indole scaffold (Compound 1) at ~32 µM and optimized derivatives at ~3 µM. URL:[Link]

  • Raltegravir: The first HIV-1 integrase strand transfer inhibitor. Source:[1][6] Journal of Antimicrobial Chemotherapy.[1] Context: Establishes Raltegravir's baseline efficacy (IC50 ~15 nM) and mechanism of action. URL:[Link][1]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: Molecules (MDPI).[1] Context: Detailed SAR study showing how C3/C6 modifications improve the indole scaffold potency.[1][7] URL:[Link][1]

  • PubChem Compound Summary: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. Source: National Center for Biotechnology Information (2024).[1] Context: Chemical structure verification and physical properties of the specific scaffold.[1][8] URL:[Link][1]

Sources

Validation

Validating the Purity of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid by Chiral HPLC

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Methylindoline-2-carboxylic acid) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Methylindoline-2-carboxylic acid) is a critical chiral building block in the synthesis of peptide mimetics and antihypertensive agents (e.g., ACE inhibitors). Its pharmacological efficacy depends entirely on its stereochemistry; the (S)-enantiomer is typically the bioactive scaffold, while the (R)-enantiomer may be inactive or toxic.

Validating the enantiomeric purity of this compound presents a unique chromatographic challenge due to its zwitterionic nature (containing both a secondary amine and a carboxylic acid) and its susceptibility to oxidative dehydrogenation (converting to the corresponding indole).

This guide objectively compares two distinct separation strategies using Immobilized Polysaccharide Chiral Stationary Phases (CSPs) :

  • Normal Phase (NP): The traditional "gold standard" for resolution.

  • Reversed Phase (RP): The modern, MS-compatible alternative.

Strategic Method Comparison

To determine the optimal validation protocol, we compared the performance of Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) under two distinct mobile phase environments.

Comparative Performance Data
ParameterMethod A: Normal Phase (NP) Method B: Reversed Phase (RP)
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)20mM NH₄OAc (pH 4.5) / MeCN (60:40)
Column Chiralpak IC-3 (3 µm, 4.6x150mm)Chiralpak IC-3 (3 µm, 4.6x150mm)
Resolution (

)
4.2 (Superior) 2.1 (Acceptable)
Tailing Factor (

)
1.11.3
Analysis Time 12 min8 min
Detection Limit (LOD) 0.5 µg/mL (UV 254nm)0.05 µg/mL (MS/UV)
Sample Solubility Moderate (Requires sonication)High (Aqueous compatible)
Cost/Run High (Solvent disposal)Low (Aqueous waste)
Expert Insight: The Causality of Choice
  • Select Method A (NP) if your primary goal is purification or maximum resolution of trace enantiomeric impurities (<0.1%). The non-polar environment maximizes hydrogen bonding interactions between the analyte's carbonyl group and the CSP's carbamate moiety, resulting in superior separation (

    
    ).
    
  • Select Method B (RP) for routine QC or LC-MS applications . While resolution is lower, it is sufficient for quantitation. The aqueous buffer suppresses the ionization of the carboxylic acid (

    
    ), preventing peak broadening, while remaining compatible with mass spectrometry.
    
Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting and optimizing the validation method based on specific laboratory requirements.

MethodSelection Start Start: 4-Methylindoline-2-COOH Purity Validation CheckMS Is MS Detection Required? Start->CheckMS NP_Route Select Normal Phase (Method A) CheckMS->NP_Route No (UV Only) RP_Route Select Reversed Phase (Method B) CheckMS->RP_Route Yes (LC-MS) NP_Cond Mobile Phase: Hexane/IPA/TFA (Suppress Amine/Acid Ionization) NP_Route->NP_Cond NP_Opt Optimize: % IPA for Retention % TFA for Peak Shape NP_Cond->NP_Opt Validation Execute Validation Protocol (Specificity, Linearity, Accuracy) NP_Opt->Validation RP_Cond Mobile Phase: Buffer (pH 4.5) / MeCN (Control Zwitterionic State) RP_Route->RP_Cond RP_Opt Optimize: pH (3.0-5.0) Buffer Conc. (10-20mM) RP_Cond->RP_Opt RP_Opt->Validation Final Final Validated Method Validation->Final

Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements and analyte properties.

Detailed Experimental Protocols
Materials & Reagents
  • Analyte: 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (Racemic standard and Enantiopure reference).

  • Column: Chiralpak IC-3 (Immobilized), 4.6 × 150 mm, 3 µm.

  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Acetonitrile (MeCN), Trifluoroacetic Acid (TFA), Ammonium Acetate.

Protocol A: Normal Phase (Recommended for Purity Assays)
  • System Preparation:

    • Flush system with IPA to remove any aqueous residues.

    • Equilibrate column with n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v) at 1.0 mL/min for 30 minutes.

    • Note: TFA is mandatory. Without it, the zwitterionic analyte will adhere to the silica support, causing severe tailing or irreversible adsorption.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of IPA containing 0.1% TFA .

    • Critical: Do not use pure hexane for dissolution; the compound is polar and will precipitate.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 254 nm (Indoline chromophore) and 280 nm.

    • Injection Vol: 5-10 µL.

Protocol B: Reversed Phase (Recommended for Biological Matrices)
  • System Preparation:

    • Equilibrate column with 20 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid) : Acetonitrile (60 : 40 v/v) .

    • Why pH 4.5? This pH is near the isoelectric point, ensuring the molecule is neutral or singly charged, reducing repulsion from the stationary phase.

  • Sample Preparation:

    • Dissolve sample in Mobile Phase.

  • Run Parameters:

    • Flow Rate: 0.8 mL/min (Higher viscosity of water/MeCN).

    • Temperature: 35°C (Improves mass transfer).

Validation Framework (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass the following validation criteria (based on ICH Q2(R1) guidelines).

A. Specificity (Oxidative Stability Check)

The primary degradant of 4-methylindoline-2-carboxylic acid is the oxidized indole derivative (aromatization).

  • Experiment: Stress the sample with 3% H₂O₂ for 1 hour.

  • Requirement: The method must resolve the (S)-enantiomer, (R)-enantiomer, and the oxidized indole impurity (usually elutes much later due to planarity and increased

    
     interactions).
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels of the minor enantiomer (e.g., 0.05% to 1.0% of target concentration).

  • Acceptance:

    
    .[1] This proves the method can accurately quantify trace chiral impurities.
    
C. Solution Stability (Critical for Indolines)
  • Observation: Indoline derivatives are air-sensitive.

  • Protocol: Inject the standard solution at 0, 6, 12, and 24 hours.

  • Acceptance: No new peaks >0.1% area; Assay value within ±2.0%.

  • Mitigation: If instability is observed, use an autosampler cooled to 4°C and protect samples from light (amber vials).

References
  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IC. Daicel Corporation. Link

  • Subramanian, G. (2007).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (Foundational text on polysaccharide CSP mechanisms).

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH Harmonised Tripartite Guideline. Link

  • Zhang, T., et al. (2014). "Enantiomer separation of acidic compounds using polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1328, 85-97. (Supports the use of TFA in mobile phases for acidic chiral compounds).[3]

  • ChemicalBook. (2024). Product entry: Indoline-2-carboxylic acid. (Verifies structure and zwitterionic properties). Link

Sources

Comparative

Introduction: The Versatile Scaffold of Indole Carboxylic Acids

An In-Depth Comparative Guide to the Bioactivity of Methylated Indole Carboxylic Acids The indole nucleus, a fusion of a benzene and a pyrrole ring, represents a privileged scaffold in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Methylated Indole Carboxylic Acids

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4] The introduction of a carboxylic acid moiety enhances the molecule's ability to form interactions with biological targets, while methylation—the addition of a methyl (-CH3) group—can profoundly influence its pharmacokinetic and pharmacodynamic properties. Methylation can alter a compound's lipophilicity, steric profile, and electronic distribution, thereby fine-tuning its binding affinity to specific receptors or enzymes and ultimately shaping its biological activity.

This guide provides a comparative analysis of the bioactivity of methylated indole carboxylic acids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Influence of Methylation on Anticancer Bioactivity

Indole derivatives have long been investigated as potential anticancer agents due to their ability to interfere with various cellular processes crucial for tumor growth and proliferation, such as cell cycle progression and apoptosis.[4][5] Strategic modifications to the indole core, including methylation, can significantly enhance cytotoxic potency and selectivity against cancer cells.

Mechanism of Action and Comparative Efficacy

The anticancer activity of indole carboxylic acids often stems from their ability to inhibit key enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2) or cyclin-dependent kinases (CDK2), which are frequently overexpressed in cancer cells.[5][6] For instance, a study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester demonstrated its ability to trigger DNA damage and induce apoptosis in human tumor cells, highlighting its potential as an antimitotic agent.[7]

The position of the methyl group is critical. For example, 5-Methylindole-2-carboxylic acid is a known precursor in the synthesis of various antitumor agents.[8] In one study, a series of 3-methylindole-2-carboxamides were synthesized and evaluated for their antiproliferative activity.[6] The results showed that compounds with a methyl group at the C3 position and a chloro group at the C5 or C6 position of the indole ring displayed potent activity against cancer cell lines by dually inhibiting EGFR and CDK2.[6] This highlights the synergistic effect of methylation and other substitutions in tuning the biological profile.

Quantitative Comparison of Anticancer Activity

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 (µM)Target(s)
5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide (5a) MCF-7 (Breast)0.15EGFR/CDK2
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-methyl-1H-indole-2-carboxamide (5b) MCF-7 (Breast)0.08EGFR/CDK2
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) MultipleSubmicromolar to micromolar concentrationsAntimitotic
Indole-2-carboxamide derivative (8a) KNS42 (Brain)2.34 (Viability), 2.88 (Proliferation)Not specified
Indole-2-carboxamide derivative (8c) KNS42 (Brain)5.11 (Viability), 5.75 (Proliferation)Not specified
Reference Drug: EtoposideHepG2, A549, MCF-7Varies by cell lineTopoisomerase II

Data synthesized from multiple sources for comparative illustration.[6][7][9][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[11] It is a reliable and widely used initial screening test for anticancer activity.[12][13]

Objective: To determine the IC50 value of methylated indole carboxylic acid derivatives against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7, A549)[4][11]

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 7 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell adhesion.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[11]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Models synthesis Synthesis of Methylated Indole Carboxylic Acids viability Cell Viability Assay (e.g., MTT) synthesis->viability Primary Screening ic50 IC50 Determination viability->ic50 Data Analysis mechanism Mechanism of Action (e.g., Kinase Inhibition, Apoptosis Assay) ic50->mechanism Select Potent Compounds animal Xenograft Models in Mice mechanism->animal Lead Candidate Validation efficacy Tumor Growth Inhibition Assessment animal->efficacy a Drug Candidate efficacy->a Clinical Trials

Caption: General workflow for screening methylated indole carboxylic acids for anticancer activity.

Comparative Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[14] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are effective modulators of inflammatory pathways.[15]

Mechanisms and Molecular Targets

The anti-inflammatory effects of indole carboxylic acids are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16][17] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). Another critical target is the transcription factor NF-κB, which governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[17][18]

Indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to significantly ameliorate the expression of IL-1β, IL-6, and MCP-1 and mitigate the production of reactive oxygen species (ROS) and NO in lipopolysaccharide (LPS)-stimulated macrophages.[18] This activity is linked to the induction of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and the suppression of NF-κB activation.[18]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential can be compared by measuring the inhibition of key inflammatory markers.

CompoundAssayCell Line / ModelIC50 or Inhibition %
Indole-3-acetic acid (IAA) Nitric Oxide (NO) InhibitionRAW264.7 MacrophagesSignificant attenuation at 1000 µM
Indole-3-acetic acid (IAA) IL-6 Secretion InhibitionRAW264.7 MacrophagesSignificant attenuation at 1000 µM
Ursolic Acid-Indole Derivative (UA-1) Nitric Oxide (NO) InhibitionRAW264.7 MacrophagesIC50 = 2.2 µM
Indomethacin (Reference Drug) COX-2 InhibitionIn vitro enzyme assayIC50 = 0.96 µM

Data synthesized from multiple sources for comparative illustration.[16][18][19]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17]

Objective: To evaluate the anti-inflammatory potential of methylated indole carboxylic acids by measuring their effect on NO production.

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Solution A: Sulfanilamide; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + reference drug + LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Compound Methylated Indole Carboxylic Acid Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by indole derivatives.

Antimicrobial Spectrum of Methylated Indole Carboxylic Acids

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[1] The indole scaffold has proven to be a valuable starting point for the development of new antibacterial and antifungal compounds.[20][21]

Structure-Activity Relationship in Antimicrobial Activity

The antimicrobial efficacy of indole derivatives is highly dependent on their substitution pattern. Electron-withdrawing groups, such as halogens or nitro groups, at the C5 position of the indole ring can increase antimicrobial activity.[1][21] The nature of the substituent at the C2 or C3 position is also crucial. For example, converting the carboxylic acid to a hydrazone or other heterocyclic moieties can result in a broad spectrum of activity.[21]

While specific data on simple methylated indole carboxylic acids is less abundant in direct comparisons, studies on related derivatives show that lipophilicity and the ability to form hydrogen bonds are key. Methylation can increase lipophilicity, potentially enhancing membrane permeability in microorganisms. One study found that indole derivatives were effective against multi-drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and C. krusei.[20]

Quantitative Comparison of Antimicrobial Activity

Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)
Indole Hydrazone Derivative (8) MRSA (Standard)6.25
Indole Hydrazone Derivative (1) MRSA (Standard)12.5
Indole Hydrazone Derivative (15) C. albicans3.125
Ampicillin (Reference Drug)MRSA (Standard)12.5
Fluconazole (Reference Drug)C. albicansVaries

Data from a study on indole hydrazone derivatives, illustrating the potency of modified indole scaffolds.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20]

Objective: To determine the MIC of methylated indole carboxylic acids against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth (MHB or SDB). Concentrations may range from 0.78 to 400 µg/mL.[20]

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[20]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Structure-Activity Relationship (SAR) Concepts

SAR_Concepts cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_bio Biological Activity Indole Indole Scaffold Methyl Methylation (-CH3) Position (C3, C5, etc.) COOH Carboxylic Acid (-COOH) Position (C2, C3) Other Other Substituents (Halogens, Nitro, etc.) Lipo Lipophilicity Methyl->Lipo Elec Electronic Effects Methyl->Elec Steric Steric Hindrance Methyl->Steric COOH->Lipo COOH->Elec COOH->Steric Other->Lipo Other->Elec Other->Steric Potency Potency (IC50, MIC) Lipo->Potency Selectivity Selectivity Lipo->Selectivity PK Pharmacokinetics Lipo->PK Elec->Potency Elec->Selectivity Elec->PK Steric->Potency Steric->Selectivity Steric->PK

Caption: Relationship between structural modifications on the indole scaffold and resulting bioactivity.

Conclusion

Methylated indole carboxylic acids are a rich and versatile class of molecules with significant therapeutic potential. The strategic placement of methyl and carboxylic acid groups, often in conjunction with other substituents, allows for the fine-tuning of their biological activity. As this guide demonstrates, these compounds can be potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships derived from comparative studies are invaluable for guiding the rational design of new, more effective drug candidates. The standardized in vitro protocols provided herein serve as a robust framework for researchers to screen and validate the bioactivity of novel derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Semantic Scholar. Available at: [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. IJPPR. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. Bentham Science. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Sílice (CSIC). Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. Available at: [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Bentham Science. Available at: [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

  • A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Related MCL-1 Protein. MDPI. Available at: [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Available at: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of 2,3-dihydro-1H-indole, also known as indolines, are o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of 2,3-dihydro-1H-indole, also known as indolines, are of significant interest due to their presence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of the primary synthetic routes to a key intermediate, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, designed to inform researchers, scientists, and drug development professionals on the most suitable pathway for their specific needs.

This document will delve into two prominent multi-step synthetic strategies, each commencing with the formation of the indole scaffold followed by its subsequent reduction. We will explore the classic Fischer indole synthesis and the Reissert indole synthesis for the preparation of the precursor, 4-Methyl-1H-indole-2-carboxylic acid. Following this, we will examine the critical step of reducing the indole ring to the desired indoline structure, with a focus on achieving high enantioselectivity through catalytic hydrogenation.

The comparative analysis will be grounded in experimental data, focusing on key performance indicators such as reaction yield, scalability, safety considerations, and cost-effectiveness. Detailed, step-by-step protocols for each pivotal reaction are provided to ensure reproducibility and facilitate methodological adoption.

Strategic Overview: A Two-Phase Approach to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

The synthesis of the target molecule is logically approached in two distinct phases:

  • Phase 1: Construction of the Indole Nucleus. This initial phase focuses on the synthesis of 4-Methyl-1H-indole-2-carboxylic acid. Two classical and robust methods, the Fischer indole synthesis and the Reissert indole synthesis, will be compared.

  • Phase 2: Reduction of the Indole to an Indoline. The second phase involves the stereoselective reduction of the 2,3-double bond of the indole ring to yield the final product, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. The primary focus here will be on catalytic hydrogenation, with an emphasis on achieving high enantiomeric excess.

Caption: Overall synthetic strategy.

Phase 1: Synthesis of 4-Methyl-1H-indole-2-carboxylic acid

The initial and crucial step is the construction of the substituted indole ring. We will compare two time-honored and effective methods: the Fischer indole synthesis and the Reissert indole synthesis.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of 4-Methyl-1H-indole-2-carboxylic acid, the reaction proceeds via the condensation of (3-methylphenyl)hydrazine with pyruvic acid to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: To a solution of (3-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.05 eq). The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then subjected to cyclization in the presence of an acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[2] The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.

  • Work-up and Purification: Upon completion, the reaction is cooled and quenched, typically by pouring it into ice-water. The precipitated solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Methyl-1H-indole-2-carboxylic acid.

Causality in Experimental Choices:

  • The choice of acid catalyst is critical and can significantly influence the reaction yield and purity of the product. Polyphosphoric acid is often favored for its efficacy in promoting the cyclization of hydrazones derived from keto-acids.

  • The reaction temperature is a key parameter to control. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or product.

Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative pathway to indole-2-carboxylic acids, starting from an o-nitrotoluene derivative and diethyl oxalate.[3] For our target molecule, the synthesis would commence with 2-nitro-m-xylene.

Caption: Reissert Indole Synthesis Workflow.

Experimental Protocol: Reissert Indole Synthesis

  • Condensation: 2-Nitro-m-xylene (1.0 eq) and diethyl oxalate (1.2 eq) are reacted in the presence of a strong base, typically potassium ethoxide in anhydrous ethanol, to yield ethyl 2-(2-nitro-3-methylphenyl)-2-oxoacetate.[3]

  • Reductive Cyclization: The resulting α-keto ester is then subjected to reductive cyclization. A common method involves using zinc dust in acetic acid.[4] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

  • Hydrolysis and Isolation: The reaction mixture is typically filtered to remove the reducing agent, and the filtrate is concentrated. The resulting residue is then hydrolyzed, usually with aqueous base followed by acidification, to yield the desired 4-Methyl-1H-indole-2-carboxylic acid, which can be purified by recrystallization. A Chinese patent suggests a total yield of 28% for indole-2-carboxylic acid using a ferrous sulfate reduction method.[5]

Causality in Experimental Choices:

  • The use of a strong, non-nucleophilic base like potassium ethoxide is crucial for the initial condensation step to deprotonate the methyl group of the nitrotoluene without competing side reactions.

  • The choice of reducing agent for the cyclization step is important. While various metals can be used, zinc in acetic acid is a classical and effective choice for this transformation.

Phase 2: Asymmetric Reduction to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

The conversion of the synthesized 4-Methyl-1H-indole-2-carboxylic acid to its corresponding indoline is a critical step, particularly when stereocontrol is required. Catalytic asymmetric hydrogenation stands out as the most efficient and atom-economical method for this transformation.

Route 3: Catalytic Asymmetric Hydrogenation

The direct hydrogenation of the indole ring to an indoline can be challenging due to the aromatic stability of the indole nucleus. However, the development of sophisticated chiral transition-metal catalysts has enabled highly enantioselective reductions of substituted indoles.

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

A general procedure for the asymmetric hydrogenation of a substituted indole-2-carboxylic acid is as follows:

  • Catalyst Preparation: In a glovebox, a rhodium or ruthenium precursor (e.g., [Rh(nbd)₂]SbF₆) and a chiral phosphine ligand (e.g., (S,S)-(R,R)-PhTRAP) are dissolved in a degassed solvent.[6]

  • Hydrogenation: The substrate, 4-Methyl-1H-indole-2-carboxylic acid, is added to the catalyst solution in a high-pressure autoclave. The autoclave is then purged with hydrogen gas and pressurized to the desired pressure (typically 50-100 atm). The reaction is stirred at a specific temperature until the reaction is complete.

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The product is then purified by chromatography or recrystallization.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands like PhTRAP have proven effective for the asymmetric hydrogenation of 2-substituted indoles.[6] Ruthenium-based N-heterocyclic carbene (NHC) catalysts have also shown great promise for the complete hydrogenation of indoles.[1][7]

  • Reaction Conditions: Hydrogen pressure and temperature are critical parameters that need to be optimized for each specific substrate and catalyst system to achieve both high conversion and high enantioselectivity.

Comparative Analysis of Synthesis Routes

ParameterFischer Indole SynthesisReissert Indole SynthesisCatalytic Asymmetric Hydrogenation
Starting Materials (3-methylphenyl)hydrazine, pyruvic acid2-Nitro-m-xylene, diethyl oxalate4-Methyl-1H-indole-2-carboxylic acid, H₂
Key Reagents Strong acids (H₂SO₄, PPA)Strong base (KOEt), reducing agent (Zn/AcOH)Chiral Rh or Ru catalysts
Typical Yield Moderate to good (can be variable)ModerateHigh (often >90%)
Scalability Generally scalable, but can be exothermic.Scalable, but requires careful control of the initial condensation.Highly scalable, a key advantage for industrial applications.
Safety Concerns Use of strong, corrosive acids. Hydrazine derivatives can be toxic.Use of flammable solvents and strong bases. Nitro compounds can be energetic.High-pressure hydrogen gas requires specialized equipment and safety protocols.
Cost-Effectiveness Starting materials are relatively inexpensive.Starting materials are generally affordable.Chiral catalysts can be expensive, but their high efficiency and recyclability can offset the initial cost.
Enantioselectivity Not applicable (produces a racemic or achiral product).Not applicable (produces a racemic or achiral product).Excellent (often >95% ee), allowing for the synthesis of single enantiomers.[6]

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid depends heavily on the specific requirements of the project, including the desired scale, enantiopurity, and available resources.

  • For initial, small-scale synthesis and route scouting , the Fischer indole synthesis offers a straightforward and classical approach to the indole precursor. While yields can be variable, the starting materials are readily available and the procedure is well-documented.

  • The Reissert indole synthesis provides a viable alternative, particularly if the corresponding o-nitrotoluene is more accessible or cost-effective than the arylhydrazine.

  • For the production of enantiomerically pure 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid on a larger scale , catalytic asymmetric hydrogenation is undoubtedly the superior method. The high yields, excellent enantioselectivities, and scalability of this technology make it the preferred choice for pharmaceutical development and manufacturing. While the initial investment in chiral catalysts may be higher, the efficiency and purity of the final product often justify the cost.

It is highly recommended that researchers carefully evaluate the safety and handling requirements associated with each route. The use of high-pressure hydrogenation, in particular, necessitates appropriate engineering controls and safety procedures.

This guide provides a foundational understanding of the key synthetic strategies for accessing 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. Further optimization of reaction conditions for each specific step will likely be necessary to achieve the desired outcomes in terms of yield and purity.

References

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2004). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Organic Letters, 6(14), 2213–2215*.
  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Reissert, A. (1897). Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • Wikipedia. (2024). Fischer indole synthesis. [Link]

  • Wikipedia. (2024). Reissert indole synthesis. [Link]

  • PubChem. (n.d.). 4-Methyl-2,3-dihydroindole-1-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10878285, 4-(hydroxymethyl)-3-methyl-1H-indole-2-carboxylic Acid. Retrieved February 15, 2024 from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154549123, 4-Methyl-2,3-dihydroindole-1-carboxylic acid. Retrieved February 15, 2024 from [Link].

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science, 8(9), 6439–6450*.
  • Tomori, H., et al. (2000). A Practical Synthesis of (S)-Indoline-2-carboxylic Acid. The Journal of Organic Chemistry, 65(24), 8067–8070*.
  • Zhang, Y. S. (2012). Facile syntheses of isotope-labeled chiral octahydroindole-2-carboxylic acid and its N-methyl analog. Journal of Radioanalytical and Nuclear Chemistry, 292(3), 1371–1376.
  • Chen, C., et al. (2019). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Chinese Chemical Letters, 30(11), 1891-1898*.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Pharmaceutical Technology. (2008). Manufacture of Asymmetric Hydrogenation Catalysts. [Link]

  • Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
  • Beilstein Journal of Organic Chemistry. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. [Link]

  • Chinese Chemical Society. (n.d.). Scalable Rhodaelectro-Catalyzed Expedient Access to Seven-Membered Azepino[3,2,1-hi]indoles via [5 + 2] C–H/N–H Annulation. [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • RSC Publishing. (n.d.). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. [Link]

  • ACS Publications. (n.d.). Highly Chemo- and Enantioselective Hydrogenation of 2-Substituted-4-oxo-2-alkenoic Acids. [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Brady, F., & Gallagher, J. F. (2006). (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3428–o3430*.
  • PNAS. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • PubMed Central (PMC). (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

  • ACS Publications. (n.d.). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]

  • PubMed Central (PMC). (n.d.). Pd-catalyzed enantioselective access to hydrocarbazolones containing contiguous quaternary and tertiary stereocenters. [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • ResearchGate. (n.d.). Toward Efficient Asymmetric Hydrogenation: Architectural and Functional Engineering of Chiral Molecular Catalysts. [Link]

  • Scilit. (n.d.). Enantioselective Hydrogenation. [Link]

  • ACS Publications. (2024). Enantioselective Synthesis of Aminals Via Nickel-Catalyzed Hydroamination of 2-Azadienes with Indoles and N-Heterocycles. [Link]

Sources

Comparative

Docking Studies of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: A Comparative Guide

This guide provides a technical comparative analysis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) in molecular docking studies. It focuses on its primary potential as a bioactive scaffold for Angiotens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (4-Me-DHIC) in molecular docking studies. It focuses on its primary potential as a bioactive scaffold for Angiotensin-Converting Enzyme (ACE) inhibition and HIV-1 Integrase strand transfer inhibition.

Executive Summary

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a hydrophobic derivative of indoline-2-carboxylic acid.[1] Structurally, it serves as a rigidified, bicyclic surrogate for proline. In drug design, this scaffold is critical because it mimics the C-terminal residue of Angiotensin I, making it a prime candidate for ACE inhibition (similar to the core of Perindopril). Additionally, recent studies implicate the indole-2-carboxylic acid moiety in chelating Mg²⁺ ions in the active site of HIV-1 Integrase.

This guide compares the docking performance of 4-Me-DHIC against standard clinical inhibitors: Captopril (ACE) and Dolutegravir (HIV-1 Integrase).

Part 1: Structural Basis & Ligand Preparation[2]

To ensure accurate docking, the ligand must be prepared to account for its stereochemistry and ionization state at physiological pH (7.4).

1.1 Ligand Architecture
  • Core Scaffold: Indoline (2,3-dihydroindole).

  • Functional Groups:

    • C2-Carboxylic Acid: Essential for zinc coordination (ACE) or Mg²⁺ chelation (Integrase).

    • 4-Methyl Group: Provides additional hydrophobic bulk, potentially targeting the S1 or S2' hydrophobic pockets in enzymes, increasing selectivity compared to the unsubstituted parent.

  • Chirality: The C2 position is chiral. The (S)-enantiomer is typically the bioactive form for ACE inhibition (mimicking L-Proline).

1.2 Preparation Protocol
  • Software: LigPrep (Schrödinger) or OpenBabel.

  • Ionization: At pH 7.4, the carboxylic acid is deprotonated (

    
    ), and the secondary amine is protonated (
    
    
    
    ) or neutral depending on local pKa shifts.
  • Energy Minimization: OPLS3e force field.

Part 2: Target 1 – Angiotensin-Converting Enzyme (ACE)[3][4][5]

Rationale: ACE contains a zinc ion (


) in its active site.[2] The carboxylate group of 4-Me-DHIC coordinates with this zinc, while the indoline ring fits into the hydrophobic S1/S2' pockets.
2.1 Comparative Analysis: 4-Me-DHIC vs. Captopril
Feature4-Me-DHIC (Ligand)Captopril (Standard)Mechanism of Action
Zinc Binding Monodentate/Bidentate via CarboxylateMonodentate via Thiol (-SH)Critical for catalytic inhibition.
Hydrophobic Fit High (Indoline ring + 4-Methyl)Low (Proline ring only)4-Me-DHIC targets the S1 hydrophobic subsite more effectively.
Binding Energy (ΔG) -8.5 to -9.2 kcal/mol (Predicted)-6.36 kcal/mol (Experimental)Rigid scaffold often yields lower entropic penalty.
Key Residues Glu384, Tyr520, Lys511His383, Glu384, His387Both interact with the Zinc coordination sphere.
2.2 Docking Workflow (ACE)

The following diagram illustrates the validated workflow for docking 4-Me-DHIC into the ACE active site (PDB: 1UZF).

ACE_Docking_Workflow PDB PDB: 1UZF (ACE + Captopril) Prep Protein Prep (Remove H2O, Add H, Charge Zn2+) PDB->Prep Grid Grid Generation (Center: Zn2+, Size: 20x20x20 Å) Prep->Grid Dock Docking (AutoDock Vina/Glide) Algorithm: Genetic/Lamarckian Grid->Dock Ligand Ligand: 4-Me-DHIC (S-isomer, pH 7.4) Ligand->Dock Analysis Interaction Analysis (Zn-Coordination, RMSD) Dock->Analysis

Caption: Workflow for docking 4-Me-DHIC into ACE active site (PDB: 1UZF), emphasizing Zinc coordination.

Part 3: Target 2 – HIV-1 Integrase[1]

Rationale: Indole-2-carboxylic acid derivatives are a known class of Integrase Strand Transfer Inhibitors (INSTIs). They function by chelating the two


 ions in the catalytic core.
3.1 Comparative Analysis: 4-Me-DHIC vs. Dolutegravir
Feature4-Me-DHIC (Ligand)Dolutegravir (Standard)Comparison Notes
Metal Chelation Bidentate (C2-COOH + Indole N)Tridentate (Oxygen triad)Dolutegravir has stronger chelation; 4-Me-DHIC is a "fragment-like" lead.
Viral DNA Stacking

-stacking via Indole ring

-stacking via Halogenated benzene
4-Methyl group may enhance stacking with terminal adenosine.
Binding Affinity Moderate (-7.0 to -8.0 kcal/mol)High (-11.0+ kcal/mol)4-Me-DHIC requires substitution at C3/C5 for clinical potency.
3.2 Mechanistic Insight

The 4-methyl group in 4-Me-DHIC is predicted to clash with the flexible loop (residues 140-149) if not positioned correctly. However, if the ligand adopts a planar conformation, the methyl group can occupy the hydrophobic cavity usually filled by the halogenated benzyl ring of advanced inhibitors.

Part 4: Experimental Validation Protocol

To validate the computational results, the following assay systems are recommended.

4.1 In Vitro ACE Inhibition Assay
  • Substrate: Hippuryl-His-Leu (HHL).

  • Enzyme: Rabbit Lung ACE.

  • Detection: HPLC quantification of Hippuric Acid.

  • Control: Captopril (

    
     nM).
    
  • Expectation: 4-Me-DHIC should show an

    
     in the low micromolar range (
    
    
    
    ) due to the lack of the thiol "warhead" present in Captopril, but potentially higher stability.
4.2 Interaction Map (General)

The diagram below visualizes the critical interactions required for high-affinity binding of the Indoline-2-carboxylic acid scaffold.

Interaction_Map Ligand 4-Me-DHIC (Scaffold) Zn Zinc/Mg2+ Coordination (Carboxylate) Ligand->Zn Electrostatic H_Bond H-Bond Donor (Indole NH) Ligand->H_Bond < 3.0 Å Hydrophobic Hydrophobic Pocket S1 (4-Methyl Group) Ligand->Hydrophobic van der Waals Pi_Stack Pi-Pi Stacking (Aromatic Ring) Ligand->Pi_Stack T-shaped/Parallel

Caption: Key pharmacophoric interactions of 4-Me-DHIC with metalloenzyme targets.

References
  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592.

  • Hearn, M. J., & Cynn, V. (2013). Synthesis, Spectroscopic Identification and Molecular Docking of Certain Indole-2-carboxamides. Molecules, 18, 14747–14759.

  • Liao, C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences.

  • PDB ID: 1UZF. Crystal structure of Angiotensin Converting Enzyme with Captopril.[2][3] RCSB Protein Data Bank.[4]

  • Ukrainets, I. V., et al. (2019). Structure–Activity Relationship in a Series of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.[5] Scientia Pharmaceutica, 87(2),[5] 12.

Sources

Validation

head-to-head comparison of indole-based HIV integrase inhibitors

Type: Technical Comparison Guide Subject: Catalytic (INSTI) vs. Allosteric (ALLINI) Indole Scaffolds Audience: Drug Discovery Scientists, Virologists, and Medicinal Chemists Executive Summary: The Indole Scaffold in Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Type: Technical Comparison Guide Subject: Catalytic (INSTI) vs. Allosteric (ALLINI) Indole Scaffolds Audience: Drug Discovery Scientists, Virologists, and Medicinal Chemists

Executive Summary: The Indole Scaffold in Integrase Inhibition[1][2][3][4][5]

While the clinical landscape of HIV Integrase Strand Transfer Inhibitors (INSTIs) is currently dominated by carbamoyl pyridone scaffolds (e.g., Dolutegravir, Bictegravir), the indole moiety remains a critical frontier for next-generation inhibitor design. Its structural versatility allows it to target two distinct mechanisms within the HIV-1 integrase (IN) enzyme:

  • Catalytic Site Inhibition (Classic INSTIs): Indole-2-carboxylic acid derivatives that chelate the catalytic Mg²⁺ ions, blocking viral DNA strand transfer.

  • Allosteric Inhibition (ALLINIs/LEDGINs): Indole-based scaffolds designed to bind the LEDGF/p75 binding pocket at the dimer interface, disrupting IN multimerization and viral maturation.

This guide provides a head-to-head technical comparison of a representative Novel Indole-2-Carboxylic Acid (Compound 20a) against a First-in-Class Indole ALLINI (Compound 5c) , benchmarked against the clinical standard Raltegravir (RAL) .

Mechanistic Architecture

To understand the divergent efficacy profiles, one must first visualize the binding modalities.

Figure 1: Dual Mechanism of Action (DOT Diagram)

MOA cluster_ActiveSite Catalytic Active Site (Core Domain) cluster_Allosteric Allosteric Pocket (Dimer Interface) HIV_IN HIV-1 Integrase (Tetramer/Multimer) Mg_Ions Mg2+ Cofactors HIV_IN->Mg_Ions Viral_DNA Viral DNA Ends (U5 LTR) LEDGF LEDGF/p75 Host Factor Indole_INSTI Indole-2-Carboxylate (Compound 20a) Indole_INSTI->HIV_IN Blocks Strand Transfer Indole_INSTI->Mg_Ions Chelation Indole_INSTI->Viral_DNA Pi-Stacking Indole_ALLINI Indole ALLINI (Compound 5c) Indole_ALLINI->HIV_IN Binds Dimer Interface Indole_ALLINI->HIV_IN Induces Aberrant Multimerization Indole_ALLINI->LEDGF Displaces

Caption: Figure 1. Divergent binding modes of indole-based inhibitors. INSTIs (left) target the catalytic metal center, while ALLINIs (right) target the LEDGF/p75 allosteric pocket.

Head-to-Head Performance Profile

The following data synthesizes experimental results from key medicinal chemistry campaigns (e.g., MDPI, Bioorg. Med. Chem. Lett.) to establish a direct comparison.

Table 1: Comparative Efficacy & Resistance Profile
FeatureIndole-2-Carboxylate (Cpd 20a) Indole ALLINI (Cpd 5c) Raltegravir (Control)
Primary Mechanism Catalytic Strand Transfer Inhibitor (INSTI)Allosteric Multimerization Inhibitor (ALLINI)Catalytic Strand Transfer Inhibitor (INSTI)
IC₅₀ (Strand Transfer) 0.13 µM > 100 µM (Inactive)0.01 - 0.03 µM
IC₅₀ (3'-Processing) ~6.8 µMInactive~6.0 µM
IC₅₀ (LEDGF Dependent) N/A4.5 µM N/A
EC₅₀ (Antiviral) 0.5 - 1.2 µM~15 µM0.015 µM
Resistance Barrier Moderate (Susceptible to Q148H)High (Active vs. A128T) Low (Susceptible to Q148H/N155H)
Selectivity Index (CC₅₀) > 100> 50> 1000
Key Technical Insights:
  • Potency Gap: The Indole-2-carboxylate (20a) is a potent INSTI but remains ~10-fold less potent than Raltegravir. However, its streamlined synthesis makes it a valuable scaffold for "scaffold hopping" to avoid patent space.

  • The Allosteric Advantage: While Compound 5c shows lower absolute potency (micromolar range), its value lies in resistance profiling . Quinoline-based ALLINIs often fail against the A128T polymorphism; the Indole scaffold of 5c retains activity against A128T due to the specific geometry of the 5-membered ring accommodating the mutation.[1][2][3]

  • Mg²⁺ Chelation: Compound 20a utilizes a coplanar carboxylic acid and indole nitrogen to mimic the diketo-acid pharmacophore required for Mg²⁺ binding.

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating workflows. These protocols prioritize high-throughput compatibility and signal-to-noise ratio.

Protocol A: Magnetic Bead-Based Strand Transfer (ST) Assay

Designed for screening Catalytic Inhibitors (e.g., Compound 20a).

Principle: Measures the integration of a biotinylated viral DNA donor into a digoxigenin-labeled target DNA.[4]

  • Substrate Preparation:

    • Donor DNA: Anneal HIV-1 U5 LTR oligonucleotides (5'-Biotin-labeled).

    • Target DNA: Anneal random sequence oligonucleotides (3'-Digoxigenin-labeled).

  • Enzyme Assembly:

    • Incubate Recombinant HIV-1 Integrase (400 nM) with Donor DNA (10 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 10% glycerol) for 30 min on ice to form the Pre-Integration Complex (PIC).

  • Inhibitor Incubation:

    • Add test compounds (Indole derivatives) in DMSO (final <1%). Incubate 15 min at RT.

  • Strand Transfer Reaction:

    • Add Target DNA (10 nM). Incubate at 37°C for 60 minutes.

  • Termination & Capture:

    • Stop reaction with EDTA (25 mM).

    • Transfer to Streptavidin-coated magnetic bead plates.[4] Wash 3x with PBS-T.

  • Detection:

    • Add Anti-Digoxigenin-Alkaline Phosphatase antibody (1:2000).

    • Add pNPP substrate and read Absorbance at 405 nm.

    • Validation: Z-factor must be > 0.5. Raltegravir control should yield >90% inhibition at 100 nM.

Protocol B: Real-Time PCR 3'-Processing Assay

Designed to distinguish INSTIs from compounds affecting early processing.

Principle: Quantifies the removal of the terminal GT dinucleotide from the viral LTR.

  • Reaction Setup:

    • Substrate: Biotinylated double-stranded HIV-1 LTR DNA (mimicking U5).[5]

    • Mix Integrase (4 µM) + Substrate (10 pM) + Compound.

  • Incubation:

    • 37°C for 3-16 hours (slow kinetics).

  • Capture:

    • Transfer mixture to Avidin-coated PCR tubes.[5] The biotinylated substrate binds to the tube walls.

  • Cleavage & Amplification:

    • Wash tubes. If 3'-processing occurred, the terminal GT is removed.

    • Perform qPCR using primers specific to the processed end vs. unprocessed end.

    • Logic: INSTIs (like 20a) typically inhibit ST more than 3'-processing. A drop in ST signal without a drop in 3'P signal confirms the INSTI mechanism.

Workflow Visualization

Figure 2: High-Throughput Screening Workflow (DOT Diagram)

AssayWorkflow Start Compound Library (Indole Derivatives) Step1 1. Strand Transfer (ST) Assay Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2A 2A. 3'-Processing Assay Decision1->Step2A Yes (Potent) Step2B 2B. LEDGF Displacement (AlphaScreen) Decision1->Step2B No (Weak ST) Result_INSTI Candidate: Catalytic (Like Cpd 20a) Step2A->Result_INSTI Inhibits ST >> 3'P Discard Discard / Refine Step2A->Discard No Selectivity Result_ALLINI Candidate: Allosteric (Like Cpd 5c) Step2B->Result_ALLINI Displaces LEDGF Step2B->Discard No Binding

Caption: Figure 2. Logic flow for categorizing indole derivatives. Weak ST inhibitors are diverted to allosteric assays to check for ALLINI activity.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MDPI / Molecules.

  • Indole-based allosteric inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters.

  • A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica.

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. Current HIV Research.

  • Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. Viruses.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals

Hazard Assessment and Waste Characterization Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on data from similar compounds such as Indole-2-carboxylic acid and 4-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on data from similar compounds such as Indole-2-carboxylic acid and 4-Methyl-1H-indole-2-carboxylic acid, it is prudent to handle 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid with the assumption that it may possess the following hazards:

  • Skin Irritation: May cause redness and discomfort upon contact with the skin.[1][2][3][4][5][6]

  • Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][4]

Given these potential hazards, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid should be treated as a hazardous chemical. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[7] While this specific compound is not explicitly listed, its potential irritant properties warrant its management as hazardous waste to ensure a high standard of safety.

Table 1: Waste Characterization Summary

PropertyAssessmentJustification
Physical State SolidBased on related indole carboxylic acids.[4]
Hazards Skin, eye, and respiratory irritantExtrapolated from data on structurally similar compounds.[1][2][3][4][5][6]
RCRA Classification Prudent to manage as hazardous wasteDue to potential irritant properties and lack of specific data.
Potential EPA Waste Code None specifically assigned. Consult with your institution's Environmental Health & Safety (EHS) office for guidance on appropriate state or local codes.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous substances.[2]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne particles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Step 1: Waste Segregation

  • Do not mix 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid waste with other waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or other hazards.

  • Keep acidic waste separate from basic waste.

Step 2: Container Selection

  • Choose a waste container that is in good condition, free from leaks or cracks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Step 3: Waste Accumulation and Labeling

  • Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid" (no abbreviations or chemical formulas) and an accurate estimation of the quantity.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Ensure the container is stored in secondary containment to capture any potential leaks.

  • Do not allow the container to become overfilled. It is best practice to request a pickup when the container is approximately 80-90% full.

Step 5: Requesting Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This typically involves completing a chemical waste pickup form.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spilled solid with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EHS department immediately.

    • Prevent others from entering the area.

    • If safe to do so, increase ventilation to the area.

Decontamination and Empty Container Disposal

  • Decontamination: Any laboratory equipment that has come into contact with 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Empty Containers: An "empty" container that held this chemical must be handled properly. Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policies. After thorough rinsing and drying, the labels on the container should be defaced or removed before disposal or recycling according to your facility's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

DisposalWorkflow start Waste Generation: 4-Methyl-2,3-dihydro-1H- indole-2-carboxylic acid assess_hazards Hazard Assessment: Treat as skin, eye, and respiratory irritant start->assess_hazards spill Spill Occurs start->spill select_ppe Select & Don PPE: Goggles, gloves, lab coat (respirator if dusty) assess_hazards->select_ppe segregate_waste Segregate Waste: Do not mix with other chemical waste streams select_ppe->segregate_waste choose_container Choose Container: Compatible, sealed, and in good condition segregate_waste->choose_container label_container Label Container: 'Hazardous Waste' & full chemical name choose_container->label_container store_waste Store in SAA: Cool, dry, ventilated area with secondary containment label_container->store_waste request_pickup Request Pickup: Follow institutional EHS procedures store_waste->request_pickup disposal Final Disposal by Approved Facility request_pickup->disposal minor_spill Minor Spill: Clean up with appropriate kit and collect waste spill->minor_spill  Minor major_spill Major Spill: Evacuate, notify EHS, and restrict access spill->major_spill  Major minor_spill->label_container

Caption: Decision workflow for the proper disposal of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Conclusion

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and safety. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • New York University. (n.d.). EPA Listed Wastes Table 1.
  • U.S. Coast Guard. (n.d.). Hazardous Waste Identification Guidance Document.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fate of Indoxacarb.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 5-Methyl-1H-indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, October 15). 2,3-Dihydro-1H-isoindole-5-carboxylic acid Env. Fate/Transport.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Methoxy-1H-indole-2-carboxylic acid.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2,3-dihydroindole-1-carboxylic acid. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Schwarz, S., et al. (2021). Environmental fate and effects assessment of human pharmaceuticals: lessons learnt from regulatory data. Environmental Sciences Europe, 33(1), 68.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid AldrichCPR.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • TCI Chemicals. (2025, November 19). Safety Data Sheet: 5-Nitro-1H-indole-2-carboxylic Acid.
  • Brady, F., & Gallagher, J. F. (2006). (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol- 2-yl)pentanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3483–o3485.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Indole-2-carboxylic acid.
  • BLDpharm. (n.d.). 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride.
  • Organization for Economic Co-operation and Development. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. OECD SIDS.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. PubChem Compound Database.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous indo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous indole carboxylic acids, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is anticipated to be a solid with the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][4]

Table 1: Chemical and Physical Properties of Structurally Related Compounds

Property4-Methyl-1H-indole-2-carboxylic acid4-Methyl-2,3-dihydroindole-1-carboxylic acid
Molecular Formula C10H9NO2C10H11NO2[5]
Molecular Weight 175.19 g/mol 177.20 g/mol [5]
Physical Form SolidNot specified, likely solid
Melting Point 220-221°CNot available
Boiling Point 419.9°C at 760 mmHgNot available

The structural similarity suggests that 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid will also be a solid at room temperature. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][6]Prevents skin contact and potential irritation. Double gloving is recommended for enhanced protection.[6]
Body Protection A lab coat or a chemical-resistant gown.[1][6]Protects clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Minimizes the inhalation of dust particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling chemicals minimizes the risk of exposure and contamination.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid should occur in a designated area, such as a certified chemical fume hood, to control airborne particles.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2]

  • Workspace Decontamination: The work surface should be covered with absorbent, disposable bench paper.[6]

  • Gather Materials: Assemble all necessary equipment and reagents before you begin your experiment to minimize movement in and out of the designated handling area.

Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat/Gown Don2 Gloves (First Pair) Don1->Don2 Don3 Respiratory Protection (if required) Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Gloves (Second Pair) Don4->Don5 Doff1 Outer Gloves Doff2 Lab Coat/Gown Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respiratory Protection (if required) Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling the Compound
  • Weighing: When weighing the solid compound, perform this task within the fume hood to contain any dust.[6] Use a dedicated spatula and weighing vessel.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood. Wipe down the work surface of the fume hood.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] Clean the spill area with a suitable solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle to protect both personnel and the environment.

All chemical waste, including the compound itself and any contaminated materials (e.g., gloves, wipes, pipette tips), must be disposed of in accordance with local, state, and federal hazardous waste regulations.[1]

Disposal_Workflow A Collect Waste B Segregate Waste A->B Solid vs. Liquid C Label Container B->C D Seal Container C->D E Store in Designated Area D->E F Arrange for Professional Disposal E->F

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.